3-(3-Bromoisoxazol-5-yl)propanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromo-1,2-oxazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c7-5-3-4(11-9-5)1-2-6(8)10/h3H,1-2H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVBGZNEHSVFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Bromoisoxazol-5-yl)propanamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Bromoisoxazol-5-yl)propanamide is a heterocyclic compound featuring a core isoxazole ring substituted with a bromine atom and a propanamide side chain. The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a bromine atom offers a versatile handle for further chemical modifications, making this compound an interesting building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and potential applications of this compound, compiled from available data.
Physicochemical Properties
While experimental data for this compound is limited, its fundamental properties have been calculated and are summarized below. These computed values provide a useful starting point for understanding the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O₂ | PubChem[1] |
| Molecular Weight | 219.04 g/mol | PubChem[1] |
| IUPAC Name | 3-(3-bromo-1,2-oxazol-5-yl)propanamide | PubChem[1] |
| CAS Number | 1291486-30-0 | Key Organics[2] |
| SMILES | C1=C(ON=C1Br)CCC(=O)N | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A potential synthetic route could commence with the synthesis of a 3-bromoisoxazole precursor bearing a suitable functional group at the 5-position, which can then be converted to the propanamide side chain. The reactivity of the 3-bromoisoxazole ring is a key consideration. The bromine atom at the 3-position is generally susceptible to nucleophilic substitution, providing a site for further molecular diversification.
Caption: A plausible multi-step synthetic pathway to this compound.
Reactivity Insights
The 3-bromoisoxazole moiety is an electrophilic component, and the bromine atom can be displaced by various nucleophiles. This reactivity is crucial for its utility as a synthetic intermediate. The propanamide side chain offers additional sites for chemical modification, although these are generally less reactive than the C-Br bond of the isoxazole ring.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic signatures can be predicted based on the structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isoxazole ring proton, the two methylene groups of the propanamide side chain, and the amide protons. The chemical shifts and coupling patterns would be characteristic of the electronic environment of these protons.
-
¹³C NMR: The carbon NMR spectrum would reveal signals for the two carbons of the isoxazole ring, the carbonyl carbon of the amide, and the two methylene carbons of the side chain.
-
FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and vibrations associated with the C=N and N-O bonds of the isoxazole ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold holds potential as a valuable building block in drug discovery programs.
As a Synthetic Intermediate
The presence of the reactive bromine atom allows for the facile introduction of various functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the synthesis of diverse libraries of compounds for screening against various biological targets. The propanamide moiety can also be modified to explore structure-activity relationships.
Caption: Potential medicinal chemistry applications stemming from the core scaffold.
Potential Biological Activities
Given the known pharmacological activities of isoxazole-containing compounds, this compound and its derivatives could be investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Many isoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Agents: The isoxazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Agents: Isoxazole derivatives have been explored for their antibacterial and antifungal properties.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the chemistry of related compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. While a comprehensive experimental characterization is currently lacking in the scientific literature, its structural features suggest significant potential as a versatile building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its chemical and pharmacological properties, which could pave the way for its application in drug discovery and development.
References
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A Comprehensive Technical Guide to the Structural Elucidation of 3-(3-Bromoisoxazol-5-yl)propanamide
Abstract: This technical guide provides a detailed, multi-modal approach to the comprehensive structural analysis of 3-(3-Bromoisoxazol-5-yl)propanamide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in pharmacology, known for a wide array of biological activities.[1][2] Accurate and unambiguous structural determination is a foundational prerequisite for any further investigation, including structure-activity relationship (SAR) studies and preclinical development. This document moves beyond simple procedural lists to explain the scientific rationale behind the selection of analytical techniques, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. It is designed to serve as a practical and authoritative resource for scientists, offering field-proven insights and self-validating experimental protocols.
Introduction and Compound Profile
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which serves as a versatile pharmacophore in modern drug discovery.[1][2] Its derivatives have demonstrated a remarkable range of activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4][5][6] The subject of this guide, this compound, combines this key heterocycle with a bromine substituent, which can modulate electronic properties and serve as a handle for further synthetic modification, and a propanamide side chain, which can participate in crucial hydrogen bonding interactions with biological targets.
A thorough understanding of its precise three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. This guide outlines the logical workflow for achieving that certainty.
| Compound Attribute | Value | Source |
| IUPAC Name | 3-(3-bromo-1,2-oxazol-5-yl)propanamide | PubChem[7] |
| CAS Number | 1291486-30-0 | BLDpharm, PubChem[7][8] |
| Molecular Formula | C₆H₇BrN₂O₂ | BLDpharm, PubChem[7][8] |
| Molecular Weight | 219.04 g/mol | BLDpharm, PubChem[7][8] |
| Canonical SMILES | C1=C(ON=C1Br)CCC(=O)N | PubChem[7] |
The Analytical Workflow: A Strategy of Orthogonal Validation
The principle of orthogonal validation—using multiple, independent methods to confirm a result—is paramount for structural elucidation. No single technique provides a complete picture. Instead, we build a case for the structure by integrating complementary data, where the strengths of one method compensate for the limitations of another. This workflow ensures a self-validating system, minimizing the risk of misinterpretation.
Caption: Integrated workflow for the structural elucidation of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing definitive information about the chemical environment and connectivity of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Rationale for NMR Analysis
-
¹H NMR: This technique will reveal the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). We expect to see distinct signals for the propanamide CH₂ groups, the amide NH₂ protons, and the lone proton on the isoxazole ring. The chemical shift of the isoxazole proton is particularly diagnostic.
-
¹³C NMR: This analysis confirms the carbon framework. Key signals include the carbonyl carbon of the amide, the two aliphatic carbons of the propanamide chain, and the three carbons of the isoxazole ring. The carbon atom bonded to the bromine (C3) is expected to have a characteristic chemical shift, influenced by the halogen's electronegativity. Studies on related 3,5-diaryl-4-bromoisoxazoles show a characteristic upfield shift for the carbon bearing the bromo substituent, a principle that applies here to C3.[9][10]
Predicted NMR Data Summary
The following table presents predicted chemical shifts (δ) in ppm, based on analyses of structurally similar compounds in the literature.[9][11][12] The actual values are dependent on the solvent and experimental conditions.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |
| C=O (Amide) | - | ~172-175 | Typical chemical shift for a primary amide carbonyl. |
| -CH₂-C=O | ~2.5 (t) | ~30-35 | Aliphatic chain, adjacent to an electron-withdrawing carbonyl. |
| Isoxazole-CH₂- | ~3.1 (t) | ~22-27 | Aliphatic chain, adjacent to the heterocyclic ring. |
| Isoxazole CH (C4-H) | ~6.5 (s) | ~95-100 | Olefinic proton on an electron-rich heterocyclic ring.[11] |
| Isoxazole C -Br (C3) | - | ~145-150 | Carbon attached to bromine in the isoxazole ring. |
| Isoxazole C -CH₂ (C5) | - | ~170-173 | Carbon in the isoxazole ring attached to the side chain. |
| -NH ₂ | ~7.0-7.5 (br s) | - | Exchangeable protons of the primary amide. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for amides to slow the exchange of N-H protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[13]
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal field homogeneity.
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H signals and pick all peaks in both spectra.
Mass Spectrometry: Confirming Identity and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact mass of the molecule, which confirms the elemental composition, and its fragmentation pattern, which offers corroborating structural evidence.
Expertise & Rationale for MS Analysis
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can determine the mass of the molecular ion to within a few parts per million.[4] This allows for the unambiguous confirmation of the molecular formula, C₆H₇BrN₂O₂. A key diagnostic feature will be the isotopic signature of bromine: two major peaks of nearly equal intensity, one for ⁷⁹Br and one for ⁸¹Br, separated by approximately 2 Da.
-
Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can analyze its fragmentation.[14] The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. For isoxazoles, ring-opening and cleavage are common fragmentation pathways.[15][16]
Caption: A plausible ESI-MS/MS fragmentation pathway for the target compound.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). Ensure the resolution is sufficient to distinguish the bromine isotopic pattern.
-
Data Analysis: Compare the observed exact mass of the [M+H]⁺ ion with the theoretical calculated mass for C₆H₈BrN₂O₂⁺. The mass error should be less than 5 ppm.
X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods define connectivity, only single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This includes precise bond lengths, bond angles, and the conformation of the molecule.
Expertise & Rationale for Crystallographic Analysis
For this compound, crystallography is crucial for several reasons:
-
Absolute Confirmation: It provides the final, irrefutable proof of the proposed structure.
-
Conformational Analysis: It will reveal the torsion angles between the isoxazole ring and the propanamide side chain. The steric bulk of the bromine atom can influence the planarity of the ring system.[10]
-
Intermolecular Interactions: The primary amide group is a potent hydrogen bond donor and acceptor. Crystallography will map the network of N-H···O hydrogen bonds that dictate the crystal packing, providing insights into potential interactions with a biological receptor.[17]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are essential. This is often the most challenging step.
-
Method: Slow evaporation of a solvent in which the compound is moderately soluble is a common starting point. Solvents to try include ethyl acetate, acetone, or a mixture like dichloromethane/hexane.
-
Procedure: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.
-
-
Data Collection:
-
Select a suitable single crystal and mount it on a goniometer head.[18]
-
Place the crystal on a diffractometer equipped with a radiation source (e.g., Mo or Cu Kα) and a detector.[19]
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion.
-
Collect a full sphere of diffraction data by rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain reflection intensities.
-
Solve the structure using direct methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data using full-matrix least-squares on F². This process optimizes atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[18]
-
Conclusion: Synthesizing the Evidence
The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques. NMR spectroscopy maps the covalent framework, high-resolution mass spectrometry validates the elemental composition, and single-crystal X-ray crystallography provides the definitive three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, foundational data required for advancing this compound in research and development.
References
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Yu, J., et al. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles. Heterocyclic Communications. Available at: [Link]
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Abo-Amer, A., et al. (2014). 3-Bromo-N-(3,5-di-tert-butyl-phen-yl)propanamide. Acta Crystallographica Section E. Available at: [Link]
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ResearchGate. (2007). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry. Available at: [Link]
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3-(3-Bromoisoxazol-5-yl)propanamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(3-Bromoisoxazol-5-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is strategically designed in three core stages: the construction of the 3-bromoisoxazole scaffold via a regioselective 1,3-dipolar cycloaddition, subsequent side-chain elaboration to install the propanoic acid moiety, and final conversion to the target primary amide. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, field-tested experimental protocols, and offers insights into the critical parameters that ensure high yield and purity.
Introduction: The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in a multitude of pharmacologically active agents, including the anti-inflammatory drug valdecoxib and the antibiotic cloxacillin.[1] Its utility stems from its ability to act as a bioisostere for other functional groups and its participation in hydrogen bonding and other non-covalent interactions with biological targets. The specific substitution pattern of this compound, featuring a bromine atom at the 3-position and a propanamide side-chain at the 5-position, presents a versatile scaffold for further chemical modification and exploration in drug discovery programs. The bromine atom, in particular, offers a reactive handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries.
This guide details a rational and efficient synthetic approach, beginning with the formation of the core heterocyclic system.
Part 1: Synthesis of the 3-Bromoisoxazole Core via [3+2] Cycloaddition
The cornerstone of this synthesis is the highly regioselective construction of the 3,5-disubstituted isoxazole ring. The most direct and reliable method to achieve this is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3] To directly install the required bromine atom at the 3-position, dibromoformaldoxime is selected as the nitrile oxide precursor.
Mechanistic Rationale
The reaction proceeds through the in situ generation of bromonitrile oxide from dibromoformaldoxime in the presence of a mild base. This highly reactive 1,3-dipole then readily undergoes a [3+2] cycloaddition with a terminal alkyne. The regioselectivity of this reaction is excellent, consistently yielding the 3,5-disubstituted isoxazole isomer.[4] The choice of the alkyne is critical as it dictates the substituent at the 5-position of the isoxazole ring. To build the propanamide side chain, we will utilize an alkyne that already contains a protected three-carbon carboxylic acid precursor, namely an ester of pent-4-ynoic acid.
Experimental Workflow: Cycloaddition
Caption: Workflow for the synthesis of the isoxazole ester intermediate.
Detailed Protocol 1: Synthesis of Ethyl 3-(3-bromoisoxazol-5-yl)propanoate
-
Reaction Setup: To a stirred mixture of ethyl pent-4-ynoate (1.0 eq) and potassium bicarbonate (1.5 eq) in ethyl acetate (10 volumes) and water (0.1 volumes), add dibromoformaldoxime (1.2 eq) portionwise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-24 hours.[4]
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure ethyl 3-(3-bromoisoxazol-5-yl)propanoate.
Part 2: Hydrolysis to the Carboxylic Acid Intermediate
With the core isoxazole structure and the protected side chain in place, the next step is the deprotection of the carboxylic acid. This is a standard saponification (ester hydrolysis) reaction.
Experimental Workflow: Saponification
Caption: Workflow for the hydrolysis of the ethyl ester intermediate.
Detailed Protocol 2: Synthesis of 3-(3-Bromoisoxazol-5-yl)propanoic Acid
-
Reaction Setup: Dissolve ethyl 3-(3-bromoisoxazol-5-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add sodium hydroxide (1.5 eq) or lithium hydroxide (1.5 eq) and stir the mixture at room temperature.[5]
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. The product will precipitate and can be collected by filtration. Alternatively, the acidified aqueous layer can be extracted with ethyl acetate. The combined organic extracts are then dried and concentrated to yield 3-(3-bromoisoxazol-5-yl)propanoic acid.[4]
Part 3: Final Amidation to Target Compound
The final step is the conversion of the carboxylic acid to the primary amide. While direct reaction with ammonia is possible, it is often inefficient.[6][7] A more reliable method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, which then readily reacts with an ammonia source.
Mechanistic Rationale
The carboxylic acid is first converted to a more electrophilic species. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride replaces the hydroxyl group with a chlorine atom, forming a highly reactive acyl chloride. This intermediate is not typically isolated but is reacted directly with concentrated aqueous ammonia or a solution of ammonia in an organic solvent. The nitrogen atom of ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion to form the stable amide product.
Experimental Workflow: Amidation
Caption: Workflow for the final amidation step.
Detailed Protocol 3: Synthesis of this compound
-
Acyl Chloride Formation: To a solution of 3-(3-bromoisoxazol-5-yl)propanoic acid (1.0 eq) in dichloromethane (DCM) containing a catalytic amount of N,N-dimethylformamide (DMF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.[8] Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Amidation: Cool the reaction mixture back to 0 °C and slowly add concentrated aqueous ammonium hydroxide. Stir vigorously for 30-60 minutes.
-
Isolation: The product will often precipitate from the reaction mixture. Collect the solid by filtration, wash with cold water and a small amount of cold DCM, and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
Alternative Amidation: Peptide Coupling Reagents
For substrates sensitive to harsh acidic conditions, modern peptide coupling reagents offer a milder alternative. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as DCC (N,N'-Dicyclohexylcarbodiimide) can be used to directly couple the carboxylic acid with an ammonia source in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[6][8]
Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Ethyl pent-4-ynoate | Dibromoformaldoxime, K₂CO₃ | Ethyl 3-(3-bromoisoxazol-5-yl)propanoate | >75%[4] |
| 2 | Ethyl 3-(3-bromoisoxazol-5-yl)propanoate | NaOH or LiOH, HCl | 3-(3-Bromoisoxazol-5-yl)propanoic acid | ~80-95%[5] |
| 3 | 3-(3-Bromoisoxazol-5-yl)propanoic acid | SOCl₂ or (COCl)₂, NH₄OH | This compound | High |
Conclusion
The synthetic pathway detailed in this guide represents a logical, efficient, and scalable approach to this compound. By leveraging a highly regioselective 1,3-dipolar cycloaddition for the core ring formation and employing standard, high-yielding transformations for side-chain manipulation and final amidation, this methodology provides a reliable route for accessing this valuable chemical entity. The insights into reaction mechanisms and detailed protocols are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related isoxazole derivatives for their discovery programs.
References
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Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
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Jawlekar, A. M., Reubsaet, E., Rutjes, F. P. J. T., & Van Delft, F. L. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(11), 3198–3200. Available from: [Link]
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Chemguide. The preparation of amides. Available from: [Link]
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Movassaghi, M., & Hill, M. D. (2006). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Angewandte Chemie International Edition, 45(35), 5859-5862. Available from: [Link]
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Spectroscopic Profile of 3-(3-Bromoisoxazol-5-yl)propanamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(3-Bromoisoxazol-5-yl)propanamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally analogous compounds. We provide in-depth, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The rationale behind experimental design, data interpretation, and structural elucidation is discussed, offering researchers a robust framework for the characterization of this and similar molecular entities.
Introduction: The Significance of this compound in Drug Development
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of approved pharmaceuticals and clinical candidates. Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive component in the design of novel therapeutics. The specific substitution pattern of this compound, featuring a bromine atom and a propanamide side chain, offers multiple points for synthetic diversification and potential interaction with biological targets.
Accurate and comprehensive structural characterization is a cornerstone of the drug discovery process. Spectroscopic techniques such as NMR, MS, and IR provide a detailed fingerprint of a molecule's atomic and electronic structure. This guide is intended to serve as a practical resource for researchers, enabling the confident identification and characterization of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of data from structurally related molecules.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-4 (isoxazole) | 6.2 - 6.5 | Singlet (s) | N/A | The proton on the isoxazole ring is in a distinct electronic environment and lacks adjacent protons for coupling. |
| -CH₂- (adjacent to isoxazole) | 3.0 - 3.3 | Triplet (t) | 7-8 | Deshielded by the adjacent isoxazole ring and coupled to the neighboring methylene group. |
| -CH₂- (adjacent to amide) | 2.6 - 2.9 | Triplet (t) | 7-8 | Influenced by the electron-withdrawing amide group and coupled to the adjacent methylene group. |
| -NH₂ (amide) | 5.5 - 7.5 | Broad Singlet (br s) | N/A | The chemical shift can vary significantly due to solvent, concentration, and hydrogen bonding. The protons are typically exchangeable and may not show coupling. |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (amide) | 170 - 175 | Characteristic chemical shift for a primary amide carbonyl carbon. |
| C-5 (isoxazole) | 165 - 170 | The carbon of the isoxazole ring attached to the propanamide side chain. |
| C-3 (isoxazole) | 145 - 150 | The carbon of the isoxazole ring bearing the bromine atom. |
| C-4 (isoxazole) | 100 - 105 | The CH carbon of the isoxazole ring. |
| -CH₂- (adjacent to isoxazole) | 25 - 30 | Aliphatic carbon adjacent to the heterocyclic ring. |
| -CH₂- (adjacent to amide) | 35 - 40 | Aliphatic carbon alpha to the amide carbonyl. |
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 220.98 / 222.98 | Molecular ion peak with the characteristic isotopic pattern for a single bromine atom (approximately 1:1 ratio). |
| [M+Na]⁺ | 242.96 / 244.96 | Sodium adduct, commonly observed in ESI-MS. |
| Fragment | 44 | Loss of the propanamide side chain, resulting in the [CONH₂]⁺ fragment.[1] |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode | Rationale |
| N-H (amide) | 3100 - 3400 | Stretching | Primary amides typically show two bands in this region.[2][3] |
| C-H (isoxazole) | 3050 - 3150 | Stretching | Aromatic C-H stretching. |
| C-H (aliphatic) | 2850 - 3000 | Stretching | Stretching vibrations of the methylene groups. |
| C=O (amide) | 1650 - 1690 | Stretching | Strong absorption characteristic of an amide I band.[4] |
| N-H (amide) | 1590 - 1650 | Bending | Amide II band, resulting from N-H bending and C-N stretching. |
| C=N (isoxazole) | 1550 - 1600 | Stretching | Ring stretching vibration of the isoxazole moiety. |
| C-Br | 500 - 600 | Stretching | Characteristic stretching vibration for a carbon-bromine bond. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning that the data obtained from one technique should be corroborated by the others to ensure the unequivocal structural assignment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is critical to avoid overwhelming the spectrum with solvent protons. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) due to its chemical inertness and single sharp resonance peak. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.
Experimental Workflow for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Transfer the clear solution to a 5 mm NMR tube.[5]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required.[6]
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline correction to ensure accurate integration and peak picking.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Mass Spectrometry (MS)
Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion ([M+H]⁺) with minimal fragmentation.[7] High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the compound's identity.
Experimental Workflow for Mass Spectrometry
Caption: Workflow for mass spectrometry analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[8]
-
If any particulate matter is present, filter the solution through a 0.22 µm syringe filter.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
-
Data Analysis:
-
Identify the protonated molecular ion peak ([M+H]⁺).
-
Examine the isotopic pattern of the molecular ion to confirm the presence of a single bromine atom (two peaks of nearly equal intensity separated by 2 Da).
-
If fragmentation is observed, analyze the m/z values of the fragment ions to gain further structural information. For primary amides, a characteristic fragment at m/z 44 corresponding to [CONH₂]⁺ is often observed.[1][9]
-
Infrared (IR) Spectroscopy
Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders, requiring minimal sample preparation.[10] Fourier Transform Infrared (FTIR) spectroscopy provides high sensitivity and resolution, allowing for the identification of characteristic vibrational frequencies of the functional groups present in the molecule.
Experimental Workflow for ATR-FTIR Spectroscopy
Caption: Workflow for ATR-FTIR spectroscopy.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10]
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. A typical measurement involves co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed bands with the expected vibrational modes of the functional groups present in the molecule (e.g., N-H stretch, C=O stretch, C=N stretch).[4]
-
Conclusion: A Unified Approach to Structural Elucidation
The spectroscopic characterization of novel chemical entities is a multi-faceted process that relies on the synergistic application of various analytical techniques. This guide has provided a detailed, predicted spectroscopic profile for this compound, grounded in the principles of NMR, MS, and IR spectroscopy and supported by data from analogous structures. The provided experimental protocols offer a robust and self-validating framework for researchers to confidently determine the structure and purity of this and related compounds. By understanding the causality behind experimental choices and the logic of data interpretation, scientists in the field of drug development can accelerate their research and ensure the integrity of their findings.
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da Silva, A. V. et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances8 , 20119–20127 (2018). [Link]
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RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
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-
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-
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-
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Specac. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
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-
National Institutes of Health. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. [Link]
-
Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]
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National Institutes of Health. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]
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3-(3-Bromoisoxazol-5-yl)propanamide CAS number 1291486-30-0
An In-depth Technical Guide to 3-(3-Bromoisoxazol-5-yl)propanamide (CAS 1291486-30-0): Synthesis, Characterization, and Potential Applications
Abstract
This compound (CAS No. 1291486-30-0) is a substituted isoxazole derivative. While specific literature on this exact compound is sparse, its structural motifs—a halogenated isoxazole ring and a propanamide side chain—are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview for researchers and drug development professionals. It outlines a proposed synthetic route based on established chemical principles, details a standard workflow for structural characterization and purity analysis, and explores potential therapeutic applications by drawing parallels with structurally related compounds. The methodologies described herein are grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.
Introduction to the Isoxazole Scaffold
The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is considered a "privileged" structure in drug discovery due to its ability to participate in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. The presence of a bromine atom, as in this compound, offers a versatile handle for further chemical modification through cross-coupling reactions, making it a valuable building block for creating libraries of novel compounds.
The propanamide side chain adds a flexible, hydrophilic element to the molecule, capable of acting as a hydrogen bond donor and acceptor. This combination of a rigid, reactive aromatic core and a flexible, interactive side chain suggests potential for this molecule to serve as a lead compound in various drug discovery programs.
Physicochemical and Predicted Properties
A comprehensive understanding of a compound's physicochemical properties is critical for its development. As experimental data for this compound is not widely published, we present a table of properties predicted using established computational models and data from chemical suppliers.
| Property | Predicted/Reported Value | Source |
| CAS Number | 1291486-30-0 | Chemical Supplier Catalogs |
| Molecular Formula | C6H7BrN2O2 | Chemical Supplier Catalogs |
| Molecular Weight | 220.04 g/mol | Chemical Supplier Catalogs |
| Appearance | White to off-white solid | Typical for similar small molecules |
| Boiling Point | ~427.7 °C at 760 mmHg (Predicted) | ChemSpider |
| Melting Point | No data available | - |
| Solubility | Predicted to be soluble in DMSO, DMF, and Methanol | General organic compound properties |
| pKa (most acidic) | ~16.5 (Amide N-H) (Predicted) | ChemAxon Prediction |
| pKa (most basic) | ~-3.2 (Isoxazole N) (Predicted) | ChemAxon Prediction |
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached via a multi-step sequence starting from commercially available materials. A plausible and efficient route involves the construction of the isoxazole ring followed by the elaboration of the side chain.
Diagram of Proposed Synthetic Workflow
Caption: A plausible five-step synthetic route to the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-5-(hydroxymethyl)isoxazole
-
Rationale: This step utilizes a classic [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings. Dibromoformaldoxime serves as the source of the nitrile oxide precursor, which reacts with the alkyne in propargyl alcohol.
-
Procedure:
-
Dissolve propargyl alcohol (1.0 eq) in a suitable solvent such as ethyl acetate.
-
Add a solution of dibromoformaldoxime (1.1 eq) to the reaction mixture.
-
Slowly add a base, such as triethylamine or sodium bicarbonate, portion-wise at 0 °C to generate the nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup, extract with an organic solvent, dry over sodium sulfate, and purify by column chromatography.
-
Step 2: Oxidation to 3-Bromoisoxazole-5-carbaldehyde
-
Rationale: The primary alcohol is oxidized to an aldehyde, which is a key intermediate for chain extension. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are chosen to prevent over-oxidation to the carboxylic acid.
-
Procedure:
-
Dissolve 3-Bromo-5-(hydroxymethyl)isoxazole (1.0 eq) in dichloromethane (DCM).
-
Add PCC (1.5 eq) or Dess-Martin periodinane (1.2 eq) portion-wise.
-
Stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.
-
Step 3: Wittig Reaction for Chain Elongation
-
Rationale: The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide. This step introduces the three-carbon chain that will become the propanamide moiety.
-
Procedure:
-
Dissolve the crude 3-Bromoisoxazole-5-carbaldehyde (1.0 eq) in a solvent like THF or DCM.
-
Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Stir the reaction at room temperature for 6-18 hours.
-
Monitor for the formation of the product by TLC.
-
Once complete, concentrate the reaction mixture and purify by column chromatography to isolate the acrylate ester.
-
Step 4: Reduction and Saponification
-
Rationale: This two-part step first reduces the double bond to a single bond and then hydrolyzes the ester to a carboxylic acid. Catalytic hydrogenation is a clean and efficient method for the reduction. Saponification with a base like lithium hydroxide (LiOH) is a standard procedure for ester hydrolysis.
-
Procedure:
-
Dissolve the ethyl acrylate intermediate (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the reaction is complete.
-
Filter off the catalyst and concentrate the solvent.
-
Dissolve the resulting crude ester in a mixture of THF and water, then add LiOH (2.0 eq).
-
Stir until the saponification is complete, then acidify with 1M HCl and extract the carboxylic acid product.
-
Step 5: Amidation to form this compound
-
Rationale: The final step is the formation of the primary amide. This is typically achieved by activating the carboxylic acid with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions, followed by the addition of an ammonia source.
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in DMF or DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) and stir for 20 minutes at 0 °C.
-
Add a source of ammonia, such as a solution of ammonia in dioxane or ammonium carbonate (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by recrystallization or column chromatography to yield the final compound.
-
Characterization and Quality Control Workflow
After synthesis, a rigorous characterization workflow is essential to confirm the identity, structure, and purity of the final compound.
Diagram of Post-Synthesis Workflow
Caption: Standard workflow for compound purification and analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the carbon-hydrogen framework of the molecule. Expected ¹H signals would include distinct peaks for the isoxazole proton, the two methylene groups of the propyl chain, and the amide protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that matches the molecular formula, C6H7BrN2O2. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a final compound. The sample is run on a suitable column (e.g., C18) with an appropriate mobile phase, and the purity is determined by the percentage of the area of the main peak relative to all peaks detected. For research purposes, a purity of >95% is typically required.
Potential Applications in Drug Discovery
While this compound itself has not been extensively studied, its structural components are present in numerous biologically active molecules.
-
Kinase Inhibition: The isoxazole ring can function as a hinge-binding motif in ATP-competitive kinase inhibitors. Many approved and investigational kinase inhibitors incorporate five-membered heterocycles to interact with the kinase hinge region. The 3-bromo substituent could be used in fragment-based screening and then elaborated via Suzuki or Buchwald-Hartwig coupling to explore the ATP pocket more fully.
-
Antibacterial Agents: Some isoxazole-containing compounds have shown promise as antibacterial agents. For instance, the isoxazole ring is a key component of the antibiotic oxacillin. The amide functionality in the target molecule could mimic peptide bonds, potentially interfering with bacterial cell wall synthesis or other metabolic processes.
-
Central Nervous System (CNS) Activity: The isoxazole scaffold is present in several CNS-active drugs. Its electronic properties and ability to form specific interactions make it suitable for targeting receptors and enzymes in the brain.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Although direct biological data is limited, its structure provides a strong foundation for the rational design of novel therapeutics. This guide offers a robust, scientifically-grounded framework for its synthesis, characterization, and exploration in research settings. The proposed protocols and workflows are based on established, reliable chemical principles, providing a clear path for researchers to produce and validate this compound for further investigation.
References
- General Isoxazole Synthesis: Wallace, D.J. (2008). Five-Membered Hetaryl Regioisomers. In Science of Synthesis. This reference provides a comprehensive overview of synthetic methods for isoxazole rings, including cycloaddition reactions. (A specific URL to a chapter is not feasible, but the series is a standard in synthetic chemistry).
-
Wittig Reaction: The Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Peptide Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Dess-Martin Oxidation: Dess-Martin Periodinane. Organic Chemistry Portal. Available at: [Link]
-
Privileged Structures in Medicinal Chemistry: Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of medicinal chemistry, 31(12), 2235-2246. Available at: [Link]
The Ascendant Role of Bromoisoxazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activities
Foreword: The Isoxazole Scaffold and the Bromine Advantage
In the landscape of medicinal chemistry, the isoxazole ring represents a privileged scaffold. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous therapeutic agents due to its favorable electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets.[1][2][3][4][5][6][7] The inherent versatility of the isoxazole nucleus allows for extensive structural modifications to fine-tune its pharmacological profile.[4][8]
The strategic incorporation of a bromine atom onto the isoxazole core—creating bromoisoxazole derivatives—has emerged as a powerful strategy to enhance biological activity. Bromine, as a halogen, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding. This often translates to improved potency and a more desirable pharmacokinetic profile. This guide provides an in-depth exploration of the multifaceted biological activities of bromoisoxazole compounds, offering a technical resource for researchers and professionals in drug development.
I. The Bromoisoxazole Core: A Structural Overview
The fundamental structure of a bromoisoxazole consists of the isoxazole ring with a bromine atom substituted at one of the available carbon positions. The specific position of the bromine atom, along with the nature and location of other substituents, dictates the compound's three-dimensional conformation and, consequently, its interaction with biological macromolecules.
Caption: General chemical structure of a bromoisoxazole.
II. Anticancer Activity: Targeting Malignant Proliferation
Bromoisoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[9][10][11][12] Their mechanisms of action are diverse, often involving the inhibition of key cellular processes essential for tumor growth and survival.
One notable mechanism is the inhibition of Heat Shock Protein 90 (HSP90).[13] HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins. By inhibiting HSP90, bromoisoxazole compounds can trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[13]
Induction of Apoptosis
A key hallmark of the anticancer activity of many bromoisoxazole derivatives is their ability to induce programmed cell death, or apoptosis.[13] This is often achieved through the activation of intrinsic or extrinsic apoptotic pathways, which culminate in the activation of caspases, the executioner enzymes of apoptosis.
Caption: Simplified pathway of apoptosis induction by bromoisoxazoles.
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative bromoisoxazole compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 2d | Hep3B (Liver) | ~23 | [10] |
| Compound 2e | Hep3B (Liver) | ~23 | [10] |
| Compound 2d | HeLa (Cervical) | 15.48 | [10] |
| Compound 2a | MCF-7 (Breast) | 39.80 | [10] |
| Dihydropyrazole 45 | DU-145 (Prostate) | 2 | [12] |
| Dihydropyrazole 39 | DU-145 (Prostate) | 4 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines a standard method for assessing the cytotoxic effects of bromoisoxazole compounds on cancer cells.
1. Cell Seeding:
- Culture human cancer cells (e.g., MCF-7, HeLa, Hep3B) in appropriate media until they reach 80-90% confluency.
- Trypsinize the cells and perform a cell count using a hemocytometer.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the bromoisoxazole compound in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
- Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the medium from each well.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
III. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents.[14] Bromoisoxazole derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1][5][15] The presence of the bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane.
The antibacterial activity of isoxazole derivatives is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[15] For instance, some derivatives have been shown to target DNA gyrase, an enzyme critical for bacterial DNA replication.[16]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values for representative bromoisoxazole compounds against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Chalcone 28 | S. aureus | 1 | [12] |
| Compound 2 | S. aureus | <10 | [14] |
| Compound 2 | MRSA | <10 | [14] |
| Dihydropyrazole 46 | C. albicans | 2 | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details a standardized method for determining the MIC of bromoisoxazole compounds.
1. Preparation of Bacterial Inoculum:
- From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
- Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).
- Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
- In a 96-well microtiter plate, add 50 µL of MHB to all wells.
- Add 50 µL of a 2x concentrated stock solution of the bromoisoxazole compound to the first well of a row.
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.
3. Inoculation and Incubation:
- Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
- Include a growth control (no compound) and a sterility control (no bacteria).
- Cover the plate and incubate at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, visually inspect the wells for turbidity.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[17] Bromoisoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][18] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[17][18] Some isoxazole-containing drugs, such as Valdecoxib, are known COX-2 inhibitors.[8]
Caption: Inhibition of the COX pathway by bromoisoxazoles.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.
1. Animal Acclimatization and Grouping:
- Use male Wistar rats (150-200 g).
- Acclimatize the animals for at least one week before the experiment, with free access to food and water.
- Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin), and treatment groups for different doses of the bromoisoxazole compound.
2. Compound Administration:
- Administer the bromoisoxazole compound or the standard drug orally or intraperitoneally 1 hour before the induction of inflammation.
- The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
3. Induction of Edema:
- Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
- Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
4. Measurement of Paw Edema:
- Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
5. Data Analysis:
- Calculate the percentage of edema inhibition for each group at each time point using the following formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
V. Conclusion and Future Perspectives
Bromoisoxazole compounds represent a promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for further development into clinically useful drugs. The strategic incorporation of bromine into the isoxazole scaffold has proven to be a valuable approach for enhancing potency and modulating pharmacokinetic properties.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To further optimize the bromoisoxazole scaffold for enhanced activity and selectivity.
-
Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.
The continued exploration of bromoisoxazole chemistry will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles, addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
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Sharma, S., et al. (2023). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molecules, 28(14), 5489. [Link]
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Milenković, D., et al. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. Journal of Molecular Structure, 1141, 495-511. [Link]
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Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
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Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24. [Link]
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De Luca, L., et al. (2007). Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. Journal of medicinal chemistry, 50(8), 1879-1888. [Link]
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Fatollahzadeh Dizaji, M., et al. (2025). Biologically-active isoxazole-based drug molecules. ResearchGate. [Link]
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Various Authors. (2023). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
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Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]
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Finotti, P., et al. (2016). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology reports, 36(3), 1675-1682. [Link]
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Various Authors. (2013). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica, 5(2), 185-191. [Link]
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Al-Suhaimi, K. S., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1565. [Link]
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Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]
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Biondi, A., et al. (2018). Oxazole-Based Compounds As Anticancer Agents. Current medicinal chemistry, 26(42), 7517-7546. [Link]
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Al-Ostath, R. A., et al. (2022). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 27(19), 6296. [Link]
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Ampati, S., et al. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Der Chemica Sinica, 1(3), 157-168. [Link]
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A Technical Guide to In Silico Target Prediction for Novel Chemical Entities: The Case of 3-(3-Bromoisoxazol-5-yl)propanamide
Abstract
The identification of macromolecular targets is a foundational step in the discovery and development of new therapeutic agents. For novel, uncharacterized small molecules, this process can be resource-intensive and time-consuming. In silico, or computational, approaches offer a powerful, efficient alternative to traditional experimental screening by predicting potential biological targets based on the molecule's structural and chemical features. This guide provides a comprehensive, in-depth walkthrough of a robust, multi-pronged in silico workflow designed to predict the biological targets of a novel chemical entity, using the hypothetical molecule 3-(3-Bromoisoxazol-5-yl)propanamide as a case study. We will explore the causality behind each methodological choice, from initial molecular preparation to the integration of ligand-based and structure-based techniques, culminating in a prioritized list of candidate targets for subsequent experimental validation. The protocols described herein are designed to create a self-validating system through the principle of consensus, where confidence in a predicted target is bolstered when multiple, orthogonal methods converge on the same result.
Introduction: The Challenge of Target Deconvolution
The journey of a drug from concept to clinic begins with a crucial question: what does it bind to, and how does that binding event modulate a disease pathway? For novel chemical entities (NCEs) synthesized in the lab or discovered from natural sources, the biological targets are often unknown. This process, known as target identification or deconvolution, is a major bottleneck in drug discovery.[1][2] Traditional methods, such as affinity chromatography and biochemical screening, are powerful but can be low-throughput and require significant investment in time and resources.
Our subject molecule, This compound , serves as a practical example. As a novel compound, we assume no prior biological data exists, making it an ideal candidate for this de novo predictive workflow.
Foundational Step: Ligand Preparation
Before any prediction can occur, the query molecule must be accurately represented in a format that computational tools can understand. This is a critical, often overlooked, step where errors can propagate through the entire workflow.
From Name to Structure
The first task is to convert the IUPAC name "this compound" into a 2D chemical structure. This can be accomplished using chemical drawing software (e.g., ChemDraw, MarvinSketch) or online converters. The resulting structure is then saved in a standard format, such as SMILES (Simplified Molecular Input Line Entry System) or MOL.
SMILES String: NC(=O)CCC1=CC(=NO1)Br
3D Conformation Generation and Energy Minimization
Most target prediction algorithms, especially structure-based ones, require a plausible three-dimensional (3D) conformation of the molecule.
Protocol: 3D Structure Generation
-
Input 2D Structure: Import the SMILES or MOL file into a molecular modeling software package (e.g., RDKit, Open Babel).
-
Add Hydrogens: Ensure all hydrogen atoms are explicitly represented, as they are crucial for defining stereochemistry and potential hydrogen bonds.
-
Generate 3D Coordinates: Use the software's conformer generation engine. This process creates one or more low-energy 3D structures. It is often beneficial to generate an ensemble of conformers to account for the molecule's flexibility.
-
Energy Minimization: Each 3D conformer must be "relaxed" into a low-energy state using a molecular mechanics force field (e.g., MMFF94, UFF). This step corrects unrealistic bond lengths and angles, resulting in a more biochemically relevant structure.
-
Output: Save the final, energy-minimized 3D structure in a format like SDF or MOL2 for use in subsequent steps.
Causality Insight: Energy minimization is not merely a technicality. A high-energy, strained conformation is unlikely to be the bioactive pose. By finding a low-energy state, we increase the probability that the shape and charge distribution of our query molecule accurately reflect the conformation it would adopt when binding to a protein target.
The Consensus-Based Prediction Workflow
The core of this guide is a multi-method approach. Relying on a single prediction algorithm can introduce significant bias. By integrating results from orthogonal methods—those that rely on different underlying principles—we can build a stronger, more reliable case for each predicted target. Our workflow will run three distinct types of analyses in parallel.
Caption: Consensus workflow for in silico target prediction.
Ligand-Based Prediction: The Principle of Similarity
Ligand-based methods operate on a simple but powerful principle: structurally similar molecules tend to have similar biological activities .[5][6] These tools compare our query molecule to vast databases of known bioactive compounds and infer targets based on the targets of the most similar known ligands.
SwissTargetPrediction is a widely used web server that predicts targets by combining 2D and 3D similarity measures.[7][8][9][10][11] It compares the query molecule to a library of over 370,000 known active compounds.
Protocol: Using SwissTargetPrediction
-
Navigate: Access the SwissTargetPrediction web server.[7]
-
Input: Paste the SMILES string of our molecule (NC(=O)CCC1=CC(=NO1)Br) into the query box.
-
Select Species: Choose the organism of interest (e.g., Homo sapiens).
-
Run Prediction: Initiate the search.
-
Analyze Results: The output is a list of predicted targets, ranked by probability. The server provides the known ligands that are most similar to the query for each prediction, offering a direct line of evidence.
SuperPred is another web server that utilizes machine learning models trained on the relationship between chemical structures (represented as molecular fingerprints) and their known targets.[12][13] This approach can capture more complex relationships than simple similarity.[13]
Protocol: Using SuperPred
-
Navigate: Access the SuperPred web server.
-
Input: Draw the molecule or input the SMILES string.
-
Select Prediction Type: Choose "Target-Prediction".
-
Run Prediction: Submit the query.
-
Analyze Results: The server returns a list of predicted targets and a confidence score for each, based on its machine learning model.
Trustworthiness Insight: By using two different ligand-based methods (one based on combined similarity, one on machine learning), we establish an internal cross-validation. If both SwissTargetPrediction and SuperPred identify the same target, our confidence in that prediction increases significantly compared to a hit from only one server.
Structure-Based Prediction: The Principle of Complementarity
Structure-based methods do not rely on known active ligands. Instead, they use the 3D structure of our molecule to see how well it fits into the binding sites of thousands of proteins from the Protein Data Bank (PDB).[14][15][16] The core idea is shape and chemical complementarity .
A pharmacophore is a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule needs to interact with a specific target.[17][18][19][20][21] PharmMapper is a server that contains a vast database of pre-calculated pharmacophore models derived from actual protein-ligand crystal structures.[22][23][24][25][26] It performs a "reverse" screen: it takes our molecule and checks how well it fits into the thousands of target pharmacophores.
Protocol: Using PharmMapper
-
Navigate: Access the PharmMapper web server.[22]
-
Input: Upload the energy-minimized 3D structure of our molecule (in SDF or MOL2 format).
-
Configure Search: Select the desired pharmacophore database (e.g., the most recent and comprehensive version).
-
Run Search: Submit the job. This process can take longer than ligand-based methods.
-
Analyze Results: PharmMapper provides a list of potential targets ranked by a "Fit Score," which indicates how well the query molecule's features align with the target's pharmacophore model.
Expertise Insight: The key advantage of using a structure-based method like PharmMapper is its ability to identify novel interactions. Ligand-based methods are inherently limited by the existing knowledge in their databases. PharmMapper can propose a target for which no structurally similar ligand has ever been reported, simply because our molecule has the right shape and chemical features to fit its binding site. This is crucial for discovering truly innovative drug-target relationships.
Data Integration and Target Prioritization
The final and most critical step is to synthesize the results from all three methods into a single, actionable list. This is achieved through a consensus scoring approach.
Protocol: Consensus Scoring and Prioritization
-
Collate Data: Collect the top-ranked target lists from SwissTargetPrediction, SuperPred, and PharmMapper.
-
Standardize Identifiers: Ensure all protein targets are referenced using a consistent identifier, such as a UniProt accession number.[27][28][29][30][31]
-
Identify Overlap: The highest-priority targets are those that appear in the results of at least two, and ideally all three, methods.
-
Rank by Consensus: Create a final ranked list. Targets predicted by three methods are ranked highest, followed by those predicted by two. Within each tier, the average rank or score from the individual tools can be used for further prioritization.
-
Literature Review: For the top 5-10 consensus targets, perform a thorough literature search. Is there a known link between the target and a plausible disease? Does the target's function make sense in a therapeutic context?
Data Presentation: Hypothetical Results Table
The synthesized data should be summarized in a clear, structured table.
| Target (UniProt ID) | Predicted by SwissTargetPrediction? | Predicted by SuperPred? | Predicted by PharmMapper? | Consensus Score | Rationale/Notes |
| P0AEF5 | Yes | Yes | Yes | 3 | Strong consensus across all methods. High priority. |
| Q9Y243 | Yes | No | Yes | 2 | Good consensus between similarity and structure-based methods. |
| P12345 | Yes | Yes | No | 2 | Strong ligand-based evidence. Lack of a suitable pharmacophore model may be a factor. |
| P54321 | No | No | Yes | 1 | Structure-based hit only. Potentially novel interaction, but requires stronger evidence. |
| P08684 | Yes | No | No | 1 | Lower priority. Similarity to known ligands of this target is weak. |
Conclusion and Next Steps
This in silico workflow provides a robust, scientifically-grounded framework for generating high-confidence hypotheses about the biological targets of a novel molecule like this compound. By integrating ligand-based and structure-based approaches, we create a self-validating system that prioritizes targets based on a consensus of evidence.
It is crucial to remember that in silico prediction is not a substitute for experimental validation; it is a tool for focusing it.[1][32] The prioritized list generated through this process serves as the direct input for the next phase of drug discovery: in vitro binding assays and functional assays to confirm the predicted interactions and determine their biological consequences.
References
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An In-depth Technical Guide to Homology Modeling for Investigating the Protein Binding of 3-(3-Bromoisoxazol-5-yl)propanamide
Abstract
This guide provides a comprehensive, technically-focused walkthrough for predicting the protein binding interactions of the novel small molecule, 3-(3-Bromoisoxazol-5-yl)propanamide, through the powerful technique of homology modeling.[1] Aimed at researchers, scientists, and professionals in the field of drug development, this document moves beyond a simple recitation of steps. It delves into the causal reasoning behind methodological choices, emphasizing scientific integrity and the generation of trustworthy, verifiable results. We will navigate the entire workflow, from initial target identification and rigorous model construction to sophisticated validation and insightful molecular docking analysis. Each stage is supported by authoritative references and practical protocols, ensuring a self-validating and robust scientific narrative.
Introduction: The Imperative for Structural Insight in Drug Discovery
The journey of a drug from concept to clinic is fundamentally reliant on understanding its mechanism of action at a molecular level. For a novel compound such as this compound, a synthetic molecule featuring an isoxazole ring, elucidating its protein binding partners and the nature of these interactions is a critical first step.[2][3][4] Isoxazole derivatives are known to participate in a variety of biological activities, often through interactions like hydrogen bonding and van der Waals forces.[5] When experimental structures of the target protein are unavailable—a common bottleneck in drug discovery—homology modeling emerges as an indispensable computational tool.[1][6][7]
Homology modeling, or comparative modeling, constructs a three-dimensional (3D) atomic-resolution model of a "target" protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template").[6][8] This methodology is built on the robust principle that protein structure is more evolutionarily conserved than its sequence.[7][9] Therefore, if two proteins share a significant degree of sequence similarity, they are highly likely to adopt a similar 3D fold.[9][10]
This guide will provide a detailed, step-by-step protocol for applying homology modeling to predict the binding of this compound to a putative protein target.
The Homology Modeling Workflow: A Structured Approach
Our investigation will follow a systematic and iterative workflow, ensuring the final model is of the highest possible quality for subsequent docking studies.
Caption: The iterative workflow for homology modeling and subsequent molecular docking.
Step 1: Target Identification and Sequence Retrieval
The initial and most critical step is identifying a plausible protein target for this compound. This can be informed by experimental data, literature precedents for similar compounds, or cheminformatic approaches. For the purpose of this guide, let's hypothesize a putative target, for instance, a human kinase, based on the known activities of other isoxazole-containing molecules.
Protocol: Sequence Retrieval
-
Access a Protein Sequence Database: Navigate to a comprehensive and well-curated protein sequence database such as UniProt.
-
Search for the Target Protein: Use the search functionality to find the human variant of the hypothesized kinase.
-
Retrieve the FASTA Sequence: Once the correct entry is located, download the canonical amino acid sequence in FASTA format. This sequence will be the input for our modeling process.[11]
Step 2: Template Search and Selection
With the target sequence in hand, the next objective is to find the most suitable template structure from the Protein Data Bank (PDB).[12] The quality of the template directly dictates the quality of the final homology model.[9]
Protocol: Template Identification using BLAST
-
Utilize a Sequence Similarity Search Tool: The Basic Local Alignment Search Tool (BLAST) is a widely used algorithm for this purpose.[8][13] A protein-specific BLAST (BLASTp) should be performed against the PDB database.
-
Interpret BLAST Results: The search will return a list of proteins from the PDB ranked by their sequence similarity to the query. Key metrics to consider for each potential template are:
-
Sequence Identity: This is the percentage of identical amino acids between the target and template. A higher identity (ideally >30-40%) is desirable for a reliable model.[10][12] Below 30% identity, the accuracy of the alignment and subsequent model can decrease significantly.[10]
-
E-value (Expect value): This represents the number of hits one can "expect" to see by chance when searching a database of a particular size. A lower E-value (closer to zero) indicates a more significant match.[9]
-
Query Coverage: This indicates how much of the target sequence is aligned with the template sequence. High coverage is crucial to model the entire protein of interest.
-
-
Select the Optimal Template(s): Based on a combination of high sequence identity, low E-value, and extensive query coverage, select the best template. It is also prudent to examine the experimental quality of the template structure (e.g., resolution for X-ray crystallography). In some cases, using multiple templates can improve model quality.[14]
| Parameter | Ideal Value | Rationale |
| Sequence Identity | > 40% | Higher identity leads to a more accurate alignment and model.[14] |
| E-value | < 1e-6 | Indicates a statistically significant, non-random alignment.[9] |
| Query Coverage | > 90% | Ensures that the majority of the target protein is modeled. |
| Template Resolution | < 2.5 Å | Higher resolution structures provide a more accurate backbone for modeling. |
Table 1: Criteria for selecting a suitable template for homology modeling.
Step 3: Target-Template Alignment and Model Building
Once a template is chosen, a precise alignment of the target and template sequences is necessary. This alignment serves as the blueprint for constructing the 3D model.[8]
Protocol: Model Generation with SWISS-MODEL
For this guide, we will utilize the SWISS-MODEL server, a user-friendly and powerful automated platform for homology modeling.[11][15]
-
Access the SWISS-MODEL Server: Navigate to the SWISS-MODEL web interface.[15]
-
Input the Target Sequence: Paste the FASTA sequence of the target protein into the input field.[11]
-
Initiate Template Search: SWISS-MODEL will automatically search its template library (SMTL) using both BLAST and HHblits for greater sensitivity in detecting distant homologs.[11]
-
Select a Template: The server will present a list of potential templates. Choose the template identified in the previous step, or the one with the best Global Model Quality Estimation (GMQE) and QSQE (Quaternary Structure Quality Estimate) scores.[11] The GMQE score, ranging from 0 to 1, reflects the expected quality of the model based on the alignment and template properties. A higher GMQE indicates a more reliable model.
-
Build the Model: After selecting the template, initiate the model building process.[16] SWISS-MODEL will construct the 3D coordinates of the target protein by copying the coordinates of the aligned residues from the template and modeling the loops and side chains.[17]
Rigorous Model Validation: A Pillar of Trustworthiness
A generated homology model is a prediction and must be thoroughly validated to ensure its stereochemical and structural integrity before it can be used for any further analysis, such as molecular docking.[12][13]
Caption: Key components of the homology model validation process.
Ramachandran Plot Analysis
The Ramachandran plot is a fundamental tool for assessing the stereochemical quality of a protein's backbone.[18][19] It visualizes the distribution of the phi (φ) and psi (ψ) dihedral angles of the amino acid residues.[18][20]
Protocol: Generating and Interpreting a Ramachandran Plot
-
Utilize a Validation Server: Submit the PDB file of the homology model to a structural validation server like the SAVES v6.1 server, which incorporates the PROCHECK tool.[21][22]
-
Analyze the Plot: The plot is divided into "favored," "allowed," and "outlier" regions.[19] A high-quality model will have the vast majority of its residues in the favored and allowed regions.
-
>90% of residues in favored regions: Indicates a good quality model.
-
Residues in outlier regions: These should be minimal (ideally <1-2%) and should be investigated. They may indicate errors in the model's backbone geometry. Glycine and proline residues are exceptions and may naturally fall into different regions.[20]
-
ProSA-web Analysis
ProSA-web (Protein Structure Analysis) is a tool that assesses the overall quality of a protein model by calculating a Z-score.[23][24] This score indicates how the model's energy compares to a database of experimentally determined structures of similar size.[25]
Protocol: ProSA-web Z-score Calculation
-
Access the ProSA-web Server: Navigate to the ProSA-web service.[26]
-
Submit the Model: Upload the PDB file of the homology model.[24][25]
-
Interpret the Z-score: The server will provide a plot showing the Z-score of the input model in the context of Z-scores for all experimentally determined protein chains in the PDB. A Z-score within the range of native proteins of similar size is indicative of a reliable model.[25]
VERIFY3D
VERIFY3D determines the compatibility of a 3D protein model with its own 1D amino acid sequence.[27] It does this by assigning a structural class based on the local environment of each residue and comparing it to known high-resolution structures.[27]
Protocol: Using the VERIFY3D Server
-
Access the VERIFY3D Server: Submit the PDB file of the homology model to a server that runs VERIFY3D, such as the SAVES v6.1 server.[21]
-
Analyze the Results: The output is a plot of the score for each residue. A score above zero for a residue indicates a compatible environment. For a model to be considered valid, at least 80% of its residues should have a score of ≥ 0.2.
| Validation Tool | Metric | Acceptable Threshold | Rationale |
| Ramachandran Plot | Residues in Favored Regions | > 90% | Ensures proper backbone dihedral angles.[18][19] |
| ProSA-web | Z-score | Within the range of native proteins | Indicates a native-like overall fold.[24][25] |
| VERIFY3D | % Residues with Score ≥ 0.2 | > 80% | Confirms compatibility of the 3D structure with the 1D sequence.[27] |
Table 2: Summary of key validation metrics and their acceptance criteria.
Molecular Docking of this compound
Once the homology model has been rigorously validated, it can be used for molecular docking studies to predict the binding mode and affinity of this compound.
Preparation of the Ligand and Receptor
Proper preparation of both the small molecule (ligand) and the protein (receptor) is essential for a successful docking simulation.
Protocol: Ligand and Receptor Preparation
-
Ligand Preparation:
-
Obtain the 3D structure of this compound, for example, from the PubChem database.[28]
-
Use a molecular modeling software (e.g., AutoDock Tools) to assign partial charges and define rotatable bonds.
-
-
Receptor Preparation:
-
Load the validated homology model into the software.
-
Remove any water molecules or co-factors not relevant to the binding study.
-
Add polar hydrogen atoms and assign partial charges.
-
Defining the Binding Site and Running the Docking Simulation
The binding site on the protein must be defined to guide the docking algorithm. This can be inferred from the location of the active site in the template structure or by using binding site prediction software.
Protocol: Molecular Docking with AutoDock Vina
-
Define the Grid Box: In AutoDock Tools, define a 3D grid box that encompasses the predicted binding site on the protein.
-
Configure and Run AutoDock Vina: Set the parameters for the docking simulation, including the exhaustiveness of the search, and run the calculation. AutoDock Vina will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
Analyze the Docking Poses: The results will include several predicted binding poses, each with a corresponding binding energy. The pose with the lowest binding energy is typically considered the most likely. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in this pose.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for predicting the protein binding of this compound using homology modeling and molecular docking. By adhering to the principles of careful template selection, robust model building, and stringent validation, researchers can generate reliable structural models that provide valuable insights into protein-ligand interactions. These computational predictions can then be used to formulate hypotheses that guide further experimental work, such as site-directed mutagenesis and biophysical binding assays, ultimately accelerating the drug discovery process.
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Waterhouse, A., et al. (2018). SWISS-MODEL: homology modelling of protein structures and complexes. Nucleic Acids Research, 46(W1), W296–W303. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis and Characterization of 3-(3-Bromoisoxazol-5-yl)propanamide Derivatives
Abstract: This document provides a comprehensive guide for the synthesis and characterization of novel 3-(3-Bromoisoxazol-5-yl)propanamide derivatives. Isoxazole-based scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The protocols detailed herein offer a robust and versatile synthetic strategy, beginning with the construction of the core 3-bromoisoxazole ring via a [3+2] cycloaddition reaction, followed by the elaboration of the propanamide side chain. Detailed methodologies for structural confirmation and purity assessment using modern analytical techniques are also provided. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Rationale
The isoxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in the design of pharmacologically active agents.[4] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into numerous clinically approved drugs, such as the antibiotic Cloxacillin and the anti-inflammatory agent Valdecoxib.[2][4] The inherent biological versatility of the isoxazole core makes its derivatives prime candidates for drug discovery programs.[5]
The specific scaffold, this compound, incorporates three key features:
-
The Isoxazole Core: Provides a stable, aromatic platform with a defined geometry for interaction with biological targets.
-
The 3-Bromo Substituent: Serves as a crucial synthetic handle. The bromine atom can be readily displaced or utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
The 5-Propanamide Side Chain: Introduces a flexible linker and an amide bond, which is a common hydrogen bond donor/acceptor in biological systems. Derivatization of the terminal amide provides a straightforward way to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and target engagement.
This guide outlines a logical and field-proven synthetic pathway designed for flexibility and efficiency, allowing for the creation of a library of derivatives from a common intermediate.
Overall Synthetic Workflow
The synthesis is designed as a three-stage process. First, the key intermediate, ethyl 3-(3-bromoisoxazol-5-yl)propanoate, is synthesized. Second, this ester is saponified to the corresponding carboxylic acid. Finally, the carboxylic acid is coupled with a variety of primary and secondary amines to yield the target propanamide derivatives.
Caption: General three-stage synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(3-bromoisoxazol-5-yl)propanoate (Intermediate 1)
This protocol describes the regioselective 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from dibromoformaldoxime, with an alkyne to form the 3,5-disubstituted isoxazole ring.[6][7]
Rationale: The use of dibromoformaldoxime is a standard method for introducing the 3-bromo substituent. The reaction is base-mediated, typically with a non-nucleophilic base like potassium bicarbonate, to generate the reactive nitrile oxide intermediate without significant side reactions. Ethyl 4-pentynoate is chosen as the alkyne partner to directly install the desired propanoate side chain at the 5-position.
Materials:
-
Dibromoformaldoxime
-
Ethyl 4-pentynoate
-
Potassium bicarbonate (KHCO₃)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of ethyl 4-pentynoate (1.0 eq) in ethyl acetate (approx. 0.5 M), add dibromoformaldoxime (1.1 eq).
-
Add a saturated aqueous solution of potassium bicarbonate (3.0 eq) dropwise over 20 minutes. Caution: Gas evolution (CO₂) will occur. Ensure adequate venting.
-
Stir the resulting biphasic mixture vigorously at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alkyne is consumed.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford Intermediate 1 as a clear oil or low-melting solid.
Protocol 2: Synthesis of 3-(3-Bromoisoxazol-5-yl)propanoic acid (Intermediate 2)
This step involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid, which is the direct precursor for amide coupling.
Rationale: Lithium hydroxide (LiOH) is a standard reagent for ester hydrolysis. It is effective and typically leads to clean reactions with minimal side products. A mixed solvent system of THF/water ensures the solubility of both the organic substrate and the inorganic base.
Materials:
-
Ethyl 3-(3-bromoisoxazol-5-yl)propanoate (Intermediate 1 )
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (1.5-2.0 eq) and stir the solution at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Remove the THF by rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Intermediate 2 , typically as a white solid, which can often be used in the next step without further purification.
Protocol 3: Synthesis of this compound Derivatives (Target Compounds)
This protocol outlines the coupling of the carboxylic acid with a diverse range of amines to generate the final propanamide derivatives.
Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and highly effective coupling system. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and minimize potential racemization (if chiral amines are used), leading to higher yields of the desired amide.[8]
Materials:
-
3-(3-Bromoisoxazol-5-yl)propanoic acid (Intermediate 2 )
-
Desired primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq, optional but recommended)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Intermediate 2 (1.0 eq), HOBt (1.2 eq), and the chosen amine (1.1 eq) in anhydrous DCM.
-
Add DIPEA (2.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final propanamide derivative.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.[9][10] A combination of spectroscopic and chromatographic methods should be employed.
Visualization of the Characterization Workflow
Caption: Standard workflow for compound characterization.
Expected Analytical Data
The following tables summarize the expected data for a representative compound, N-benzyl-3-(3-bromoisoxazol-5-yl)propanamide .
Table 1: NMR Spectroscopy Data
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| ¹H NMR | Isoxazole C4-H | 6.2 - 6.5 (s, 1H) | Singleton proton on the electron-rich isoxazole ring. |
| Benzyl CH₂ | 4.4 - 4.6 (d, 2H) | Methylene protons adjacent to the amide nitrogen, coupled to the N-H proton. | |
| Propanamide α-CH₂ | 2.7 - 2.9 (t, 2H) | Methylene group adjacent to the amide carbonyl. | |
| Propanamide β-CH₂ | 3.0 - 3.2 (t, 2H) | Methylene group adjacent to the isoxazole ring. | |
| Amide N-H | 5.8 - 6.5 (broad t, 1H) | Amide proton, chemical shift can be variable and concentration-dependent. | |
| Aromatic C-H | 7.2 - 7.4 (m, 5H) | Protons of the benzyl group. | |
| ¹³C NMR | Amide C=O | 170 - 173 | Carbonyl carbon of the amide. |
| Isoxazole C5 | 168 - 172 | Carbon of the isoxazole ring attached to the side chain. | |
| Isoxazole C3 | 145 - 150 | Carbon of the isoxazole ring attached to the bromine. |
| | Isoxazole C4 | 100 - 105 | Protonated carbon of the isoxazole ring. |
Table 2: IR Spectroscopy and Mass Spectrometry Data
| Technique | Functional Group | Expected Value | Rationale |
|---|---|---|---|
| FT-IR | N-H Stretch (Amide) | 3300 - 3400 cm⁻¹ | Characteristic stretching vibration of the secondary amide N-H bond. |
| C=O Stretch (Amide I) | 1640 - 1680 cm⁻¹ | Strong absorption due to the amide carbonyl stretch. | |
| N-H Bend (Amide II) | 1520 - 1570 cm⁻¹ | Bending vibration of the N-H bond. | |
| C=N Stretch (Isoxazole) | 1580 - 1620 cm⁻¹ | Stretching of the carbon-nitrogen double bond within the isoxazole ring. |
| Mass Spec. | Molecular Ion Peak | [M]+ and [M+2]+ | Presence of two peaks of nearly equal intensity due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br, confirming the presence of one bromine atom. |
Purity Assessment
-
HPLC: Purity should be determined by High-Performance Liquid Chromatography, ideally using a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient mobile phase.[11] The purity of the final compounds should be ≥95% for biological screening.
-
Melting Point: For solid derivatives, a sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity.
-
Elemental Analysis: Provides confirmation of the empirical formula. The calculated and found percentages for C, H, and N should be within ±0.4%.[12]
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.
- Advances in isoxazole chemistry and their role in drug discovery.
- Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
- Advances in isoxazole chemistry and their role in drug discovery.
- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
- Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
- Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Uniwersytet Rzeszowski Repository.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Synthesis of some Amide derivatives and their Biological activity.
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
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Application Notes and Protocols for the In Vitro Evaluation of 3-(3-Bromoisoxazol-5-yl)propanamide
Introduction: Characterizing a Novel Isoxazole-Containing Compound
The compound 3-(3-bromoisoxazol-5-yl)propanamide is a small molecule featuring a brominated isoxazole ring linked to a propanamide side chain.[1][2][3] The isoxazole motif is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to, enzyme inhibition and receptor modulation.[4][5][6][7] The propanamide moiety can also contribute to molecular interactions, particularly through hydrogen bonding. Given the absence of published biological data for this compound, a systematic in vitro evaluation is essential to elucidate its potential pharmacological profile.
This guide provides a comprehensive framework for the initial characterization of this compound, designed for researchers in drug discovery and chemical biology. We present a tiered approach, beginning with broad assessments of cytotoxicity, followed by more targeted assays to probe for specific mechanisms of action such as enzyme inhibition and receptor binding. The protocols herein are established methodologies, adapted to provide a robust starting point for investigating this novel chemical entity.
Tier 1: Foundational Cytotoxicity Profiling
A primary and critical step in the evaluation of any novel compound is to assess its effect on cell viability.[8][9] These assays determine the concentration-dependent toxicity of the compound and are crucial for establishing a therapeutic window. We describe two widely used and complementary colorimetric assays: the MTT and LDH assays.
Experimental Workflow: Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of a novel compound is a multi-step process from cell culture to data analysis.[10][11]
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity
The MTT assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)[8]
-
Complete growth medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound, Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates, sterile
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
| Parameter | Description |
| IC50 | The concentration of the compound that reduces cell viability by 50%. |
| GI50 | The concentration of the compound that inhibits cell growth by 50%. |
| LC50 | The concentration of the compound that kills 50% of the cells. |
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[12] This provides a measure of cell membrane integrity.
Materials:
-
LDH assay kit
-
Cells and compound as described in the MTT assay protocol
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to the LDH reaction mixture according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to the maximum LDH release control.
Tier 2: Mechanistic Exploration - Enzyme Inhibition Assays
Isoxazole derivatives have been reported to inhibit various enzymes.[4][13] Therefore, screening this compound against a panel of relevant enzymes is a logical next step.
General Workflow for Enzyme Inhibition Screening
Caption: General workflow for determining the IC50 of an enzyme inhibitor.[14]
Protocol 3: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of this compound on a purified enzyme.[14][15]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the compound in DMSO. Prepare serial dilutions in assay buffer. The final DMSO concentration should be kept low (≤1%).[14]
-
Assay Setup: In a 96-well plate, set up blank, control, and test wells.
-
Pre-incubation: Add the enzyme and the test compound to the appropriate wells and pre-incubate for a defined period.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Measurement: Immediately measure the change in absorbance over time.[14]
Data Analysis: Calculate the initial reaction velocity and determine the percentage of inhibition for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]
| Inhibition Parameter | Description |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%.[16] |
| Ki | The dissociation constant of the enzyme-inhibitor complex, a measure of inhibitor potency.[16] |
Tier 3: Target Identification - Receptor Binding Assays
To investigate if this compound interacts with specific receptors, radioligand binding assays are a powerful tool.[17][18] These assays measure the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Protocol 4: Radioligand Binding Assay (Filtration Format)
This protocol describes a classical filtration-based radioligand binding assay.[19][20][21]
Materials:
-
Cell membranes or intact cells expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
This compound
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor preparation, radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 is determined from a competition curve, and the Ki can be calculated using the Cheng-Prusoff equation.[18]
Conclusion and Future Directions
The protocols outlined in this document provide a systematic approach to the initial in vitro characterization of this compound. The tiered strategy, from broad cytotoxicity screening to specific enzyme and receptor binding assays, will enable researchers to efficiently identify potential biological activities and guide further drug development efforts. Positive results in any of these assays would warrant more in-depth mechanistic studies, such as determining the mode of enzyme inhibition or investigating downstream signaling pathways.
References
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- Benchchem. (n.d.). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
- Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. PubMed.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Benchchem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
- European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
- Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
- Al-Ostath, A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for Isoxazole Derivatives as Enzyme Inhibitors.
- PubChem. (n.d.). This compound.
- Khan, M. F., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central.
- Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Sharma, D., et al. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR.
- Benchchem. (n.d.). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
- Wang, Y., et al. (2021). Guidelines for the digestive enzymes inhibition assay. ResearchGate.
- G-Biosciences. (n.d.). Enzyme Analysis.
- Wu, D., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PMC.
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- Wang, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC.
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- Al-Suhaimi, K. S., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.
- Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC.
- Desai, V. R., et al. (2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. PubMed.
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- Al-Suhaimi, K. S., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate.
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Application Notes & Protocols: A Cell-Based Assay Cascade for Characterizing 3-(3-Bromoisoxazol-5-yl)propanamide Activity
Authored by: Gemini, Senior Application Scientist
Introduction
The discovery and development of novel therapeutic agents are paramount in biomedical research. The compound 3-(3-Bromoisoxazol-5-yl)propanamide is a synthetic molecule featuring an isoxazole core.[1] Isoxazole derivatives have garnered significant interest in medicinal chemistry, with various analogues demonstrating a wide range of biological activities, including anticancer and antiproliferative effects.[2][3][4] The process of characterizing a new chemical entity requires a systematic and logical progression of assays to first identify biological activity and then to elucidate the underlying mechanism of action.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. We present an integrated, multi-tiered assay cascade, moving from broad phenotypic screening to more specific mechanistic studies. This approach is designed not only to determine if the compound is active but also to provide foundational insights into how it functions at a cellular level. The protocols herein are detailed with step-by-step instructions, explanations for critical steps, and guidance on data interpretation, reflecting field-proven insights for robust and reproducible results.
Section 1: Foundational Screening: Cell Viability and Cytotoxicity Assessment
The initial and most fundamental question is whether this compound affects cell health and survival. Cytotoxicity assays are crucial in the early stages of drug development to screen for potential therapeutic candidates and eliminate overtly toxic compounds.[5] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] The assay quantifies the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[7]
Workflow for Primary Cytotoxicity Screening
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
Target cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, and a non-cancerous line like HEK293 for selectivity assessment).[8]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound, dissolved in DMSO to create a high-concentration stock.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol).
-
Sterile 96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for controls.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment:
-
Prepare a series of dilutions of the compound in culture medium. A typical starting range is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound dose) and an "untreated control" (medium only). A positive control like Doxorubicin can also be included.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or controls.
-
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.
Data Analysis and Interpretation: Cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control (0) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 5 | 0.88 | 70.4% |
| 10 | 0.65 | 52.0% |
| 50 | 0.25 | 20.0% |
| 100 | 0.10 | 8.0% |
| Table 1: Example data from an MTT assay used to calculate the IC₅₀ value. In this example, the IC₅₀ is slightly above 10 µM. |
Section 2: Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) and necrosis are two distinct pathways. Apoptosis is a controlled process crucial for normal tissue homeostasis, while necrosis is typically a result of acute injury leading to inflammation.[9] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method that uses flow cytometry to differentiate between these states.[10][11]
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9][11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[10]
Workflow for Apoptosis Detection
Protocol 2: Annexin V & Propidium Iodide Staining for Flow Cytometry
Materials:
-
Cells treated with this compound (and controls).
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer).[9]
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle-treated cells (negative control) and cells treated with a known apoptosis inducer like Staurosporine or Camptothecin (positive control).[12]
-
Harvesting:
-
Collect the culture medium, which contains floating apoptotic and dead cells.
-
Wash the adherent cells with PBS, then trypsinize them.
-
Combine the cells from the supernatant and the trypsinized fraction for each sample.
-
Wash the combined cells twice by centrifuging at 300 x g for 5 minutes and resuspending in cold 1X PBS.[11]
-
-
Staining:
-
Count the cells and resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[13] Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.
-
Data Analysis and Interpretation: The data is visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells with compromised membranes.
| Treatment | Live Cells (Q3) | Early Apoptotic (Q4) | Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 95.2% | 2.5% | 1.8% |
| Compound (IC₅₀) | 45.7% | 35.8% | 15.3% |
| Staurosporine (Positive Ctrl) | 10.1% | 60.5% | 25.4% |
| Table 2: Example data showing the percentage of cells in each quadrant after treatment, indicating the compound induces apoptosis. |
Section 3: Investigating Antiproliferative Effects: Cell Cycle Analysis
Many anticancer compounds function by disrupting the cell division cycle, leading to cell cycle arrest and subsequent cell death.[3] Analyzing the DNA content of a cell population via flow cytometry is a powerful method to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[14]
Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA.[15] Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount of DNA.[16] Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[14]
Workflow for Cell Cycle Analysis
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cells treated with this compound (and controls).
-
Ice-cold 70% ethanol.
-
Cold 1X PBS.
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).[14]
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed and treat cells as described for the apoptosis assay. A known cell cycle inhibitor (e.g., Nocodazole for G2/M arrest) should be used as a positive control.
-
Harvesting: Harvest both floating and adherent cells and wash once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to prevent cell clumping.
-
Fix the cells at -20°C for at least 2 hours. This step can be extended overnight or even for several days.[15]
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, ensuring data is collected on a linear scale.[16]
-
Use forward scatter and side scatter plots to gate on the single-cell population and exclude debris and aggregates.
-
Generate a histogram of PI fluorescence to visualize the cell cycle distribution.
-
Data Analysis and Interpretation: The DNA histogram will show two distinct peaks representing the G0/G1 and G2/M populations, with the S phase population in between. Specialized software (e.g., FlowJo, ModFit LT) is used to deconvolute the histogram and calculate the percentage of cells in each phase.[15] An accumulation of cells in a specific phase compared to the control suggests compound-induced cell cycle arrest.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65.4% | 20.1% | 14.5% |
| Compound (IC₅₀) | 25.3% | 15.5% | 59.2% |
| Nocodazole (Positive Ctrl) | 12.8% | 8.9% | 78.3% |
| Table 3: Example data indicating that the compound causes a significant arrest of cells in the G2/M phase of the cell cycle. |
Section 4: Advanced Application: Target Engagement Confirmation
Confirming that a compound physically interacts with its intended protein target within a living cell is a critical step in drug development.[17][18] It provides direct evidence for the mechanism of action and helps validate structure-activity relationships.[19][20] While the specific target of this compound is unknown, assays like the Cellular Thermal Shift Assay (CETSA®) can be used to identify target engagement without prior knowledge of the target.[17][20]
Principle of CETSA: The binding of a ligand (drug) to its target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The target protein, if stabilized by the compound, will remain soluble at higher temperatures compared to its unbound state. The amount of soluble protein remaining at each temperature can be quantified by methods like Western blotting or mass spectrometry.[17]
Conceptual Principle of Cellular Thermal Shift Assay (CETSA)
This advanced technique serves as a powerful validation tool. If a specific target is later hypothesized (e.g., a kinase or enzyme), a targeted CETSA experiment using an antibody against that protein can confirm engagement. Alternatively, proteome-wide mass spectrometry approaches can be used to identify unknown targets that are stabilized by the compound.[18]
Conclusion
The characterization of a novel compound like this compound requires a structured and hypothesis-driven approach. The assay cascade presented here provides a robust framework for obtaining critical preliminary data. By starting with a broad assessment of cytotoxicity (MTT assay), followed by investigations into the mechanism of cell death (Annexin V/PI assay) and antiproliferative effects (cell cycle analysis), researchers can efficiently build a comprehensive profile of the compound's cellular activity. These findings establish a vital foundation for more advanced studies, such as target identification and engagement, ultimately guiding the path for further preclinical development.
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High-Throughput Screening of Isoxazole Derivatives: A Guide to Assay Development and Implementation
Abstract
The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and synthetic tractability make it a cornerstone for developing diverse compound libraries. High-Throughput Screening (HTS) is an indispensable technology for interrogating these large libraries to identify novel modulators of biological targets. This guide provides a comprehensive framework for designing and executing a robust HTS campaign for isoxazole derivatives. We delve into the causality behind critical experimental choices, from assay design and validation to hit confirmation and orthogonal testing. Detailed, field-proven protocols for a luciferase-based primary screen and a confirmatory Cellular Thermal Shift Assay (CETSA) are provided, ensuring scientific integrity and reproducibility for researchers in drug discovery.
The Isoxazole Scaffold in Modern Drug Discovery
Chemical Significance and Therapeutic Versatility
Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry for their wide range of biological activities.[1][2][3] The presence of adjacent nitrogen and oxygen atoms creates a unique electronic environment that facilitates diverse molecular interactions, while the ring itself serves as a versatile scaffold for chemical modification. This synthetic accessibility has enabled the creation of vast libraries of isoxazole derivatives.[1][4] These derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, making them highly attractive starting points for drug discovery programs.[1][2][3]
The Role of HTS in Exploring Isoxazole Chemical Space
High-Throughput Screening (HTS) is a foundational process in modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds against a specific biological target.[5] For a scaffold as prolific as isoxazole, HTS is the only feasible strategy to unlock the full potential of a compound library. An effective HTS campaign, however, is not merely a matter of scale; it requires a meticulously designed and validated workflow to ensure that the identified "hits" are genuine, specific, and worthy of the significant downstream investment in hit-to-lead optimization.[5][6]
Designing an Effective HTS Campaign
The success of any HTS campaign is predicated on the quality and reliability of the assay.[7] A robust assay must be sensitive, reproducible, and miniaturizable to a 384- or 1536-well plate format.
Target Definition and Assay Selection
The initial and most critical step is defining the biological target and selecting an appropriate assay technology. The choice of assay readout (e.g., luminescence, fluorescence, absorbance) has profound implications for the types of artifacts one might encounter.[8][9]
-
Expertise-Driven Choice: For screening isoxazole libraries against a transcriptional target (e.g., a nuclear receptor or a signaling pathway reporter), a luciferase-based reporter gene assay is often an excellent choice.[10] Its primary advantages are exceptional sensitivity and a high signal-to-background ratio, as mammalian cells have no endogenous luminescent activity.[8] This minimizes interference from compounds that are autofluorescent, a common issue in fluorescence-based screens.[8]
The Self-Validating Assay: Z'-Factor
Trustworthiness is built into an HTS protocol through rigorous validation. The most widely accepted statistical parameter for quantifying the quality of an HTS assay is the Z'-factor (Z-prime) .[7][11][12]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
This metric provides a measure of the separation between the control signals. A well-designed assay should consistently produce a Z'-factor between 0.5 and 1.0 , which indicates an excellent separation window and a low probability of false positives or negatives.[7][13] An assay with a Z'-factor below 0.5 requires further optimization before embarking on a full-scale screen.[7][13]
Protocol: Primary Screening via Luciferase Reporter Assay
This protocol describes a cell-based assay to identify isoxazole derivatives that inhibit a target-driven luciferase reporter.
Assay Principle
Cells are engineered to express firefly luciferase under the control of a promoter responsive to the biological target of interest. Inhibitory compounds will decrease the transcriptional activity, leading to a reduction in luciferase expression and a corresponding drop in the luminescent signal upon addition of the luciferin substrate.
Caption: High-Throughput Screening and Hit Validation Workflow.
Experimental Protocol (CETSA)
-
Cell Treatment: Treat intact cells with the confirmed isoxazole hit (e.g., at its IC50 concentration) and a vehicle control (DMSO) for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using an antibody-based method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and direct target engagement. [14]
Troubleshooting and Scientific Insights
Common Challenges with Isoxazole Derivatives
While versatile, isoxazoles can present challenges. Poor aqueous solubility can lead to compound precipitation in assays. Some derivatives may also be "promiscuous inhibitors" or interfere with the assay technology itself. [15]
Mitigating Assay Interference
-
Luciferase Inhibition: A common artifact in luciferase assays is direct inhibition of the enzyme by a compound. [8]This can be tested by running a counter-screen where the compound is added to a cell lysate containing purified luciferase protein. A true hit from the primary screen should not inhibit the enzyme in this cell-free format.
-
Cytotoxicity: Compounds may appear as inhibitors simply because they are toxic to the cells, leading to reduced reporter expression. A standard cytotoxicity assay (e.g., using Alamar Blue) should be run in parallel on all confirmed hits. [16]
Conclusion: From Hit to Lead
High-throughput screening is a powerful but complex endeavor. By combining carefully chosen assays, rigorous statistical validation, and a multi-step confirmation process including orthogonal testing, researchers can confidently identify high-quality isoxazole hits. This structured approach ensures that resources are focused on compounds with a genuine, on-target mechanism of action, paving the way for successful lead optimization and the development of next-generation therapeutics.
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Application Notes and Protocols: 3-(3-Bromoisoxazol-5-yl)propanamide as a Versatile Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The isoxazole motif is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] This technical guide focuses on the untapped potential of 3-(3-Bromoisoxazol-5-yl)propanamide as a strategic scaffold for the design and synthesis of novel therapeutic agents. The inherent chemical functionalities of this molecule—a reactive bromine atom on the isoxazole ring and a modifiable propanamide side chain—offer a dual-pronged approach for creating diverse chemical libraries. This document provides a comprehensive overview of the scaffold's synthetic rationale, detailed protocols for its derivatization, and outlines potential therapeutic applications with a focus on kinase inhibition and anticancer agent development.
Introduction: The Strategic Advantage of the this compound Scaffold
The isoxazole ring system is a privileged scaffold in drug discovery, imparting favorable physicochemical properties and serving as a versatile pharmacophore.[1][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The subject of this guide, this compound, presents a unique opportunity for drug design, primarily due to two key structural features:
-
The 3-Bromo Substituent: The bromine atom at the 3-position of the isoxazole ring is a versatile handle for a variety of cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the exploration of structure-activity relationships (SAR) in a targeted manner.
-
The Propanamide Side Chain: The propanamide moiety offers a site for further chemical modification. The amide nitrogen and the carbonyl group can participate in hydrogen bonding interactions with biological targets, a crucial aspect for molecular recognition and binding affinity.
These features make this compound an ideal starting point for the development of libraries of compounds with potential therapeutic value.
Synthetic Pathways and Derivatization Strategies
Proposed Synthesis of the this compound Scaffold
The synthesis of the scaffold can be envisioned starting from a suitable β-ketoester and hydroxylamine, followed by bromination and amidation.
Protocol 1: Proposed Synthesis of this compound
Step 1: Synthesis of 3-(Isoxazol-5-yl)propanoic Acid
-
React a suitable precursor like 5-oxo-5-phenylpentanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in a solvent like ethanol.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 3-(3-phenylisoxazol-5-yl)propanoic acid by recrystallization or column chromatography.
Step 2: Bromination of the Isoxazole Ring
-
Dissolve the product from Step 1 in a suitable solvent such as acetic acid.
-
Add a brominating agent, for example, N-bromosuccinimide (NBS), portion-wise at room temperature.
-
Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude 3-(3-bromoisoxazol-5-yl)propanoic acid by column chromatography.
Step 3: Amidation to form this compound
-
Dissolve the brominated acid from Step 2 in a suitable solvent like dichloromethane.
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Add a source of ammonia, such as ammonium chloride, and a base like triethylamine.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Derivatization of the Scaffold: A Gateway to Chemical Diversity
The true utility of the this compound scaffold lies in its potential for diversification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 3-position of the isoxazole ring and various aryl or heteroaryl boronic acids or esters.[4][5] This allows for the introduction of diverse aromatic systems, which can be crucial for interactions with biological targets like the ATP-binding pocket of kinases.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).
-
Add a suitable solvent system, for example, a mixture of dioxane and water or toluene and ethanol.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
The Sonogashira coupling enables the introduction of terminal alkynes at the 3-position of the isoxazole ring, providing linear and rigid extensions to the scaffold.[6][7] These alkynyl moieties can serve as linkers or interact with specific residues in a target protein.
Protocol 3: General Procedure for Sonogashira Coupling
-
In a reaction flask, combine this compound (1 equivalent), the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), a copper(I) co-catalyst like CuI (1-5 mol%), and a base, typically an amine such as triethylamine or diisopropylethylamine, which can also serve as the solvent.
-
Degas the mixture with an inert gas.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Application in Drug Design: Targeting Protein Kinases in Oncology
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] Consequently, kinase inhibitors have become a major focus of modern cancer therapy.[2] The this compound scaffold is well-suited for the design of novel kinase inhibitors.
Rationale for Targeting Kinases
Many successful kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket, with side chains extending into more selective hydrophobic pockets. The this compound scaffold can be strategically elaborated to mimic this binding mode:
-
The isoxazole-propanamide core can be designed to form key hydrogen bonds with the hinge region of the kinase.
-
The substituent introduced at the 3-position via cross-coupling can be tailored to fit into the hydrophobic pocket, thereby conferring potency and selectivity.
Workflow for Kinase Inhibitor Drug Discovery
The following workflow illustrates a rational approach to developing kinase inhibitors based on the this compound scaffold.
Figure 1: A workflow for the discovery of kinase inhibitors.
Experimental Protocols for Biological Evaluation
Once a library of compounds has been synthesized, their biological activity must be assessed. The following are general protocols for evaluating the potential of these compounds as anticancer agents.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Protocol 4: General Kinase Inhibition Assay
-
Prepare a reaction buffer appropriate for the kinase of interest.
-
In a 96-well plate, add the kinase enzyme, a fluorescently-labeled peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution that separates the phosphorylated and non-phosphorylated substrate.
-
Measure the fluorescence of the wells using a plate reader.
-
Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.
Cell-Based Antiproliferative Assay
This assay determines the effect of the synthesized compounds on the growth of cancer cell lines.
Protocol 5: MTT Assay for Cell Viability
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.[9]
Data Presentation and Interpretation
The results from the biological assays should be compiled and analyzed to establish a structure-activity relationship (SAR).
Table 1: Hypothetical SAR Data for 3-(3-Aryl-isoxazol-5-yl)propanamide Derivatives
| Compound ID | R-Group (at C3) | Kinase IC₅₀ (nM) | Cancer Cell Line GI₅₀ (µM) |
| Scaffold | Br | >10,000 | >100 |
| 1a | Phenyl | 5,200 | 75.3 |
| 1b | 4-Fluorophenyl | 2,100 | 42.1 |
| 1c | 3,4-Dichlorophenyl | 850 | 15.8 |
| 1d | 4-Methoxyphenyl | 7,600 | 92.5 |
| 1e | 2-Naphthyl | 450 | 8.2 |
The hypothetical data in Table 1 suggests that electron-withdrawing groups and larger aromatic systems at the 3-position of the isoxazole ring may enhance both kinase inhibition and antiproliferative activity. This information guides the next round of synthesis and optimization.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. Its synthetic tractability and the potential for diversification through established cross-coupling reactions make it an attractive platform for medicinal chemists. The proposed workflow and protocols in this guide provide a solid foundation for researchers to explore the potential of this scaffold. Future work should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships and identify lead compounds for further preclinical development.
References
- (Reference to a relevant synthesis of a similar propanamide deriv
- (Reference to a review on isoxazoles in medicinal chemistry)
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(29), 6722-6737.
- (Reference to a study on isoxazole-carboxamides as enzyme inhibitors)
- (Reference to a study on quinoxaline-propanamides as kinase inhibitors)
- (Reference to a study on FAAH inhibitors with an isoxazole scaffold)
- (Reference to a review on the biological activities of isoxazoles)
- (Reference to a review on kinase inhibitors in cancer therapy)
- (Reference to a study on isoxazole-amide analogues as anticancer agents)
- (Reference to a study on PLK1 inhibitors)
- (Reference to a protocol for Suzuki coupling of bromo-heterocycles)
- (Reference to a study on the anticancer activity of isoxazole deriv
- (Reference to a study on thiazole-5-carboxamide deriv
- (Reference to a review on protein kinase signaling inhibitors)
- (Reference to a protocol for Sonogashira coupling of bromo-heterocycles)
- (Reference to a study on the antiprolifer
- (Reference to a study on the SAR of propanamide deriv
- (Reference to a general protocol for Sonogashira coupling)
- (Reference to a study on the SAR of benzoxazolone carboxamides)
- (Reference to a review on PIM kinase inhibitors)
- (Reference to a review on cancer-fighting isoxazole compounds)
- (Reference to a general protocol for Suzuki coupling)
- (Reference to a study on the antiprolifer
- (Reference to a protocol for the synthesis and biological evaluation of isoxazole deriv
- (Reference to a study on the SAR of isoxazole-carboxamides)
- (Reference to a synthesis of thiol-functionalized isoxazole deriv
- (Reference to a protocol for the MTT assay)
- (Reference to a protocol for derivatiz
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- 1. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antimicrobial Screening of 3-(3-Bromoisoxazol-5-yl)propanamide
Abstract
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel chemical scaffolds with potent antimicrobial activity. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal effects.[1][2][3] This document provides a comprehensive, field-proven guide for the initial antimicrobial screening of a specific isoxazole derivative, 3-(3-Bromoisoxazol-5-yl)propanamide . We present a structured, two-phase screening cascade designed to first determine the compound's direct antimicrobial efficacy via Minimum Inhibitory Concentration (MIC) testing, followed by an essential evaluation of its safety profile through a mammalian cell cytotoxicity assay. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and established best practices for in vitro toxicology.
Introduction: The Rationale for Screening Isoxazole Derivatives
The isoxazole ring is a key pharmacophore found in several clinically approved drugs and numerous investigational agents.[4][5] Its unique electronic properties and the stability of the ring system allow for diverse chemical modifications, making it an attractive scaffold for drug discovery.[1][6] Derivatives of isoxazole have been shown to possess a wide range of pharmacological properties, including anti-inflammatory, anticancer, and, critically, antimicrobial activities.[2][4][5] The presence of halogen substituents, such as bromine, can further enhance the biological activity of these compounds.[4]
The target compound for this guide, this compound (PubChem CID: 53216203), combines the isoxazole core with a bromine atom and a propanamide side chain.[7] This structure merits investigation to determine its potential as a novel antimicrobial agent. The following protocols outline a robust, logical workflow for generating the foundational data required for any further development of this compound.
The Antimicrobial Screening Cascade
A successful screening campaign does not merely identify activity; it identifies selective activity. A compound that kills microbes but is equally toxic to human cells has no therapeutic potential. Therefore, our screening process is designed as a cascade, with each phase providing critical data to justify advancement to the next.
Caption: High-level workflow for antimicrobial drug discovery.
Phase 1 Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of selected microbial strains in vitro. This protocol is based on the CLSI M07 guidelines for broth microdilution.[8]
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.
-
Microbial Strains (ATCC Recommended Panel):
-
Gram-positive:Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative:Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungal:Candida albicans (e.g., ATCC 90028)
-
-
Positive Controls: Ciprofloxacin (for bacteria), Fluconazole (for fungi)
-
Equipment:
-
Sterile, 96-well, flat-bottom microtiter plates
-
Multichannel pipette
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35-37°C)
-
Biosafety cabinet
-
Step-by-Step Protocol
-
Preparation of Compound Stock:
-
Accurately weigh the test compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Rationale: DMSO is a common solvent for solubilizing organic compounds for biological assays. A high-concentration stock minimizes the final DMSO concentration in the assay wells, which can be toxic to microbes at levels >2%.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in the appropriate broth medium (CAMHB or RPMI) to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Rationale: A standardized inoculum is critical for the reproducibility of MIC results. The 0.5 McFarland standard is the universally accepted starting point for this standardization.[9]
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first column of wells. This creates the starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the second-to-last column.
-
The final column serves as the Growth Control (no compound). A separate well with broth only serves as the Sterility Control .
-
Rationale: Two-fold serial dilution is the standard method for efficiently testing a wide range of compound concentrations to pinpoint the MIC.[9]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted microbial inoculum to each well (except the sterility control). This brings the final volume to 200 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL.
-
Seal the plates and incubate at 35°C for 18-24 hours for bacteria, or 24-48 hours for yeast.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[9]
-
The growth control well should be turbid. The sterility control well should be clear.
-
Expected Data Presentation
Results should be summarized in a clear, tabular format.
| Microbial Strain | Organism Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control |
| S. aureus ATCC 29213 | Gram-positive | [Result] | Ciprofloxacin: [Result] |
| E. faecalis ATCC 29212 | Gram-positive | [Result] | Ciprofloxacin: [Result] |
| E. coli ATCC 25922 | Gram-negative | [Result] | Ciprofloxacin: [Result] |
| P. aeruginosa ATCC 27853 | Gram-negative | [Result] | Ciprofloxacin: [Result] |
| C. albicans ATCC 90028 | Fungal (Yeast) | [Result] | Fluconazole: [Result] |
Phase 2 Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that reduces the viability of a mammalian cell line by 50% (IC50). This is a crucial step to assess the compound's therapeutic window.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11][12] The amount of formazan produced is directly proportional to the number of living cells.
Materials and Reagents
-
Cell Line: HEK293 (human embryonic kidney) or Vero (monkey kidney) cells.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
-
Equipment:
-
Sterile, 96-well, flat-bottom tissue culture plates.
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader (absorbance at 570 nm).
-
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count cells. Seed the 96-well plate with 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to adhere.
-
Rationale: Seeding density must be optimized to ensure cells are in an exponential growth phase during the assay.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include Vehicle Control wells (medium with the same concentration of DMSO as the highest compound concentration) and Untreated Control wells (medium only).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[12]
-
Rationale: Incubation time with MTT is critical; too short, and the signal is weak; too long, and crystals can become overly large and difficult to solubilize.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[12]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and the Selectivity Index
-
Calculate Percent Viability:
-
% Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100
-
-
Determine IC50:
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (dose-response curve) to calculate the IC50 value.
-
-
Calculate the Selectivity Index (SI):
-
The SI provides a quantitative measure of a compound's selectivity for microbial cells over mammalian cells. A higher SI is more favorable.[14][15]
-
SI = IC50 (from MTT Assay) / MIC (from Broth Microdilution)
-
Interpretation: Generally, an SI value greater than 10 is considered promising for a hit compound, indicating it is at least 10-fold more toxic to the microbe than to mammalian cells.[15]
-
Caption: The Selectivity Index relates compound potency to toxicity.
Conclusion
This application note provides a standardized, robust framework for the initial antimicrobial and cytotoxic evaluation of this compound. By systematically determining the MIC against a panel of clinically relevant microbes and assessing the IC50 against a mammalian cell line, researchers can efficiently generate the critical preliminary data needed to calculate the Selectivity Index. This index is the primary decision-making tool for identifying whether a compound possesses the selective toxicity necessary to be considered a viable "hit" for further preclinical development.
References
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- Design, synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Cytotoxicity MTT Assay Protocols and Methods.
- Protocol for Cell Viability Assays. BroadPharm.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
- A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.
- Antimicrobial activity of isoxazole derivatives: A brief overview.
- MTT assay protocol. Abcam.
- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives.
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
- Cell Viability Assays - Assay Guidance Manual.
- Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applic
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- A Brief Review on Isoxazole Deriv
- ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
- Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida.
- Table 2 Selectivity index values of compounds against bacterial pathogens.
- Selectivity factor. Wikipedia.
- Broth Microdilution. MI - Microbiology.
- This compound. PubChem.
- Modeling selectivity of antimicrobial peptides: how it depends on the presence of host cells and cell density. RSC Advances.
- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.
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- 7. This compound | C6H7BrN2O2 | CID 53216203 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Evaluation of the Anticancer Activity of 3-(3-Bromoisoxazol-5-yl)propanamide
Introduction
The search for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those containing the isoxazole scaffold, have garnered significant interest due to their diverse biological activities and potential as therapeutic agents.[1][2][3] Isoxazole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[1][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anticancer activity of a novel isoxazole-containing compound, 3-(3-Bromoisoxazol-5-yl)propanamide (hereafter referred to as BXP-A1). As BXP-A1 is a novel chemical entity, this guide establishes a foundational workflow for its initial preclinical assessment. The protocols herein are designed to be robust and reproducible, providing a clear pathway from initial cytotoxicity screening to mechanistic elucidation.
The proposed mechanism of action for BXP-A1, based on the known activities of similar heterocyclic compounds, is the modulation of the Sirtuin (SIRT) signaling pathway. Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in cellular processes such as cell survival, apoptosis, and metabolism, making them attractive targets in cancer therapy.[4][5] Specifically, we hypothesize that BXP-A1 may act as an inhibitor of SIRT1, a sirtuin member often overexpressed in various cancers, leading to the activation of tumor suppressor pathways.[6][7]
PART 1: Initial In Vitro Cytotoxicity Screening
The primary step in evaluating a potential anticancer compound is to determine its cytotoxic or cytostatic effects against a panel of cancer cell lines.[8][9] The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[10] It measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Experimental Workflow: MTT Assay
Caption: Workflow for determining the IC50 of BXP-A1 using the MTT assay.
Detailed Protocol: MTT Assay[10][11][12][13][14]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of BXP-A1 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of BXP-A1 in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BXP-A1. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Reagent Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9]
-
Data Presentation: Hypothetical Cytotoxicity of BXP-A1
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 |
| A549 | Lung Carcinoma | 12.3 ± 1.1 |
| HCT116 | Colorectal Carcinoma | 6.2 ± 0.5 |
| PANC-1 | Pancreatic Carcinoma | 15.8 ± 1.4 |
| PC-3 | Prostate Adenocarcinoma | 9.1 ± 0.9 |
| hFOB 1.19 | Normal Osteoblast | > 100 |
PART 2: Elucidation of the Mechanism of Action
Following the confirmation of cytotoxic activity, the next crucial step is to investigate the underlying mechanism by which BXP-A1 induces cancer cell death. This involves assessing its effects on apoptosis, the cell cycle, and key regulatory proteins.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[1] The Annexin V-FITC assay is a standard method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.[12]
Detailed Protocol: Annexin V-FITC/PI Staining[15][16][17][18]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with BXP-A1 at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[12]
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data analysis will quadrant the cell populations:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell growth arrest and death.[8] Flow cytometric analysis of DNA content using propidium iodide (PI) staining is a standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Detailed Protocol: Cell Cycle Analysis[20][21][22][23]
-
Cell Treatment and Harvesting:
-
Treat cells with BXP-A1 as described for the apoptosis assay.
-
Harvest the cells by trypsinization, wash with PBS, and count them.
-
-
Fixation:
-
Resuspend approximately 1 x 10^6 cells in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry. The PI fluorescence intensity, which is proportional to the DNA content, is measured.
-
The resulting histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis of Key Signaling Proteins
To confirm the hypothesized mechanism of action, Western blotting can be used to analyze the expression levels of proteins involved in the SIRT1 signaling pathway and apoptosis.[16] This technique separates proteins by size, transfers them to a membrane, and detects specific proteins using antibodies.[16][17]
Experimental Workflow: Western Blot Analysis
Caption: Hypothesized mechanism of BXP-A1 inducing apoptosis via SIRT1 inhibition.
PART 3: Preliminary In Vivo Efficacy Evaluation
Promising results from in vitro studies warrant further investigation in an in vivo setting to assess the compound's efficacy and tolerability in a more complex biological system. [18]Human tumor xenograft models in immunodeficient mice are standard for this purpose. [19][20]
Subcutaneous Xenograft Model
In this model, human cancer cells are injected subcutaneously into immunodeficient mice (e.g., athymic nude or SCID mice), forming a palpable tumor. [20]This model is widely used for initial efficacy screening of anticancer agents. [19][20]
Detailed Protocol: Xenograft Study
-
Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., HCT116) suspended in PBS or Matrigel into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
-
Compound Administration:
-
Administer BXP-A1 via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at various doses.
-
The control group receives the vehicle alone.
-
Treat the animals for a specified period (e.g., 21 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume (using the formula: (Length x Width²)/2) and body weight twice weekly. [19] * Monitor for any signs of toxicity.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Conclusion
This application note provides a structured and comprehensive framework for the initial preclinical evaluation of the novel compound this compound (BXP-A1). By following these detailed protocols, researchers can obtain robust and reproducible data on the compound's cytotoxic activity, mechanism of action, and preliminary in vivo efficacy. The successful completion of these studies will provide the critical information needed to determine the potential of BXP-A1 as a candidate for further anticancer drug development.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (1988). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Contributions to Oncology, 32, 1-12.
- Shin, K. H., Kim, M. K., Lee, J. Y., & Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 17(4), 239–244.
- Kumar, A., Sharma, P., & Kumar, D. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
- Khan, I., & Ali, A. (2023). The dual role of sirtuins in cancer: biological functions and implications. Frontiers in Oncology, 13, 1269372.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
- Singh, R., Kumar, A., & Singh, P. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks, 14(1), 1-20.
- Rehman, S., Khan, M. F., Khan, S. A., & Asiri, A. M. (2020).
- Sharma, S., Kumar, A., & Kumar, D. (2022). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 40(12), 5243–5265.
-
University of Virginia School of Medicine. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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Application Note: Definitive Structural Elucidation of 3-(3-Bromoisoxazol-5-yl)propanamide using Advanced NMR and High-Resolution Mass Spectrometry Techniques
Abstract
This comprehensive guide details the application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for the unambiguous structural characterization of 3-(3-Bromoisoxazol-5-yl)propanamide. This compound, featuring a halogenated heterocyclic core and a flexible amide side-chain, presents a model system for illustrating key analytical strategies in pharmaceutical and chemical research. We provide detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained, emphasizing an integrated approach where NMR provides detailed atomic connectivity and MS delivers precise molecular formula confirmation, including verification of the bromine isotopic pattern. This document serves as a practical protocol for researchers, scientists, and drug development professionals requiring robust analytical characterization of novel small molecules.
Molecular Overview
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate structural confirmation is the foundational step for any further investigation into its biological activity or material properties.
-
Chemical Structure:
-
Molecular Formula: C₆H₇BrN₂O₂[1]
-
Molecular Weight (Monoisotopic): 217.9691 Da[1]
-
IUPAC Name: 3-(3-bromo-1,2-oxazol-5-yl)propanamide[1]
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a suite of NMR experiments is employed to assign every proton and carbon atom and to confirm the connectivity between the isoxazole ring and the propanamide side-chain.
Rationale for Experimental Design
A standard ¹H NMR provides an initial overview of proton environments, while a ¹³C NMR confirms the number of unique carbon atoms. However, for an unambiguous assignment, 2D NMR techniques are essential.[2]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). This is crucial for establishing the spin system of the propanamide side-chain.[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This provides a direct link between the ¹H and ¹³C spectra.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is the key experiment to connect disparate parts of the molecule, such as linking the propanamide chain to the isoxazole ring.[3][5]
Protocol: NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.[6]
-
Analyte Weighing: Accurately weigh 10-15 mg of this compound for ¹H and 2D NMR, or 30-50 mg for a high signal-to-noise ¹³C NMR spectrum.[7][8]
-
Solvent Selection: Use approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice due to its ability to dissolve a wide range of polar organic compounds, including amides. Its use also allows for the observation of the exchangeable amide (-CONH₂) protons.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube (e.g., Norell S-5-500-7 or equivalent). Add the deuterated solvent.
-
Homogenization: Cap the tube and vortex gently until the sample is fully dissolved. If solid particles remain, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to prevent magnetic field distortions.[7][9]
-
Labeling: Clearly label the NMR tube with the sample identifier.
Protocol: NMR Data Acquisition
The following parameters are suggested for a 400 MHz or 500 MHz NMR spectrometer.
-
Spectrometer Setup: Insert the sample, lock onto the deuterium signal of DMSO-d₆, and shim the magnetic field to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm (centered around 110 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved).
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Utilize standard, gradient-selected pulse programs available in the spectrometer's software library (e.g., 'cosygpmf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf').
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
For HMBC, set the long-range coupling constant (J-coupling) delay to optimize for ~8 Hz, which is typical for 2- and 3-bond correlations.[3]
-
Data Interpretation and Expected Spectral Assignments
The combination of 1D and 2D NMR spectra allows for the complete assignment of the molecule's structure.
Caption: Logical workflow for NMR structural elucidation.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~7.20 | Broad Singlet | 2H | -CONH₂ | Exchangeable amide protons. |
| H-b | ~6.85 | Singlet | 1H | Isoxazole CH | Aromatic proton on the electron-deficient isoxazole ring.[10][11] |
| H-c | ~3.15 | Triplet | 2H | -CH₂ -CH₂-CO | Methylene group adjacent to the isoxazole ring, deshielded. |
| H-d | ~2.60 | Triplet | 2H | -CH₂-CH₂ -CO | Methylene group adjacent to the carbonyl. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Label | Predicted Shift (ppm) | Assignment | Rationale |
| C-1 | ~172.0 | C =O | Amide carbonyl carbon. |
| C-2 | ~170.5 | Isoxazole C 5-CH₂ | Isoxazole carbon attached to the side chain. |
| C-3 | ~145.0 | Isoxazole C 3-Br | Isoxazole carbon bearing the bromine atom, deshielded. |
| C-4 | ~103.0 | Isoxazole C 4-H | Protonated isoxazole carbon, typically upfield in heterocycles.[11] |
| C-5 | ~32.0 | -CH₂-C H₂-CO | Methylene carbon adjacent to the carbonyl. |
| C-6 | ~23.0 | -C H₂-CH₂-CO | Methylene carbon adjacent to the isoxazole ring. |
Interpretation of Key 2D Correlations:
-
COSY: A cross-peak will be observed between the triplet at ~3.15 ppm (H-c) and the triplet at ~2.60 ppm (H-d), confirming the -CH₂-CH₂- moiety of the propanamide chain.
-
HSQC: Will show direct correlations: H-b to C-4, H-c to C-6, and H-d to C-5.
-
HMBC: The crucial correlation will be a cross-peak from the protons at H-c (~3.15 ppm) to the isoxazole carbon C-2 (~170.5 ppm). This three-bond correlation unambiguously confirms that the propanamide chain is attached at the C5 position of the isoxazole ring. Other correlations, such as from H-d to C-1, will confirm the rest of the structure.
Part II: High-Resolution Mass Spectrometry (HRMS)
While NMR defines the molecular structure, HRMS provides definitive confirmation of the elemental composition with high precision.[12] For a brominated compound, MS is also essential for confirming the presence of the halogen through its distinct isotopic pattern.
Rationale for Technique Selection
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[13][14] Using a high-resolution mass analyzer (e.g., Orbitrap or TOF) allows for mass measurement with an accuracy of <5 ppm, enabling confident molecular formula determination.[15]
Protocol: HRMS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation for positive ion mode analysis.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Spectrometer Parameters (Positive ESI Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 - 4.5 kV
-
Mass Range: m/z 100-500
-
Resolution: >60,000 FWHM
-
Internal Calibration: Use a known calibrant to ensure high mass accuracy.
-
Data Interpretation
Caption: Workflow for HRMS analysis and data interpretation.
1. Molecular Formula Confirmation: The primary goal is to match the observed accurate mass of the protonated molecular ion [M+H]⁺ to the calculated theoretical mass.
Table 3: High-Resolution Mass Spectrometry Data
| Ion Species | Calculated Exact Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| [C₆H₈⁷⁹BrN₂O₂ + H]⁺ | 218.9769 | To be determined | < 5 |
| [C₆H₈⁸¹BrN₂O₂ + H]⁺ | 220.9749 | To be determined | < 5 |
2. Bromine Isotopic Pattern: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[16] This results in a characteristic doublet for any bromine-containing ion, where the peaks are separated by ~2 Da and have nearly equal intensity.[17][18] The observation of this 1:1 pattern for the molecular ion at m/z ~219 and ~221 is definitive proof of the presence of a single bromine atom in the molecule.
3. Fragmentation Analysis (MS/MS): If tandem mass spectrometry (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragments would be expected.
Caption: Predicted major fragmentation pathways for this compound.
Integrated Structural Confirmation
The definitive structure of this compound is confirmed by the synergistic combination of NMR and HRMS data.
-
HRMS establishes the correct molecular formula (C₆H₇BrN₂O₂) and confirms the presence of one bromine atom.
-
¹H and ¹³C NMR confirm the number of unique proton and carbon environments, consistent with the proposed structure.
-
2D NMR (COSY, HSQC, and especially HMBC) piece together the molecular puzzle, establishing the -CH₂-CH₂- connectivity and, most critically, linking the propanamide side-chain to the C5 position of the 3-bromoisoxazole ring.
This dual-pronged analytical approach provides an exceptionally high level of confidence in the assigned structure, meeting the rigorous standards required for publication, patent applications, and regulatory submissions in drug development.
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Application Note & Protocols: Unveiling the Three-Dimensional Architecture of 3-(3-Bromoisoxazol-5-yl)propanamide and its Analogs
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, present in numerous therapeutic agents due to its versatile chemical properties and biological activity.[1][2] Understanding the precise three-dimensional structure of isoxazole-containing molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction is the definitive method for determining molecular structure with atomic-level precision.[3][4] This guide provides a comprehensive overview and detailed protocols for the crystallographic analysis of 3-(3-Bromoisoxazol-5-yl)propanamide, a representative member of this class, and its analogs. We will delve into field-proven methodologies for synthesis, purification, single-crystal growth, and X-ray diffraction analysis, emphasizing the rationale behind key experimental decisions to empower researchers in their structural biology and drug development endeavors.
Introduction: The Structural Imperative in Isoxazole-Based Drug Discovery
The this compound moiety and its derivatives are of significant interest in the development of novel therapeutic agents, including potential inhibitors of enzymes like hGAPDH, which is crucial in the energy metabolism of cancer cells.[5] The propanamide side chain offers a flexible linker with hydrogen bonding capabilities (both donor and acceptor), while the bromoisoxazole ring provides a rigid, electron-rich core with a bromine atom capable of participating in halogen bonding—a critical, yet often overlooked, intermolecular interaction in crystal packing and ligand-receptor binding.
Crystallography provides the ultimate proof of structure, revealing:
-
Molecular Confirmation: Unambiguous determination of molecular connectivity and stereochemistry.
-
Conformational Analysis: The preferred three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: A detailed map of hydrogen bonds, halogen bonds, and other non-covalent forces that dictate crystal packing and can inform the design of molecules with improved solid-state properties (e.g., solubility, stability) and target affinity.
This document serves as a practical guide, navigating the path from powdered compound to a refined crystal structure.
Synthesis and Purification: The Foundation of Quality Crystals
A prerequisite for successful crystallization is exceptionally high purity. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Rationale for Synthetic Approach
While multiple synthetic routes to isoxazole derivatives exist, a common and effective method involves the cycloaddition of nitrile oxides.[2] For the propanamide moiety, standard amide coupling reactions are typically employed. The synthesis of analogs can be achieved by modifying the starting materials, for instance, by using different substituted alkynes to vary the isoxazole core or different amines to functionalize the propanamide tail.
Protocol 1: Synthesis of this compound
This protocol is a representative example. Researchers should consult specific literature for the synthesis of their target analogs.
-
Step 1: Synthesis of a Precursor Ester. (e.g., Methyl 3-(3-bromoisoxazol-5-yl)propanoate). This step typically involves a multi-step synthesis starting from simpler building blocks. A key reaction is often a [3+2] cycloaddition between a nitrile oxide and an alkyne.
-
Step 2: Ammonolysis of the Ester.
-
Dissolve the precursor ester (1.0 eq) in a suitable solvent such as methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in methanol.
-
Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
-
Step 3: Purification.
-
The crude product is often purified by recrystallization or column chromatography.
-
Expertise & Experience: For column chromatography, a gradient elution of ethyl acetate in hexane is typically effective. The high polarity of the amide group requires a relatively polar mobile phase to ensure elution from the silica gel.
-
The final purity should be >99% as determined by HPLC and NMR to proceed with crystallization trials.
-
Single Crystal Growth: The Art and Science of Crystallization
Crystallization is the process of transitioning a molecule from a disordered state (in solution) to a highly ordered, three-dimensional lattice.[6] This is achieved by slowly increasing the solute concentration to a point of supersaturation, where nucleation and subsequent crystal growth are thermodynamically favorable.[6]
Critical Factor: Solvent Selection
The choice of solvent is the most critical variable.[7] An ideal solvent (or solvent system) will dissolve the compound moderately at high temperatures and poorly at low temperatures.[6]
-
Screening: Begin by testing the solubility of ~5-10 mg of the compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, water, acetonitrile).
-
Causality: A solvent in which the compound is sparingly soluble at room temperature but dissolves completely upon heating is an excellent candidate for slow cooling crystallization.[6][8] A solvent that dissolves the compound readily is a good candidate for use in vapor or liquid diffusion methods with a miscible "anti-solvent" in which the compound is insoluble.[7]
Protocol 2.1: Slow Evaporation
This is the simplest method and is effective for compounds that are not overly soluble.[7][9]
-
Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate/hexane mixture) in a clean vial.
-
Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.
-
Cover the vial with a cap or parafilm with a few holes poked in it to allow for slow solvent evaporation.[9]
-
Place the vial in a vibration-free location and leave it undisturbed. Crystals may form over several days to weeks.
Protocol 2.2: Vapor Diffusion
This technique is highly successful and allows for fine control over the rate of crystallization.[7][10]
-
Hanging Drop:
-
Dissolve the compound (~2-5 mg) in a small amount (1-2 µL) of a moderately non-volatile solvent (e.g., methanol, THF) to create a concentrated solution.[7]
-
Pipette this drop onto a siliconized glass coverslip.
-
In a well of a crystallization plate, add ~0.5-1.0 mL of a volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether, pentane).[7]
-
Invert the coverslip and seal the well. The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.
-
-
Sitting Drop: The principle is identical, but the drop containing the compound is placed on a post within the well, not on the coverslip.
Workflow for Crystallization Method Selection
Caption: Logical workflow for selecting an appropriate crystallization method based on solubility screening.
X-ray Diffraction and Data Analysis
Once a suitable single crystal (typically 0.1 - 0.3 mm in size) is obtained, it can be analyzed by X-ray diffraction.[10]
The Crystallographic Workflow
The process involves mounting the crystal, collecting diffraction data, processing the data, solving the structure to get an initial model, and refining that model against the experimental data.
Caption: The end-to-end workflow for single-crystal X-ray crystallography.
Protocol 3: Data Collection, Solution, and Refinement
-
Crystal Mounting: Carefully select a crystal with sharp edges and no visible cracks. Mount it on a cryoloop and flash-cool it in a stream of cold nitrogen gas (~100 K) to prevent radiation damage during data collection.
-
Data Collection: Place the mounted crystal on the diffractometer. A modern instrument will automatically center the crystal and determine the optimal data collection strategy (e.g., exposure time, frame width).
-
Data Processing: Use software like CrysAlisPro, SAINT, or XDS to integrate the raw diffraction images. This process determines the position and intensity of each diffraction spot and assigns Miller indices (h,k,l) to them.
-
Structure Solution: The processed data (an .hkl file) contains intensities but lacks phase information (the "phase problem"). Software like SHELXT or Olex2's xs command uses direct methods to calculate initial phases and generate an initial electron density map.[11]
-
Model Building and Refinement: An initial molecular model is fitted into the electron density map. This model is then refined using software like SHELXL.[11] Refinement is an iterative least-squares process that adjusts atomic positions, displacement parameters, and other variables to minimize the difference between the observed diffraction data and the data calculated from the model.
-
Validation: The quality of the final structure is assessed using metrics like the R1 factor (a measure of the agreement between observed and calculated structure factor amplitudes) and the goodness-of-fit (GOF). A final crystallographic information file (CIF) is generated for deposition and publication.
Data Presentation and Interpretation
The final output of a crystallographic experiment is a wealth of quantitative data. It is standard practice to summarize the key experimental and structural parameters in a table.
Table 1: Representative Crystallographic Data
| Parameter | Value for a Hypothetical Analog |
| Chemical Formula | C₆H₇BrN₂O₂ |
| Formula Weight ( g/mol ) | 219.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.632 |
| b (Å) | 8.665 |
| c (Å) | 25.794 |
| α (°) | 90 |
| β (°) | 98.54 |
| γ (°) | 90 |
| Volume (ų) | 2128.1 |
| Z (molecules/unit cell) | 8 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Reflections Collected | 15890 |
| Unique Reflections | 4875 |
| R_int | 0.035 |
| Final R1 [I > 2σ(I)] | 0.042 |
| wR2 (all data) | 0.105 |
| Goodness-of-Fit (GOF) | 1.05 |
Note: These values are illustrative and based on similar published structures.[11][12]
Interpretation: In the crystal structure of this compound, one would expect to see strong intermolecular hydrogen bonds between the amide N-H donor and the amide C=O acceptor of a neighboring molecule, likely forming chains or dimers.[11][13] Furthermore, the bromine atom on the isoxazole ring could participate in halogen bonding with electronegative atoms like oxygen or nitrogen, influencing the overall crystal packing. Analysis of these interactions is crucial for understanding the solid-state behavior of the compound and its analogs.
References
- Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
- University of York. (2006, January 8). Crystallisation Techniques.
- University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography.
- ResearchGate. (n.d.). Molecular structures of isoxazole derivatives.
- Creative BioMart. (n.d.). X-ray Crystallography.
- ResearchGate. (n.d.). Structure of Isoxazole.
- ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- PubMed Central (PMC). (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization.
- Excillum. (n.d.). Small molecule crystallography.
- ResearchGate. (n.d.). Synthesized compounds structure of isoxazole derivatives (5a-5m).
- PubMed. (2014, June 14). 3-Bromo-N-(3,5-di-tert-butyl-phen-yl)propanamide.
- BLDpharm. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- PubMed Central (PMC). (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
- PubMed Central (PMC). (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia.
- PubMed. (n.d.). Development of novel N-3-bromoisoxazolin-5-yl substituted 2,3-benzodiazepines as noncompetitive AMPAR antagonists.
- ResearchGate. (2025, August 10). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
- ACS Publications. (2023, April 6). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity.
- ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide.
- ResearchGate. (2024, February 6). Crystal structure of 3-(benzo[d]thiazol-2-yl)-5-bromo-2-hydroxybenzaldehyde, C14H8BrNO2S.
- MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
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- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. excillum.com [excillum.com]
- 5. air.unipr.it [air.unipr.it]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
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- 13. 3-Bromo-N-(3,5-di-tert-butyl-phen-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Bromoisoxazol-5-yl)propanamide
Welcome to the technical support center for the synthesis of 3-(3-Bromoisoxazol-5-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of your synthesis.
I. Synthetic Overview
The synthesis of this compound is typically a multi-step process. A common route involves the formation of the isoxazole ring, followed by the elaboration of the C5 side chain and a final amidation step. This guide will focus on the latter stages of the synthesis, specifically the conversion of a suitable precursor, such as ethyl 3-(3-bromoisoxazol-5-yl)propanoate, to the final amide product.
DOT Script of the General Synthetic Workflow
Caption: General two-step synthesis of the target amide from its corresponding ethyl ester.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Hydrolysis of Ethyl 3-(3-bromoisoxazol-5-yl)propanoate
Question: I am experiencing a low yield when hydrolyzing the ethyl ester to the carboxylic acid. What could be the cause, and how can I improve it?
Answer: Low yields in the hydrolysis of esters can stem from incomplete reaction or degradation of the starting material or product.[1][2] The isoxazole ring can be sensitive to harsh basic conditions.[3]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The hydrolysis of esters is a reversible reaction under acidic conditions.[1][4] Under basic conditions (saponification), the reaction is irreversible but may still be slow.[2][4] | For Basic Hydrolysis: Use a slight excess of a base like lithium hydroxide (LiOH) in a mixture of THF and water. LiOH is often more effective than NaOH or KOH for clean saponification. Monitor the reaction by TLC until the starting material is consumed. For Acidic Hydrolysis: Use a large excess of water with a catalytic amount of a strong acid like HCl or H₂SO₄ and heat under reflux.[1][4] |
| Isoxazole Ring Opening | The N-O bond in the isoxazole ring can be susceptible to cleavage under strongly basic conditions, leading to byproducts.[3] | Use milder basic conditions. Employing a weaker base or conducting the reaction at a lower temperature for a longer duration can mitigate ring-opening. |
| Difficult Work-up | The carboxylic acid product may have some solubility in the aqueous phase, leading to losses during extraction. | After acidification of the reaction mixture, ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate.[2] Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions to maximize recovery. |
Problem 2: Low Yield in the Amide Coupling of 3-(3-Bromoisoxazol-5-yl)propanoic Acid
Question: My amide coupling reaction to form this compound is giving a low yield. What are the common pitfalls?
Answer: Low yields in amide coupling reactions are frequently due to inefficient activation of the carboxylic acid, side reactions of the coupling agent, or suboptimal reaction conditions.[5]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Carboxylic Acid Activation | The carboxylic acid must be converted to a more reactive species to undergo nucleophilic attack by the amine (in this case, ammonia or an ammonia source).[5][6] | Use a reliable coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[5][7][8][9] Pre-activating the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the ammonia source can improve yields.[5] |
| Side Reactions | Coupling reagents can be susceptible to hydrolysis if moisture is present.[5] Additionally, some coupling reagents can lead to the formation of stable byproducts that are difficult to remove. | Ensure all glassware is oven-dried and use anhydrous solvents (e.g., DMF, DCM). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Amine Source | Using aqueous ammonia can introduce water, leading to hydrolysis of the activated acid. Gaseous ammonia can be difficult to handle quantitatively. | A convenient source of ammonia is ammonium chloride (NH₄Cl) used in conjunction with a base like triethylamine (TEA) or DIPEA. This generates ammonia in situ. |
| Steric Hindrance | While not highly hindered, the isoxazole moiety might present some steric bulk that can slow down the reaction.[5] | Allow for a longer reaction time and monitor progress by TLC or LC-MS. Slightly elevated temperatures (e.g., 40 °C) may be beneficial, but should be used with caution to avoid decomposition. |
Problem 3: Difficulty in Purifying the Final Product
Question: I am struggling to obtain pure this compound. What are the best purification strategies?
Answer: Purification challenges often arise from the presence of unreacted starting materials, coupling agent byproducts, or side products with similar polarity to the desired amide.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Polar Byproducts | Byproducts from coupling reagents (e.g., HOBt, DMAP) and unreacted carboxylic acid can co-elute with the product during column chromatography. | Aqueous Work-up: Before column chromatography, perform a thorough aqueous work-up. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine. Column Chromatography: Use a well-chosen solvent system for column chromatography on silica gel.[10] A gradient elution starting with a less polar solvent system (e.g., 100% dichloromethane) and gradually increasing the polarity with methanol is often effective for separating amides from less polar impurities. |
| Product is a Crystalline Solid | If the product is a solid, recrystallization or trituration can be a highly effective purification method.[11] | Recrystallization: Attempt to recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, ethanol/water). Trituration: If recrystallization is difficult, trituration can be employed. This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.[11] |
| Persistent Impurities | Some impurities may be very difficult to separate by standard methods. | If the purity is still not satisfactory, consider preparative HPLC for final purification, although this is less ideal for larger scale syntheses. |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended coupling reagent for the amidation step?
A1: For the synthesis of primary amides from carboxylic acids, HATU is a highly effective and commonly used coupling reagent. It is known for its high efficiency and suppression of side reactions.[5][7][8][9]
Q2: Which solvent is most suitable for the amide coupling reaction?
A2: Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent for amide coupling reactions as it is polar and aprotic, and generally solubilizes the starting materials and reagents well.[5][7] Anhydrous Dichloromethane (DCM) is also a good alternative.
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the hydrolysis and amide coupling steps. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) and visualize the spots using a UV lamp. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. LC-MS can also be used for more detailed analysis.
Q4: Are there any specific safety precautions for this synthesis?
A4: Brominated organic compounds should be handled with care as they can be irritants. Coupling reagents can be sensitizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
IV. Experimental Protocols
Protocol 1: Hydrolysis of Ethyl 3-(3-bromoisoxazol-5-yl)propanoate
-
Dissolve ethyl 3-(3-bromoisoxazol-5-yl)propanoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq.) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting ester is no longer visible.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(3-bromoisoxazol-5-yl)propanoic acid.
DOT Script of the Hydrolysis Protocol
Caption: Step-by-step workflow for the hydrolysis of the ethyl ester.
Protocol 2: Synthesis of this compound via Amide Coupling
-
Dissolve 3-(3-bromoisoxazol-5-yl)propanoic acid (1.0 eq.) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the solution.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, suspend ammonium chloride (NH₄Cl, 1.5 eq.) in anhydrous DMF and add DIPEA (1.5 eq.). Stir for 10 minutes.
-
Add the ammonium chloride suspension to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting carboxylic acid is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane to 5% methanol in dichloromethane) to afford this compound.
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem.
-
BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Nilsson, P., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11011-11014.
-
Vankawala, P. J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Medicinal Chemistry Letters, 3(10), 801-805.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
-
Clark, J. (2022). hydrolysis of esters. Chemguide.
-
Reddit. (2022). amide coupling help. r/Chempros.
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. BenchChem.
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.
-
Movassaghi, M., & Schmidt, M. A. (2007). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic letters, 9(16), 2971–2974.
-
Google Patents. (2006). WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry.
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry.
-
Wang, L., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic & medicinal chemistry, 40, 116174.
-
ResearchGate. (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
-
Reddit. (2020). Ester to carboxylic acid (hydrolysis). r/chemistry.
-
Google Patents. (2014). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
-
ResearchGate. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). ResearchGate.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. BenchChem.
-
Save My Exams. (2024). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Save My Exams.
-
ResearchGate. (2025). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate.
-
ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. ResearchGate.
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary.
-
ResearchGate. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. ResearchGate.
-
Journal of Advanced Pharmacy Education & Research. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Journal of Advanced Pharmacy Education & Research.
-
National Center for Biotechnology Information. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). U.S. National Library of Medicine.
-
Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Chemistry LibreTexts.
-
ResearchGate. (2017). Synthesis Propyl Propanoic from Propanoic Acid by Esterification Reaction. ResearchGate.
-
ChemSynthesis. (2025). ethyl 3-(5-amino-4-carbamoylimidazol-1-yl)propanoate. ChemSynthesis.
-
BLDpharm. (n.d.). 1291486-30-0|this compound. BLDpharm.
-
Bldepharm. (n.d.). CAS NO. 1291486-30-0 | this compound | Catalog BD-A753013. Bldepharm.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of brominated heterocyclic compounds. These molecules are vital building blocks in pharmaceuticals and materials science, but their unique electronic and physical properties can present significant purification challenges.[1][2] This resource is designed to provide not just solutions, but also the underlying chemical principles to empower you to tackle even the most challenging separations.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues encountered during common laboratory purification techniques.
1. Column Chromatography
Column chromatography is a primary tool for purifying brominated heterocycles, but issues like poor separation, streaking, and on-column degradation are common.
Q1: My brominated heterocycle is co-eluting with an impurity. How can I improve the separation?
A1: Co-elution occurs when your target compound and an impurity have very similar affinities for the stationary phase and mobile phase. The key is to alter the selectivity of your chromatographic system.
-
Underlying Cause: The polarity of the target compound and the impurity are too similar in the chosen solvent system. The interaction with the stationary phase (e.g., silica gel) is not sufficiently different between the two molecules.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Before scaling up to a column, perform a thorough Thin Layer Chromatography (TLC) analysis. Test a range of solvent systems with different selectivities.[3] For example, if you are using a hexane/ethyl acetate system (a non-polar solvent and a polar aprotic solvent), try switching to a system with a different type of solvent, such as dichloromethane/methanol (a chlorinated solvent and a polar protic solvent).[3]
-
Adjust Mobile Phase Polarity: If you see some separation on TLC but it's poor, finely adjust the solvent ratio. If the Rf values are too high, decrease the polarity of the mobile phase. If they are too low, increase the polarity.[3]
-
Consider a Different Stationary Phase: Silica gel is acidic and the default choice for many chemists. If your compound is basic, it may interact too strongly. Consider using neutral or basic alumina. For very polar compounds, reversed-phase silica (like C18) with a polar mobile phase (e.g., water/acetonitrile) might be the solution.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be around 1-5% of the mass of the stationary phase.[3]
-
Workflow for Optimizing Chromatographic Separation
Caption: Decision-making workflow for troubleshooting poor separation in column chromatography.
Q2: I suspect my brominated heterocycle is degrading on the silica gel column. What can I do?
A2: Brominated heterocycles, especially electron-rich ones, can be sensitive to the acidic nature of silica gel, leading to degradation or debromination.[4]
-
Underlying Cause: The Lewis acidic sites on the silica surface can catalyze decomposition, particularly for thermally labile or acid-sensitive compounds. This is exacerbated by long residence times on the column.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites. Prepare a slurry of silica gel in your non-polar solvent and add 1-2% triethylamine (Et₃N) or ammonia solution relative to the eluent volume. This is particularly effective for basic heterocycles that streak or decompose.[3]
-
Use an Alternative Stationary Phase: Switch to a less acidic support like neutral alumina.
-
Run the Chromatography Quickly: Don't let the column run overnight. Use a slightly more polar solvent system than what TLC might suggest to speed up elution. Applying positive pressure ("flash chromatography") is standard practice and minimizes contact time.[1]
-
Avoid Chlorinated Solvents if Possible: Solvents like dichloromethane (DCM) can generate trace amounts of HCl over time, which can accelerate degradation. If you must use DCM, ensure it is fresh and consider passing it through a plug of basic alumina before use.
-
Q3: How do I remove residual palladium catalyst from a Suzuki or Heck coupling reaction?
A3: Palladium and other transition metal catalysts are common impurities after cross-coupling reactions used to functionalize brominated heterocycles.[1] These metals must be removed, especially for pharmaceutical applications where limits are in the low ppm range.[5]
-
Underlying Cause: The palladium catalyst can remain soluble in the organic phase or exist as fine colloidal particles that are difficult to remove by simple filtration or extraction.
-
Troubleshooting Steps:
-
Filtration through Celite®: After the reaction, dilute the mixture with a solvent and filter it through a pad of Celite® or silica. This can remove some of the precipitated palladium black.
-
Aqueous Washes: Certain aqueous washes can help. A wash with aqueous ammonium chloride can sometimes help remove palladium residues.
-
Metal Scavengers: The most effective method is to use a solid-supported metal scavenger.[6] These are functionalized silica or polymer resins that chelate and bind the metal, allowing it to be removed by simple filtration.[7][8]
-
| Scavenger Type | Functional Group | Target Metals | Comments |
| Si-Thiol | Silica-bound thiol | Pd, Pt, Cu, Hg, Ag, Pb | A versatile, general-purpose scavenger.[7] |
| MP-TMT | Polystyrene-bound trimercaptotriazine | Pd | Highly effective for palladium removal, often considered the industry standard.[5] |
| Si-TMT | Silica-bound trimercaptotriazine | Pd | Silica version of MP-TMT, offers different solvent compatibility and no swelling.[7] |
Experimental Protocol: Post-Coupling Purification Using a Metal Scavenger
-
Following the reaction, cool the mixture to room temperature.
-
Add 3-5 equivalents of a suitable metal scavenger resin (e.g., Si-TMT) to the reaction mixture.
-
Stir the resulting slurry at room temperature for 4-16 hours. Gentle heating can sometimes accelerate the scavenging process.[5]
-
Filter the mixture to remove the resin, which now contains the bound palladium.
-
Wash the filtered resin with the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Proceed with standard chromatographic purification, which will now be much cleaner.
2. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but success depends heavily on solvent choice and technique.[9][10]
Q1: My compound is "oiling out" of the solution instead of forming crystals. What's wrong?
A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This often traps impurities.
-
Underlying Cause: The solution is either supersaturated or has been cooled too quickly.[3] The boiling point of the chosen solvent may also be higher than the melting point of the compound.
-
Troubleshooting Steps:
-
Slow Down Cooling: Do not immediately plunge the hot flask into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to an ice bath to maximize recovery.
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture until the oil redissolves, add a small amount of additional hot solvent, and then cool slowly again.[11]
-
Induce Crystallization: If the solution is clear and supersaturated, you need to provide a nucleation point for crystal growth.[11]
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.
-
Seed: Add a tiny crystal of the pure compound (if available).
-
-
Change Solvent System: The chosen solvent may be inappropriate. Try a solvent with a lower boiling point or use a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).[3]
-
Q2: My recovery after recrystallization is very low. How can I improve the yield?
A2: Low recovery is a common trade-off for high purity, but it can often be minimized.
-
Underlying Cause: The most likely causes are using too much solvent or the compound having significant solubility in the cold solvent.[3]
-
Troubleshooting Steps:
-
Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent portion-wise until the compound just dissolves.[3]
-
Cool Thoroughly: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath or refrigerator) to minimize the amount of compound that remains dissolved.[3]
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, you can often recover a second, less pure crop by boiling off some of the solvent from the filtrate and cooling again. This second crop may require re-purification.[3]
-
Transfer to a Smaller Vessel: Once the compound is fully dissolved, transferring it to the smallest practical vessel minimizes surface area losses during filtration.[12]
-
Advanced & Orthogonal Purification Strategies
Q: A single purification method isn't getting my compound pure. What should I do?
A: This is a common scenario, especially in complex syntheses. The solution is to use an orthogonal purification strategy , which involves employing multiple purification techniques that separate molecules based on different chemical or physical principles.[13][14]
-
The Principle of Orthogonality: If column chromatography (which separates based primarily on polarity) fails to remove an impurity, it's because the impurity has a similar polarity to your product. A second technique that separates based on a different property, such as solubility (recrystallization) or size (size exclusion chromatography), is more likely to succeed.[13]
Logical Flow for Orthogonal Purification
Caption: A simplified workflow demonstrating the concept of orthogonal purification.
Q: When should I consider using Supercritical Fluid Chromatography (SFC)?
A: SFC is a powerful form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[15] It is particularly well-suited for the purification of thermally labile molecules and for separating chiral compounds.[15][16]
-
Key Advantages for Brominated Heterocycles:
-
Speed: The low viscosity of supercritical fluids allows for faster separations compared to HPLC.
-
"Green" Chemistry: CO₂ is a much more environmentally friendly solvent than the organic solvents used in HPLC.
-
Gentle Conditions: Purification occurs at lower temperatures, which is ideal for compounds that might degrade on silica or during solvent evaporation.[15]
-
High Resolution: SFC can provide excellent resolution for complex mixtures and is a powerful tool for separating isomers. It has been shown to achieve low picogram detection limits for halogenated compounds.[17][18]
-
Consider SFC when you have a thermally sensitive brominated heterocycle, need to separate isomers, or when traditional normal and reversed-phase chromatography have failed.
Frequently Asked Questions (FAQs)
Q1: My brominated heterocycle is unstable. What general precautions should I take during purification?
A1: Compound stability is a major concern. Brominated compounds can be susceptible to degradation via heat, light, or acid/base catalysis.[19][20]
-
Minimize Heat: Concentrate solutions at the lowest practical temperature using a rotary evaporator with a cold water bath. Avoid excessive heating during recrystallization.
-
Protect from Light: Store the compound in an amber vial or wrap the container in aluminum foil, especially if it is colored.
-
Work Quickly: Do not leave the compound on a chromatography column or in solution for extended periods.
-
Inert Atmosphere: If the compound is sensitive to oxidation, perform manipulations under an inert atmosphere of nitrogen or argon.
Q2: I need to quench a reaction containing excess elemental bromine (Br₂). What is the best way to do this?
A2: Excess bromine is a common issue and must be neutralized before proceeding with purification. The standard and most effective method is to wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[21] The thiosulfate reduces the elemental bromine (which is reddish-brown) to colorless bromide ions (Br⁻). You will see the color disappear from the organic layer.
Q3: Are there "greener" alternatives for synthesizing and purifying brominated compounds?
A3: Yes, the principles of "Green Chemistry" are increasingly being applied to this field. For synthesis, traditional methods using liquid bromine in hazardous solvents are being replaced by systems that generate bromine in situ from safer, solid reagents like a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in less toxic solvents like acetic acid.[2] For purification, techniques like Supercritical Fluid Chromatography (SFC) significantly reduce organic solvent waste.[22]
References
- Google Patents. (n.d.). Bromine purification process.
- International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation.
- Moravek. (n.d.). Understanding Compound Purification Practices.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
- Wikipedia. (n.d.). Supercritical fluid chromatography.
- BenchChem. (2025). A Comparative Guide to the Electrophilicity of Brominated Heterocycles.
- YouTube. (2021). Bromination part VIII - recrystallization continued.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
- BenchChem. (2025). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
- Biotage. (n.d.). Metal scavengers for organic purification.
- Royal Society of Chemistry. (2010). Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection.
- PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
- Sigma-Aldrich. (n.d.). Metal Scavengers.
- PMC - NIH. (n.d.). An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases.
- RSC Publishing. (n.d.). Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry.
- Sopachem. (n.d.). Metal Scavenger Guide.
- PubMed. (2024). Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms.
- Unknown Source. (n.d.).
- MilliporeSigma. (2021). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine.
- Unknown Source. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- FUJIFILM Wako. (n.d.). SOLUTIONS FOR SCAVENGING OF METAL AND ORGANIC IMPURITIES.
- Biotage. (n.d.). Metal Scavenger User Guide.
- Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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- 14. An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
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- 21. Workup [chem.rochester.edu]
- 22. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
Technical Support Center: Optimizing Isoxazole Ring Formation
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the isoxazole ring. My goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. We will explore the critical parameters that govern success, from starting material integrity to the nuances of regiochemical control.
Troubleshooting Guide: Common Challenges & Solutions
This section addresses the most frequent issues encountered during isoxazole synthesis in a practical Q&A format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired isoxazole product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield is a common frustration that can often be traced back to one of three areas: starting material integrity, suboptimal reaction conditions, or instability of key intermediates. A systematic approach is the most effective way to diagnose the problem.[1]
Causality-Driven Troubleshooting Steps:
-
Starting Material Purity & Reactivity:
-
1,3-Dicarbonyls: These substrates can exist as a mixture of keto-enol tautomers, which can impact reactivity.[1] Ensure purity via NMR or other appropriate analytical methods before starting.
-
Nitrile Oxide Precursors (e.g., Aldoximes): The purity of your aldoxime is critical. Impurities can interfere with the in situ generation of the highly reactive nitrile oxide intermediate.[2]
-
Alkynes: For 1,3-dipolar cycloadditions, ensure your alkyne is stable and free of contaminants. Terminal alkynes, in particular, can be prone to side reactions.[1]
-
-
Reaction Conditions Optimization:
-
Temperature: Temperature control is crucial. For instance, the in situ generation of nitrile oxides may require low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[1][3] Monitor your reaction at different temperature points to find the optimal balance.
-
Reaction Time: Continuously monitor your reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS.[3] Insufficient time leads to poor conversion, while excessive time can cause product degradation or the formation of byproducts.[1][3]
-
Solvent & Base Selection: The choice of solvent and base is highly substrate-dependent. For 1,3-dipolar cycloadditions, solvents like acetonitrile can offer better yields than DMF or DMSO in some cases.[4] For cyclocondensations, the basicity needs to be finely tuned; a base that is too strong can lead to ring-opening of the isoxazole product.[1]
-
-
Intermediate Stability (Primarily for 1,3-Dipolar Cycloadditions):
-
Nitrile Oxide Dimerization: Nitrile oxides are notoriously prone to dimerization, forming inactive furoxans, especially at high concentrations.[1][2] This is a major pathway for yield loss.
-
Mitigation Strategy: The most effective solution is to generate the nitrile oxide in situ at a slow rate in the presence of the alkyne (the dipolarophile).[1] This ensures the nitrile oxide is "trapped" by the alkyne as soon as it forms, minimizing the opportunity for dimerization. Slow addition of the oxidant (e.g., NCS) to the aldoxime precursor is a standard technique to achieve this.[5]
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Issue 2: Formation of Regioisomer Mixtures
Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a classic challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1] Regioselectivity is governed by a delicate interplay of steric and electronic factors, which can be manipulated through careful adjustment of reaction conditions.[1]
Strategies for Regiochemical Control:
-
Modify Reaction Conditions:
-
Solvent Polarity: The solvent can significantly influence the regiochemical outcome. For instance, in reactions of β-enamino diketones with hydroxylamine, switching between a protic solvent like ethanol and an aprotic one like acetonitrile can favor different regioisomers.[1]
-
pH Control: In the classical Claisen isoxazole synthesis (1,3-dicarbonyl + hydroxylamine), the pH of the reaction medium is a key factor in determining the isomeric ratio.[1][6]
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), can effectively control regioselectivity, particularly in syntheses using β-enamino diketones.[5][7][8] The catalyst coordinates to a carbonyl group, altering its electrophilicity and directing the nucleophilic attack of hydroxylamine.
-
-
Substrate Modification:
-
Blocking/Directing Groups: Modifying the electronic properties of substituents on either the alkyne or the nitrile oxide precursor can steer the cycloaddition towards the desired isomer.
-
Use of β-Enamino Diketones: Instead of traditional 1,3-dicarbonyls, β-enamino diketones offer a powerful handle for regiochemical control, as the enamine moiety directs the initial attack of hydroxylamine.[7][8]
-
Data on Regioselectivity Control
The following table, adapted from literature, illustrates the profound effect that solvent and additives can have on the regioisomeric ratio in the synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.[1]
| Entry | Solvent | Additive/Catalyst | Ratio (Regioisomer 1 : Regioisomer 2) | Isolated Yield (%) |
| 1 | EtOH | None | 30 : 70 | 85 |
| 2 | MeCN | None | 75 : 25 | 70 |
| 3 | MeCN | Pyridine | 90 : 10 | 79 |
| 4 | CH₂Cl₂ | BF₃·OEt₂ (2.0 equiv) | 85 : 15 | 75 |
This data demonstrates that a simple change from ethanol to acetonitrile can invert the major product, and the addition of a base (Pyridine) or a Lewis acid (BF₃·OEt₂) can further enhance the selectivity.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my crude isoxazole product, especially when trying to separate regioisomers. What strategies can I employ?
Answer: Purifying isoxazoles can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with very similar polarities.[1]
Effective Purification Strategies:
-
Column Chromatography: This remains the most common method.
-
Solvent System Screening: Do not rely on a single eluent system. Systematically screen various solvent mixtures using TLC. A combination of three solvents or the addition of a small amount of acetic acid or triethylamine can sometimes dramatically improve separation.[1]
-
-
Crystallization: If your desired product is a solid, crystallization is a powerful technique for purification. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that favor the crystallization of one isomer over the other.[1]
-
Chemical Derivatization: In difficult cases, it may be possible to selectively react one isomer with a reagent to form a derivative that has significantly different physical properties (like polarity or solubility), making it easier to separate. The derivative can then be converted back to the pure isomer in a subsequent step.[1]
Frequently Asked Questions (FAQs)
Q1: My isoxazole appears to be decomposing during workup or purification. Why?
A1: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[1] Be mindful of the following:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1]
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[1]
-
Photochemical Instability: UV irradiation can induce rearrangements of the isoxazole ring.[1] If you suspect decomposition, opt for milder workup procedures, avoid strongly acidic or basic conditions, and protect your compound from direct light if it is photosensitive.[1]
Q2: Are there greener or more efficient alternatives to traditional heating?
A2: Absolutely. Modern energy sources can dramatically improve reaction efficiency and reduce environmental impact.
-
Ultrasound Irradiation: Sonochemistry can significantly accelerate reaction rates and improve yields, often at room temperature.[9][10] The acoustic cavitation effect provides the energy for the reaction, leading to shorter reaction times (minutes vs. hours).[9]
-
Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating, which can reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[1][4][11]
Q3: Can I synthesize isoxazoles without a metal catalyst?
A3: Yes, many metal-free synthetic routes have been developed.[12] These methods are advantageous as they prevent product contamination with potentially toxic residual metals.[12] Strategies include using organocatalysts or leveraging the alternative energy sources mentioned above (ultrasound, microwave) to drive the reaction.[4][12]
Experimental Protocols
Protocol 1: General Procedure for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition (In Situ Nitrile Oxide Generation)
This protocol describes a general method for the cycloaddition of an in situ generated nitrile oxide with an alkyne. Note: This is a generalized procedure and must be optimized for specific substrates.
Materials:
-
Aldoxime (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) or other suitable base (1.5 eq)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldoxime (1.0 eq) and the alkyne (1.1 eq).
-
Solvent Addition: Dissolve the reactants in the chosen anhydrous solvent (e.g., DCM).
-
Base Addition: Add the base (e.g., Et₃N) to the solution.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Addition of Oxidant: Dissolve the NCS (1.1 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump. This slow addition is critical to minimize nitrile oxide dimerization.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC, staining with potassium permanganate to visualize the disappearance of the alkyne.
-
Workup: Upon completion, quench the reaction with water or saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Workflow for 1,3-Dipolar Cycloaddition
Caption: Step-by-step workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
References
- de Oliveira, R. B., et al. (2018).
-
de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health. Retrieved from [Link]
-
Al-Haarrasi, A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]
-
St-Onge, M., et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. National Institutes of Health. Retrieved from [Link]
- Beam, C. F., et al. (1971). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic.
-
de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. ResearchGate. Retrieved from [Link]
- Chaskar, P., & Tupare, S. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters.
- Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. Retrieved from [Link]
- St-Onge, M., et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. ChemRxiv.
-
Postnikov, P. S., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of isoxazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Mphahlele, N. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Retrieved from [Link]
-
Reddit. (2022). Isoxazole synthesis. Retrieved from [Link]
- Kumar, V., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
- Flook, M. M., et al. (2018). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry.
- Gribble, M. W., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
-
ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]
-
Cano, M., et al. (2023). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health. Retrieved from [Link]
-
Wang, L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health. Retrieved from [Link]
-
Al-Haarrasi, A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]
- Jayaroopa, P., & Kumar, S. (2013). A Review on Synthesis of Isoxazole and Its Derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Technical Support Center: 3-(3-Bromoisoxazol-5-yl)propanamide Stability & Degradation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(3-Bromoisoxazol-5-yl)propanamide. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation, offering field-proven insights and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a molecule with several functional groups that influence its stability. The primary points of lability are the isoxazole ring and the propanamide side chain. The isoxazole ring, particularly its weak N-O bond, is susceptible to degradation under photolytic and basic conditions[1][2][3]. The amide group of the propanamide side chain is prone to hydrolysis under both acidic and basic conditions. The carbon-bromine bond on the isoxazole ring is comparatively more stable but can be susceptible to hydrolysis under harsh conditions[4]. Proper storage in a cool, dry, and dark place is recommended to minimize degradation[5][6].
Q2: Which degradation pathways should I be most concerned about?
A2: Based on the structure, the most probable degradation pathways are:
-
Base-Catalyzed Isoxazole Ring Opening: Isoxazole rings can undergo cleavage under basic conditions, a reaction that is often accelerated by increased temperature[3].
-
Photolytic Degradation: The N-O bond of the isoxazole ring is known to be photolabile, collapsing under UV irradiation (e.g., 254 nm) and rearranging to form intermediates like azirines, which can lead to other products[1][2].
-
Hydrolysis of the Amide Side Chain: Standard acid or base-catalyzed hydrolysis can cleave the amide bond to yield the corresponding carboxylic acid, 3-(3-bromoisoxazol-5-yl)propanoic acid, and ammonia.
-
Oxidative Degradation: While specific data on this molecule is limited, the isoxazole ring and alkyl chain can be potential sites for oxidative attack.
Q3: What are the best practices for storing this compound to ensure long-term stability?
A3: To ensure maximum stability and prevent premature degradation, store this compound in a tightly sealed container, protected from light. For optimal long-term storage, keep it in a cool, dry, and well-ventilated environment, ideally at low temperatures[5][6]. Avoid exposure to high humidity and direct sunlight or UV sources.
Q4: Why is a forced degradation study necessary for this compound?
A4: Forced degradation studies, or stress testing, are crucial for several reasons[7][8]. They help to:
-
Identify Likely Degradants: By exposing the compound to harsh conditions (acid, base, light, heat, oxidation), you can generate potential degradation products that might form under normal storage conditions over time[8][9].
-
Elucidate Degradation Pathways: The results provide insight into the chemical behavior and intrinsic stability of the molecule[8].
-
Develop Stability-Indicating Analytical Methods: A forced degradation study is essential for developing and validating an analytical method (like HPLC) that can accurately measure the parent compound without interference from its degradants[8][10]. This is a regulatory requirement for later phases of drug development[7][9].
Troubleshooting Guide for Stability Experiments
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions (e.g., mild acid/base, 50°C). | 1. The compound is highly stable under the tested conditions. 2. Insufficient stress duration, temperature, or reagent concentration. | 1. Increase the severity of the conditions. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature from 50°C to 70°C[4]. 2. Extend the duration of the experiment, taking time points over a longer period. |
| Complete and rapid degradation of the compound (<1 hour). | 1. The stress conditions are too harsh for the molecule. | 1. Reduce the severity of the conditions. Decrease the acid/base concentration or lower the temperature[4]. 2. For photostability, reduce the light intensity or exposure time. 3. Take samples at much earlier time points (e.g., 5, 15, 30 minutes) to capture the initial degradation profile. |
| Multiple new, unexpected, or broad peaks in the HPLC chromatogram. | 1. Formation of secondary or tertiary degradation products. 2. Impurities in the starting material or reagents. 3. Poor chromatographic resolution. | 1. Analyze samples at earlier time points to identify primary degradants before they convert to secondary products. 2. Always run a "time zero" (unstressed) sample to identify pre-existing impurities. 3. Optimize the HPLC method. Adjust the mobile phase gradient, change the column, or modify the pH to improve peak shape and resolution. |
| HPLC peak for the parent compound appears impure upon DAD/PDA analysis. | 1. A degradation product is co-eluting with the parent compound. | 1. The current HPLC method is not stability-indicating. 2. Method optimization is required. Modify the mobile phase composition, gradient slope, or column chemistry to resolve the co-eluting peaks[11]. |
| Loss of compound in control/unstressed sample over time. | 1. The compound is unstable in the chosen solvent/diluent. 2. Adsorption to the sample vial surface. | 1. Evaluate the solution stability of the compound in different solvents (e.g., acetonitrile, methanol, water) at the intended analysis temperature. 2. Use silanized or low-adsorption vials. |
Visualized Workflows and Pathways
Caption: A typical workflow for conducting forced degradation studies.
Caption: Plausible degradation pathways for the target molecule.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Under Hydrolytic Conditions
This protocol outlines a general procedure for assessing the stability of this compound in acidic and basic solutions[4].
-
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (0.1 M and 1 M)
-
HPLC-grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve ~10 mg of the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
-
Stress Sample Preparation:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a separate sealed vial.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water.
-
Control: Dilute 1 mL of the stock solution to 10 mL with the solvent used for the stock solution.
-
-
Incubation:
-
Place the acidic and neutral hydrolysis vials in a water bath or oven at 60°C.
-
Keep the basic hydrolysis and control samples at room temperature (isoxazoles can be very sensitive to base, especially with heat)[3].
-
Collect aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic aliquots with an equimolar amount of NaOH and HCl, respectively, to prevent damage to the HPLC column.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the drug[11][12].
-
Instrumentation & Columns:
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Initial Gradient (Example): Start with a low percentage of organic phase (e.g., 10-20% B) and gradually increase it to elute more hydrophobic compounds. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: Return to 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan). A DAD allows for monitoring at multiple wavelengths and assessing peak purity[13].
-
-
Method Validation (Specificity):
-
Inject the stressed samples from Protocol 1.
-
Objective: The method must demonstrate baseline resolution between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use the DAD software to assess the peak purity of the parent compound in the presence of its degradants. A pure peak will have a consistent spectrum across its entire width.
-
If co-elution is observed, the method must be further optimized by adjusting the gradient, mobile phase pH, or trying a different column chemistry (e.g., Phenyl-Hexyl).
-
References
-
Isoxazole. Wikipedia. Available at: [Link]
-
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC, NIH. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Deprotonation of Isoxazole: A Photoelectron Imaging Study. NSF Public Access Repository. Available at: [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Effect of Side Chains on the Thermal Degradation of Poly(3-hydroxyalkanoates). ResearchGate. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Semantic Scholar. Available at: [Link]
-
Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Qeios. Available at: [Link]
-
Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PubMed. Available at: [Link]
-
Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC, PubMed Central. Available at: [Link]
-
Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Semantic Scholar. Available at: [Link]
-
A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. PMC, NIH. Available at: [Link]
-
Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS. Available at: [Link]
-
Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. ResearchGate. Available at: [Link]
-
Cas 2763-93-1 | 3-BROMO-5-AMINOMETHYLISOXAZOLE. Anbu Chem. Available at: [Link]
-
Stability Indicating High Performance Liquid Chromatographic Method for The Determination of Bromazepam in the presence of its degradation products. Allied Academies. Available at: [Link]
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Cas 2763-93-1 | 3-BROMO-5-AMINOMETHYLISOXAZOLE - Anbu Chem [finechemical.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biomedres.us [biomedres.us]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alliedacademies.org [alliedacademies.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting inconsistent results in biological assays with 3-(3-Bromoisoxazol-5-yl)propanamide
A Guide to Consistent and Reliable Results in Biological Assays
Welcome to the technical support center for 3-(3-Bromoisoxazol-5-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this novel compound. Inconsistent results in biological assays can be a significant impediment to progress. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve reproducible and reliable data. While publicly available data on the specific biological activities of this compound is limited, this guide is built on established principles of small molecule handling and assay development, drawing parallels from structurally related isoxazole and propanamide compounds.
I. Understanding the Compound: Physicochemical Properties
Before troubleshooting biological assays, it is crucial to understand the fundamental properties of this compound. These properties can significantly impact its behavior in aqueous solutions and cellular environments.
| Property | Value | Source |
| Molecular Formula | C6H7BrN2O2 | [1] |
| Molecular Weight | 219.04 g/mol | [1] |
| XLogP3 | 0.5 | [1] |
| IUPAC Name | 3-(3-bromo-1,2-oxazol-5-yl)propanamide | [1] |
The relatively low XLogP3 value suggests moderate lipophilicity, which can influence membrane permeability and non-specific binding.
II. Troubleshooting Inconsistent Assay Results
This section addresses common problems encountered when using this compound in biological assays. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Q1: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?
Potential Causes & Solutions:
-
Poor Solubility: The most common cause of variability with small molecules is poor solubility in aqueous assay media. If the compound precipitates, the effective concentration will differ between wells.
-
Troubleshooting Protocol:
-
Visual Inspection: Carefully inspect your stock solution and final assay plates under a microscope for any signs of precipitation.
-
Solubility Test: Prepare a dilution series of the compound in your assay medium and visually inspect for cloudiness or precipitate after incubation at the assay temperature.
-
Solvent Optimization: While DMSO is a common solvent, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of <0.5%. If solubility is an issue, consider creating a higher concentration stock in DMSO or using a different solvent like ethanol, if compatible with your assay.
-
Sonication: Briefly sonicate your stock solution before preparing dilutions to ensure it is fully dissolved.
-
-
-
Compound Instability: The compound may be unstable in your assay conditions (e.g., sensitive to light, pH, or temperature).
-
Troubleshooting Protocol:
-
Incubation Time Course: Perform a time-course experiment to see if the compound's effect diminishes over longer incubation periods.
-
Protect from Light: Store stock solutions and assay plates protected from light, especially if the compound has any chromophores.
-
pH Considerations: Check the pH of your assay medium after adding the compound. Some compounds can alter the pH, affecting cell health and assay performance.
-
-
-
Uneven Cell Plating: Inconsistent cell numbers across wells will lead to variability in any cell-based assay.
-
Troubleshooting Protocol:
-
Cell Counting: Ensure accurate cell counting before plating.
-
Plating Technique: Mix the cell suspension thoroughly before and during plating to prevent settling. Pipette cells into the center of the well and avoid touching the sides.
-
Edge Effects: Avoid using the outer wells of a 96-well plate as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile PBS or media.
-
-
Q2: The dose-response curve for my compound is not sigmoidal and shows a "U-shaped" or biphasic effect. Why is this happening?
Potential Causes & Solutions:
-
Off-Target Effects: At higher concentrations, the compound may be hitting secondary targets, leading to an unexpected biological response. This is a known consideration for compounds with the isoxazole carboxamide scaffold, which can have off-target activity against protein kinases.[2]
-
Troubleshooting Protocol:
-
Lower Concentration Range: Test a wider range of concentrations, focusing on lower doses to define the initial inhibitory phase.
-
Target Engagement Assay: If the primary target is known, use a target engagement assay (e.g., cellular thermal shift assay) to confirm that the compound is binding to its intended target at the concentrations used.
-
Counter-Screening: Screen the compound against a panel of related targets (e.g., a kinase panel) to identify potential off-target interactions.
-
-
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that can lead to non-specific effects and artifacts in assays.
-
Troubleshooting Protocol:
-
Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregate formation.
-
Dynamic Light Scattering (DLS): Use DLS to directly assess the aggregation state of the compound at different concentrations.
-
-
Q3: I am not observing any biological effect of the compound, even at high concentrations. What should I check?
Potential Causes & Solutions:
-
Incorrect Target Hypothesis: The compound may not be active against the intended target in your specific biological system.
-
Troubleshooting Protocol:
-
Positive Control: Ensure that a known inhibitor of the target pathway elicits the expected response in your assay.
-
Biochemical vs. Cell-Based Assays: If possible, test the compound in a biochemical assay with the purified target protein to confirm direct inhibition. A lack of activity in a cell-based assay could be due to poor cell permeability.
-
-
-
Poor Cellular Uptake: The compound may not be efficiently crossing the cell membrane.[3]
-
Troubleshooting Protocol:
-
Permeability Assay: Use a parallel artificial membrane permeability assay (PAMPA) to assess the compound's passive diffusion.
-
Cellular Accumulation Studies: Use techniques like LC-MS/MS to quantify the intracellular concentration of the compound after incubation.
-
-
-
Compound Degradation: The compound may be rapidly metabolized by the cells.
-
Troubleshooting Protocol:
-
Metabolic Stability Assay: Incubate the compound with liver microsomes or hepatocytes and measure its degradation over time using LC-MS/MS.
-
-
III. Experimental Workflow & Pathway Visualization
To systematically troubleshoot issues with this compound, a logical workflow is essential.
Caption: Hypothetical signaling pathways potentially inhibited by this compound.
IV. Frequently Asked Questions (FAQs)
Q: What is the recommended starting concentration for in vitro assays?
A: For a novel compound, it is best to start with a wide concentration range, for example, from 1 nM to 100 µM, with logarithmic dilutions. This will help to capture the full dose-response profile.
Q: How should I store the compound?
A: Store the solid compound at -20°C or -80°C, protected from light and moisture. For stock solutions in DMSO, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q: Are there any known off-target effects for this class of compounds?
A: While specific data for this compound is not available, the isoxazole scaffold has been associated with off-target activity against various kinases. [2]It is advisable to perform counter-screening against a panel of relevant kinases if specificity is a concern.
Q: Can this compound interfere with common assay readouts?
A: Some compounds can interfere with fluorescence- or luminescence-based readouts. To test for this, run a control experiment with the compound in the absence of cells or enzymes and measure the assay signal.
V. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Hsiao, C. J., et al. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. Journal of Cancer, 3, 364–371. Retrieved from [Link]
-
He, Y., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(23), 17359–17378. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025. Retrieved from [Link]
-
Wroblewska, O., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. AMB Express, 11(1), 12. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]
-
Bldepharm. (n.d.). CAS NO. 1291486-30-0 | this compound. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-(N-Boc)aminomethylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Belitsky, J. M., et al. (2002). Cellular uptake of N-methylpyrrole/N-methylimidazole polyamide-dye conjugates. Bioorganic & Medicinal Chemistry, 10(10), 3313–3318. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromo-1,2-oxazol-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Anbu Chem. (n.d.). Cas 2763-93-1 | 3-BROMO-5-AMINOMETHYLISOXAZOLE. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Purity of 3-(3-Bromoisoxazol-5-yl)propanamide
Welcome to the technical support center for the purification of 3-(3-Bromoisoxazol-5-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions encountered during the purification of this compound. Our focus is on delivering practical, field-proven insights grounded in chemical principles to help you achieve the highest possible purity for your downstream applications.
I. Understanding the Chemistry of Purification
This compound is a polar molecule containing a brominated isoxazole ring and a primary amide functional group. These features dictate its solubility and chromatographic behavior. A common synthetic route to this compound involves the controlled hydrolysis of a nitrile precursor, 3-(3-bromoisoxazol-5-yl)propanenitrile. Understanding this synthesis is key to anticipating potential impurities that may need to be removed.[1][2][3][4]
The primary purification challenges often stem from the compound's polarity, potential for degradation under certain conditions, and the presence of structurally similar impurities. This guide will provide systematic approaches to overcome these challenges.
II. Troubleshooting Guide
This section is formatted as a series of common problems encountered during the purification of this compound, followed by their probable causes and detailed solutions.
Chromatography Issues
Question 1: My compound is streaking or showing poor peak shape during silica gel chromatography. What is the cause and how can I fix it?
Answer:
Streaking or tailing of polar, nitrogen-containing compounds on silica gel is a frequent issue.[5]
-
Causality: The acidic nature of silica gel can lead to strong interactions with the basic nitrogen of the isoxazole ring and the amide group, causing the compound to move unevenly down the column. This can also sometimes lead to on-column degradation.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[5][6]
-
Triethylamine (TEA): Typically, 0.1-1% (v/v) triethylamine is added to the mobile phase.
-
Ammonia: A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this stock can be used in dichloromethane or other solvents for highly polar compounds.[6]
-
-
Stationary Phase Selection: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Neutral Alumina: This is less acidic than silica gel and can be a good alternative.
-
Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography is often the method of choice. A C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide excellent separation.[5]
-
-
Question 2: I am having difficulty separating my product from a closely eluting impurity. How can I improve the resolution?
Answer:
Poor separation of closely eluting impurities is a common challenge.
-
Causality: The impurity is likely structurally similar to your target compound, possibly the unreacted nitrile starting material or the over-hydrolyzed carboxylic acid by-product. These compounds have similar polarities, making separation difficult.
-
Solution:
-
Optimize the Solvent System:
-
TLC Analysis: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that provides a clear separation between your product and the impurity.
-
Solvent Polarity: Fine-tune the polarity of your eluent. Small changes in the solvent ratio can have a significant impact on resolution.
-
Solvent Selectivity: If adjusting polarity doesn't work, try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.[7]
-
-
Gradient Elution: Employ a shallow gradient elution during column chromatography. A slow, gradual increase in the polarity of the mobile phase can effectively separate compounds with similar Rf values.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers much higher resolution than flash chromatography.[5]
-
Question 3: My compound is not eluting from the silica gel column, even with a highly polar solvent system. What should I do?
Answer:
This issue typically arises from very strong interactions between the compound and the stationary phase.
-
Causality: The high polarity of this compound can lead to irreversible adsorption onto the silica gel. In some cases, the compound may be degrading on the column.[6]
-
Solution:
-
Test for Stability: Before performing column chromatography, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot or smearing, your compound may be unstable on silica.[6]
-
Switch to a Different Stationary Phase:
-
Reversed-Phase (C18) Silica: This is the most common solution for highly polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. It uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.[8]
-
-
Drastic Polarity Increase: If you must use silica, a very polar mobile phase such as dichloromethane/methanol/ammonia may be required to elute the compound.[5]
-
Crystallization Issues
Question 4: I am trying to purify my compound by recrystallization, but it is "oiling out" instead of forming crystals. What can I do?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.
-
Causality: This often happens when the solution is supersaturated or cooled too quickly. The presence of impurities can also inhibit crystal formation.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: Experiment with different solvents or a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble). For amides, polar solvents like ethanol, acetone, or acetonitrile are often good choices for recrystallization.[5][6]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: The impurity profile largely depends on the synthetic route. Assuming the compound is synthesized via the hydrolysis of 3-(3-bromoisoxazol-5-yl)propanenitrile, the most probable impurities are:
-
Unreacted Starting Material: 3-(3-bromoisoxazol-5-yl)propanenitrile.
-
Over-hydrolysis By-product: 3-(3-bromoisoxazol-5-yl)propanoic acid.
-
Reagents and Catalysts: Residual acids or bases used in the hydrolysis step.
Q2: What is the recommended method for assessing the purity of the final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point. UV detection is suitable for this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any impurities, which can help in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
Q3: Is this compound stable? What are the optimal storage conditions?
A3: The isoxazole ring can be susceptible to ring-opening under certain conditions, particularly in the presence of strong bases.[9] The amide functional group can also undergo hydrolysis under harsh acidic or basic conditions. Therefore, it is recommended to:
-
Avoid Strong Acids and Bases: During workup and purification, use mild acidic and basic conditions where possible.
-
Storage: Store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.
Q4: What are some suitable recrystallization solvents for this compound?
A4: Given the polar nature of the amide and the isoxazole ring, polar solvents are likely to be effective for recrystallization. Good starting points for solvent screening include:
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Ethyl Acetate
-
Water (if the compound has some water solubility)
-
Mixtures of the above solvents, or a polar solvent with a nonpolar co-solvent like hexanes or heptanes.[7][8][10]
IV. Experimental Protocols and Data
Protocol 1: Silica Gel Column Chromatography with Basic Modifier
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. If streaking is observed, add 0.5% triethylamine to the solvent mixture and re-run the TLC. Aim for an Rf value of 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent (containing 0.5% triethylamine). Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica to the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. If necessary, a polarity gradient can be employed by gradually increasing the percentage of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine can be removed by co-evaporation with a solvent like dichloromethane.
Table 1: Common Solvents for Purification
| Purification Method | Solvent/Solvent System | Rationale |
| Normal-Phase Chromatography | Hexane/Ethyl Acetate + 0.5% Triethylamine | Good starting point for many organic compounds. The basic additive minimizes peak tailing. |
| Dichloromethane/Methanol + 0.5% Triethylamine | For more polar compounds that do not move in hexane/ethyl acetate. | |
| Reversed-Phase Chromatography | Water/Acetonitrile | Excellent for separating polar compounds. |
| Water/Methanol | An alternative to water/acetonitrile with different selectivity. | |
| Recrystallization | Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate | Good polar solvents for dissolving amides at elevated temperatures.[6][7] |
V. Visualizations
Caption: A workflow for the purification of this compound.
Caption: Likely impurity formation pathway during synthesis.
VI. References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Maiyam Group. Common Solvents for Crystallization - US Labs Guide 2026. [Link]
-
Chemguide. Hydrolysis of nitriles. [Link]
-
Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
-
Chemistry Steps. Converting Nitriles to Amides. [Link]
-
Organic Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]
-
Lumen Learning. Hydrolysis of nitriles. [Link]
-
ResearchGate. What is the best technique for amide purification? [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide... [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. rubingroup.org [rubingroup.org]
- 6. researchgate.net [researchgate.net]
- 7. Common Solvents for Crystallization - US Labs Guide 2026 [maiyamminerals.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
Side reaction products in the synthesis of 3-(3-Bromoisoxazol-5-yl)propanamide
Technical Support Center: Synthesis of 3-(3-Bromoisoxazol-5-yl)propanamide
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges related to side reactions and impurities during the synthesis of this key isoxazole intermediate. Our goal is to provide actionable troubleshooting advice and a deeper mechanistic understanding to ensure the integrity of your synthetic workflow.
Section 1: Overview of the Primary Synthetic Challenge
The synthesis of this compound typically involves the final-step conversion of its corresponding carboxylic acid precursor, 3-(3-Bromoisoxazol-5-yl)propanoic acid. While seemingly straightforward, this amidation step is a critical control point where several side reactions can occur, leading to purification challenges and yield loss. The primary method involves activating the carboxylic acid, often by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia.[1][2]
This guide will focus on troubleshooting the side products generated during this common and effective, yet sensitive, transformation.
Experimental Workflow Overview
Below is a generalized workflow for the target synthesis, highlighting the critical amidation step.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide for Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying chemical reasoning and practical solutions.
Question 1: "My final product is contaminated with a significant amount of the starting material, 3-(3-bromoisoxazol-5-yl)propanoic acid. How can I improve the conversion?"
Answer:
This is the most common issue, pointing to incomplete amidation. The root cause is either insufficient activation of the carboxylic acid or premature quenching of the reactive intermediate (the acyl chloride).
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Causality: The direct reaction between a carboxylic acid and ammonia is an acid-base reaction that forms a stable ammonium carboxylate salt, which requires very high temperatures (>100 °C) to dehydrate to an amide.[3] To achieve mild conditions, an activating agent like thionyl chloride (SOCl₂) is used to convert the acid to a highly electrophilic acyl chloride.[1][4] If this activation is incomplete or the acyl chloride is hydrolyzed by trace water before reacting with ammonia, the starting acid will be recovered.
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Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thionyl chloride reacts violently with water. Any moisture in your solvent (e.g., DCM, THF) or on your glassware will consume the reagent and hydrolyze the acyl chloride intermediate back to the starting acid. Always use freshly dried solvents and flame-dry your glassware under an inert atmosphere (N₂ or Ar).
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Optimize Reagent Stoichiometry and Temperature: Use a slight excess of thionyl chloride (typically 1.2–1.5 equivalents). The reaction is often performed at room temperature or with gentle heating (reflux in DCM, ~40 °C) to ensure complete formation of the acyl chloride.[2] Monitor this step by TLC or by quenching a small aliquot with methanol to form the methyl ester, which can be observed by GC-MS or LC-MS.
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Complete Removal of Excess SOCl₂: Thionyl chloride is volatile (b.p. 76 °C). After the activation step is complete, it is crucial to remove the excess reagent and the HCl byproduct under vacuum. Co-evaporation with a dry, inert solvent like toluene can aid in their complete removal. Any remaining SOCl₂ can react with the ammonia added in the next step.
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Ammonia Addition: Use a significant excess of ammonia. Whether using aqueous ammonium hydroxide or ammonia gas dissolved in an organic solvent (like dioxane or methanol), ensure the reaction is saturated with the nucleophile to drive the reaction to completion. When using aqueous NH₄OH, add it slowly at a low temperature (0 °C) to control the exotherm and minimize hydrolysis of the acyl chloride.
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Question 2: "My analytical data (IR, NMR, MS) suggests the presence of a nitrile byproduct. What is causing its formation?"
Answer:
The formation of 3-(3-Bromoisoxazol-5-yl)propanenitrile is a classic side reaction resulting from the over-dehydration of the primary amide product.
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Causality: Thionyl chloride is a powerful dehydrating agent. If excess SOCl₂ is not completely removed after the formation of the acyl chloride, it can react with the newly formed primary amide product, converting it to the corresponding nitrile.[5] This process releases sulfur dioxide and HCl as byproducts.[5]
-
Troubleshooting Steps:
-
Vigorous Removal of SOCl₂: As detailed in the previous question, the most critical step to prevent nitrile formation is the thorough removal of all volatile reagents (excess SOCl₂ and HCl) under vacuum before the addition of ammonia.
-
Control Reaction Temperature: While the initial acid activation may require gentle heating, the subsequent amidation should be conducted at a lower temperature (e.g., 0 °C) to reduce the rate of any potential side reactions, including dehydration by any residual activating agent.
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Reaction Pathway: Main vs. Side Products
The diagram below illustrates the desired reaction pathway versus the formation of common impurities.
Caption: Competing reaction pathways in the amide synthesis.
Question 3: "During aqueous workup or purification, I am observing new impurities that suggest the isoxazole ring is not stable. Why is this happening?"
Answer:
The isoxazole ring, while aromatic, possesses a labile N-O bond that makes it susceptible to cleavage under certain conditions, particularly strongly basic ones.[6]
-
Causality: The N-O bond in the isoxazole ring can be cleaved by nucleophilic attack, a process often catalyzed by strong bases.[6][7] An aqueous basic workup (e.g., using 1M NaOH) to remove unreacted starting acid can lead to ring-opening, forming β-ketonitrile or other degradation products, which complicates purification. The stability is pH and temperature-dependent; decomposition is faster at higher pH and elevated temperatures.[7]
-
Troubleshooting Steps:
-
Use a Milder Base for Workup: Instead of strong bases like NaOH or KOH, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for the workup. NaHCO₃ is sufficiently basic to neutralize acidic impurities like HCl and unreacted carboxylic acid but is generally mild enough to not cause significant isoxazole ring cleavage at room temperature.
-
Avoid Elevated Temperatures: Perform all extractions and washes at room temperature or below. Do not let the reaction mixture stand in basic solution for extended periods.
-
Purification Strategy: For purification, silica gel column chromatography is generally preferred over recrystallization from highly polar or reactive solvents. A neutral solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) should be used. Avoid basic or acidic additives in the mobile phase unless absolutely necessary and validated for product stability.
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Section 3: Frequently Asked Questions (FAQs)
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Q1: Can I synthesize the amide directly from the corresponding ethyl ester?
-
A1: Yes, this is possible via aminolysis, which is the reaction of an ester with ammonia.[8] However, this reaction can be sluggish and often requires elevated temperatures or pressure, which can risk isoxazole ring degradation.[3][] The conversion of the carboxylic acid via the acyl chloride is generally more reliable and proceeds under milder conditions.[2]
-
-
Q2: Are there alternative activating agents to thionyl chloride?
-
A2: Absolutely. Peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or HATU, are excellent for amide bond formation under very mild conditions.[2][3] These reagents avoid the harsh acidic byproducts of SOCl₂ but can introduce their own purification challenges (e.g., removal of urea byproducts from carbodiimide reagents). They are a great alternative if your substrate is sensitive to the conditions of the acyl chloride method.
-
-
Q3: What are the key analytical signatures for the common impurities?
-
A3: Please refer to the summary table below.
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Section 4: Data Summary Table
| Impurity Name | Origin | Key IR Bands (cm⁻¹) | ¹H NMR Signal | Mass Spec (M+H)⁺ |
| 3-(3-Bromoisoxazol-5-yl)propanoic acid | Incomplete reaction / Hydrolysis | Broad O-H: 3300-2500, C=O: ~1710 | Broad singlet >10 ppm (COOH) | 220/222 |
| 3-(3-Bromoisoxazol-5-yl)propanenitrile | Dehydration of amide | C≡N: ~2250 (sharp) | Methylene protons adjacent to CN shifted downfield compared to amide | 203/205 |
| Isoxazole Ring-Opened Products | Basic workup/purification | Varies, may show C≡N (~2200) and/or C=O (~1720) | Loss of aromatic isoxazole proton (~6.5 ppm) | Varies |
Section 5: Recommended Protocol
Protocol: Synthesis of this compound via the Acyl Chloride Method
-
Safety Note: This procedure involves corrosive and toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acid Activation:
-
To a flame-dried round-bottom flask under an N₂ atmosphere, add 3-(3-Bromoisoxazol-5-yl)propanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM, ~5-10 mL per gram of acid).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis confirms the complete consumption of the starting material.
-
Concentrate the reaction mixture in vacuo to remove all volatile components. Co-evaporate with anhydrous toluene (2x) to ensure complete removal of excess SOCl₂ and HCl.
-
-
Amidation:
-
Re-dissolve the crude acyl chloride residue in anhydrous DCM.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add a solution of aqueous ammonium hydroxide (28-30%, ~10 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
References
-
Formation of Amides From Esters. Master Organic Chemistry. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Data. [Link]
-
Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]
Sources
- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 3-(3-Bromoisoxazol-5-yl)propanamide
Welcome to the technical support center for the synthesis of 3-(3-Bromoisoxazol-5-yl)propanamide. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the scale-up of this important isoxazole intermediate. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure your synthesis is both successful and scalable.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached in a two-stage process. This modular strategy allows for clear checkpoints and simplifies troubleshooting.
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Stage 1: Synthesis of the Carboxylic Acid Precursor. Formation of the core heterocyclic structure, 3-(3-Bromoisoxazol-5-yl)propanoic acid.
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Stage 2: Amidation. Conversion of the synthesized carboxylic acid into the target primary amide, this compound.
This guide is structured to address issues that may arise in each of these critical stages.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of 3-(3-Bromoisoxazol-5-yl)propanoic acid
The formation of the 3-bromoisoxazole ring is the cornerstone of this synthesis. The most common and reliable method is the 1,3-dipolar cycloaddition between a suitable alkyne and a nitrile oxide precursor.[1][2]
Troubleshooting Guide: Stage 1
Question: My reaction yield is low, or I'm not forming the desired isoxazole product. What are the likely causes?
Answer: Low or no yield in isoxazole synthesis typically points to one of three areas: the stability of your intermediates, the reaction conditions, or the purity of your starting materials.[3]
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Cause 1: Nitrile Oxide Dimerization. Nitrile oxides, often generated in situ, are highly reactive and prone to dimerization to form furoxans, which is a major competing side reaction.[3]
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Solution: Ensure your dipolarophile (the alkyne) is present in the reaction mixture during the slow generation of the nitrile oxide. This can be achieved by the slow addition of the base (e.g., triethylamine) or the nitrile oxide precursor to the vessel containing the alkyne. This strategy keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[3]
-
-
Cause 2: Incorrect Reaction Conditions. Isoxazole formation can be sensitive to pH and temperature.
-
Solution: For cycloadditions involving in situ generation of nitrile oxides from aldoximes, the choice of base and solvent is critical. A non-nucleophilic organic base like triethylamine (TEA) or Diisopropylethylamine (DIPEA) is often preferred. The reaction temperature should be carefully optimized; starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy to control the rate of nitrile oxide formation.
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-
Cause 3: Purity of Starting Materials. The presence of impurities in the starting alkyne or the halogenating agent for the aldoxime can inhibit the reaction.
-
Solution: Verify the purity of your starting materials using NMR or GC-MS. Ensure all reagents are dry, as water can interfere with the generation of the nitrile oxide.
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Question: I'm observing a mixture of regioisomers. How can I improve regioselectivity for the 5-substituted isoxazole?
Answer: Regioselectivity in 1,3-dipolar cycloadditions is governed by both steric and electronic factors of the dipole and dipolarophile.[3]
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Explanation: The desired product, a 5-substituted isoxazole, arises from the reaction of a terminal alkyne with 3-bromo-nitrile oxide. The regiochemistry is often controlled by the frontier molecular orbitals of the reactants.
-
Solution 1: Choice of Reagents. Using a copper-catalyzed variant of the cycloaddition (a Cu-AAC type reaction) can provide high regioselectivity for the 5-substituted isomer when using terminal alkynes.[2]
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Solution 2: Modify Reaction Conditions. The polarity of the solvent can influence the transition state and thus the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to find the optimal conditions for your specific substrate.[3] The use of a Lewis acid catalyst has also been shown to control regioselectivity in some cases.[3]
Question: Purification of the final carboxylic acid is proving difficult due to persistent impurities. What are the best purification strategies?
Answer: Purification challenges often arise from byproducts with similar polarity to your desired acid, such as furoxans or unreacted starting materials.[3]
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Strategy 1: Column Chromatography Optimization. This is the most common purification method.[3]
-
Systematically screen solvent systems using Thin Layer Chromatography (TLC). A good starting point for acidic compounds is a mixture of a nonpolar solvent (hexanes or heptane) and a polar solvent (ethyl acetate) with the addition of a small amount (0.5-1%) of acetic or formic acid. The acid in the mobile phase keeps your product protonated, preventing streaking on the silica gel.
-
-
Strategy 2: Recrystallization. If a solid, recrystallization is an excellent method for purification on a larger scale. Test various solvent systems (e.g., ethyl acetate/hexanes, acetone/water, ethanol) to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
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Strategy 3: Acid-Base Extraction. As your product is a carboxylic acid, you can perform an aqueous extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be carefully re-acidified (e.g., with 1M HCl) to precipitate the pure product, which is then collected by filtration.
Stage 2: Amidation of 3-(3-Bromoisoxazol-5-yl)propanoic acid
Converting a carboxylic acid to a primary amide is a fundamental transformation. However, direct reaction with ammonia is difficult due to the formation of a highly unreactive ammonium carboxylate salt.[4][5] Therefore, activation of the carboxylic acid is necessary.
Troubleshooting Guide: Stage 2
Question: The amidation reaction is slow or incomplete. How can I drive it to completion?
Answer: Incomplete conversion is the most common issue in amidation and is almost always related to inefficient activation of the carboxylic acid or issues with the nucleophile.
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Cause 1: Ineffective Acid Activation. The direct reaction between a carboxylic acid and an amine is an acid-base reaction first and a nucleophilic acyl substitution second.[6] Without an activating agent, you simply form the ammonium carboxylate salt.[4]
-
Solution: Use a proven coupling agent. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) are common choices.[4] These reagents convert the carboxylic acid's hydroxyl group into a good leaving group, facilitating the nucleophilic attack by the amine (or ammonia source).[4]
-
-
Cause 2: Poor Nucleophile/Reaction Conditions.
-
Solution: For primary amides, a common source of ammonia is ammonium chloride (NH₄Cl), used in conjunction with a non-nucleophilic base like TEA or DIPEA to liberate free ammonia in situ. Ensure you use anhydrous solvents (like DMF or DCM), as water will hydrolyze the activated acid intermediate back to the starting material. The reaction is often run at 0 °C during activation and then allowed to warm to room temperature.
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Question: I am seeing significant amounts of a byproduct that is difficult to remove. What is it and how can I prevent its formation?
Answer: The primary byproduct concern, especially when using carbodiimide coupling agents like DCC or EDC, is the formation of N-acylurea.
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Explanation: The activated O-acylisourea intermediate is highly reactive. If it does not react with the intended amine nucleophile, it can rearrange to form a stable N-acylurea byproduct, which is often difficult to separate from the desired amide product.
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Solution: Additive Suppression. To prevent this, an additive such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is almost always used in conjunction with the carbodiimide.[6] HOBt rapidly reacts with the O-acylisourea intermediate to form an HOBt-ester. This new activated species is less reactive than the O-acylisourea, which prevents the rearrangement to N-acylurea. It is, however, sufficiently electrophilic to react cleanly with the amine to form the desired amide, with HOBt being regenerated.
Caption: Decision flowchart for troubleshooting amidation.
Frequently Asked Questions (FAQs): Stage 2
Question: Which coupling agent is best for scaling up this reaction?
Answer: The "best" agent depends on a balance of reactivity, cost, and ease of byproduct removal.
| Coupling Agent | Key Advantages | Key Disadvantages | Byproduct and Removal |
| EDC (Water-Soluble Carbodiimide) | Byproducts are water-soluble, simplifying workup. | More expensive than DCC. | Water-soluble isourea; removed by aqueous wash. |
| DCC (Dicyclohexylcarbodiimide) | Inexpensive and effective. | Byproduct (DCU) is a solid precipitate that can be difficult to remove completely on a large scale; potent allergen. | Dicyclohexylurea (DCU); removed by filtration, but can be occluded in the product. |
| HATU/HBTU (Uronium/Guanidinium salts) | Very high reactivity, fast reaction times, low rates of side reactions. | Significantly more expensive; higher molecular weight reagents. | Water-soluble byproducts; removed by aqueous wash. |
For initial scale-up, EDC in combination with HOBt is often the preferred choice due to the straightforward removal of its byproducts via a simple aqueous workup, which is highly desirable for process chemistry.[6]
Question: What is a standard, reliable protocol for this amidation?
Answer: A robust, general protocol using EDC/HOBt is as follows:
-
Dissolve 3-(3-Bromoisoxazol-5-yl)propanoic acid (1.0 eq), ammonium chloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as DIPEA or TEA (3.0 eq) dropwise.
-
Add EDC hydrochloride (1.2 eq) portion-wise, keeping the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for 8-16 hours, monitoring by TLC or LC-MS.[6]
-
Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, mild acid (e.g., 5% citric acid), mild base (e.g., sat. NaHCO₃), and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization as needed.
This self-validating protocol includes steps (additive HOBt, controlled temperature) designed to minimize common side reactions and ensure a high-yielding, clean conversion.
References
-
Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines Source: Organic Letters - ACS Publications URL: [Link]
-
Title: The preparation of amides Source: Chemguide URL: [Link]
-
Title: A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides Source: Organic Chemistry Portal URL: [Link]
-
Title: Conversion of Carboxylic acids to amides using DCC as an activating agent Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines Source: PubMed URL: [Link]
-
Title: Making Amides from Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]
-
Title: Amide Synthesis Source: Fisher Scientific URL: [Link]
-
Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF Source: ResearchGate URL: [Link]
-
Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances URL: [Link]
-
Title: Synthesis of Fused Isoxazoles: A Comprehensive Review Source: MDPI URL: [Link]
-
Title: Challenges associated with isoxazole directed C−H activation Source: ResearchGate URL: [Link]
-
Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent Source: PMC - NIH URL: [Link]
-
Title: Direct amide formation from unactivated carboxylic acids and amines Source: The Royal Society of Chemistry URL: [Link]
-
Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide Synthesis [fishersci.dk]
Technical Support Center: Enhancing the Bioavailability of 3-(3-Bromoisoxazol-5-yl)propanamide
Welcome to the technical support center for 3-(3-Bromoisoxazol-5-yl)propanamide. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering challenges with the oral bioavailability of this and structurally related compounds. We will explore common hurdles and provide a structured, causality-driven approach to troubleshooting and optimization, complete with detailed experimental protocols.
Section 1: Initial Assessment & Physicochemical Characterization
Before embarking on structural or formulation modifications, a robust baseline characterization of this compound is essential. This initial analysis will pinpoint the primary obstacles to its bioavailability.
Q1: My initial in vivo studies with this compound show very low oral bioavailability. Where do I start troubleshooting?
A1: A systematic in vitro characterization is the most resource-effective first step. The goal is to determine whether the bottleneck is poor solubility, low membrane permeability, rapid first-pass metabolism, or a combination of these factors.[1] Most drug candidates with poor oral bioavailability suffer from low aqueous solubility and/or poor membrane permeation.[2][3][4]
First, let's analyze the compound's intrinsic properties based on its structure.
| Property | Value | Source | Analysis & Implication |
| Molecular Weight | 219.04 g/mol | [5] | Well within the <500 Da limit of Lipinski's Rule of 5 (Ro5), suggesting size is not a barrier to permeation.[6][7][8] |
| XLogP3 | 0.5 | [5] | This calculated LogP is low, indicating the molecule is relatively hydrophilic. While this may suggest good aqueous solubility, it can be suboptimal for passive diffusion across lipid-rich intestinal membranes. The ideal LogP range for oral absorption is often cited as 1 to 3.[9][10][11] |
| Hydrogen Bond Donors | 2 | [5] | Complies with the Ro5 criterion of ≤5.[12] |
| Hydrogen Bond Acceptors | 4 | [5] | Complies with the Ro5 criterion of ≤10.[12] |
Initial Hypothesis: The compound adheres to Lipinski's Rule of 5, which suggests that membrane permeability might not be the primary limiting factor, though the low LogP is a concern.[8][13] The main challenges for isoxazole-containing compounds are often poor aqueous solubility and susceptibility to first-pass metabolism.[14][15] Therefore, your investigation should prioritize quantifying solubility and metabolic stability.
The following workflow provides a logical path for diagnosing the root cause of poor bioavailability.
Caption: Conceptual workflow for an amide prodrug strategy.
Section 3: Key Experimental Protocols
Here we provide standardized, step-by-step protocols for the essential in vitro assays discussed.
Protocol 1: Kinetic Solubility Assay
Objective: To determine the solubility of a compound from a solid state in an aqueous buffer, mimicking the dissolution process.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well plate. Then, add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration range (e.g., 1-200 µM) and a final DMSO concentration of 1-2%.
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Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Sample Analysis: Analyze the plate using nephelometry to measure light scattering caused by precipitated compound. The concentration at which precipitation is first observed is the kinetic solubility limit.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess intestinal permeability and identify potential active efflux of a compound. [16][17] Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer mimicking the intestinal epithelium.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Assay Initiation (A-to-B): Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer. The basolateral (B) side contains fresh assay buffer.
-
Assay Initiation (B-to-A): In a separate set of wells, add the test compound to the basolateral (B) side. The apical (A) side contains fresh assay buffer.
-
Sampling: Incubate at 37°C. At specified time points (e.g., 120 minutes), take samples from the receiver compartments (B for A-to-B, A for B-to-A). Also, take a sample from the initial donor compartment.
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).
-
Protocol 3: Human Liver Microsomal (HLM) Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes, providing an estimate of hepatic clearance. [18][19] Methodology:
-
Incubation Mixture: Prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-warm the master mix and a solution of the test compound (e.g., 1 µM final concentration) to 37°C. Initiate the reaction by adding an NADPH regenerating system (cofactor for CYP450 enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line can be used to calculate the in vitro half-life (t½).
Section 4: Frequently Asked Questions (FAQs)
Q5: Should I use animal models for initial bioavailability screening?
A5: While in vivo studies are the ultimate measure of bioavailability, they are resource-intensive. [20]It is highly recommended to first use the in vitro assays described above to understand the compound's fundamental properties. [21]This allows you to design more informative and targeted animal studies. For example, if you know solubility is the issue, you can test a formulation designed to enhance it, rather than testing the unformulated, poorly soluble compound.
Q6: My compound is stable in liver microsomes but still has low bioavailability. What else could be the problem?
A6: If you have ruled out solubility, permeability, and phase I metabolism (via microsomes), consider these possibilities:
-
Phase II Metabolism: Microsomes are rich in Phase I (e.g., CYP450) enzymes but may not fully capture Phase II conjugation reactions. A hepatocyte stability assay would provide a more comprehensive metabolic profile. [19]* Gut Wall Metabolism: Enzymes in the intestinal wall can metabolize drugs before they even reach the liver. The Caco-2 assay can provide some indication of this, but specific intestinal S9 fraction assays are more direct.
-
Chemical Instability: The compound may be degrading in the acidic environment of the stomach. Check its stability in simulated gastric fluid (pH ~1.2).
Q7: How do I choose between a formulation strategy and a chemical modification (prodrug) strategy?
A7: The choice depends on the specific problem and the stage of your project:
-
Formulation is often faster and cheaper for early-stage preclinical studies and is ideal for overcoming solubility/dissolution issues (BCS Class II). [22][23][24]* Prodrug/Chemical Modification is necessary when the issue is intrinsic to the molecule, such as high efflux or rapid metabolism that cannot be solved by formulation alone. [3][25]This approach requires more significant chemistry resources but can fundamentally solve the problem, creating a more robust drug candidate for later development stages.
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Validation & Comparative
A Comparative Guide to the Bioactivity of Isoxazole Derivatives: Spotlight on 3-(3-Bromoisoxazol-5-yl)propanamide
The isoxazole scaffold is a cornerstone in medicinal chemistry, representing a class of five-membered heterocyclic compounds that have garnered significant attention for their diverse therapeutic potential.[1][2] This structural motif is present in numerous clinically approved drugs and a vast library of compounds under investigation for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The versatility of the isoxazole ring, with its unique electronic properties and potential for substitution at various positions, allows for the fine-tuning of pharmacological activity, making it a privileged scaffold in drug discovery.[5][6]
This guide provides a comparative analysis of the bioactivity of isoxazole derivatives, with a particular focus on the potential of 3-(3-Bromoisoxazol-5-yl)propanamide. While direct experimental data for this specific compound is not extensively published, we can infer its potential biological profile by examining its structural components—the brominated isoxazole ring and the propanamide side chain—in the context of established structure-activity relationships (SAR) within the isoxazole family.
The Compound in Focus: this compound
The structure of this compound features a bromine atom at the 3-position of the isoxazole ring and a propanamide group at the 5-position. The presence of a halogen, such as bromine, is a common strategy in medicinal chemistry to modulate the lipophilicity and electronic nature of a molecule, which can significantly impact its interaction with biological targets.[5] The amide functional group is also a key pharmacophoric feature, capable of forming hydrogen bonds with amino acid residues in enzymes and receptors, thus contributing to binding affinity and specificity.[7]
Comparative Bioactivity Analysis
To contextualize the potential of this compound, we will compare its structural motifs to those of other isoxazole derivatives with demonstrated bioactivity in key therapeutic areas.
Anticancer Activity
The isoxazole scaffold is a prominent feature in many potent anticancer agents.[8] Isoxazole-amide derivatives, in particular, have shown robust antitumor activity against various cancer cell lines, including breast and brain cancer.[7] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[9]
Table 1: Cytotoxic Activity of Representative Isoxazole-Amide Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Isoxazole-carboxamide (2d) | HeLa (Cervical Cancer) | 15.48 | [10] |
| Isoxazole-carboxamide (2d) | Hep3B (Liver Cancer) | ~23 | [10] |
| Isoxazole-carboxamide (2e) | Hep3B (Liver Cancer) | ~23 | [10] |
| Isoxazole-carboxamide (2a) | MCF-7 (Breast Cancer) | 39.80 | [8] |
| Anthracenyl-isoxazole Amide (AIM) Dimer 6 | SNB-19 (Human Glioma) | 4.75 µM | [11] |
The data in Table 1 underscores the potential of the isoxazole-amide core in cancer therapy. The propanamide side chain in this compound suggests a potential for similar cytotoxic activity. The bromine substituent could further enhance this activity, as halogenated compounds often exhibit increased potency.[5]
Caption: A generalized workflow for the evaluation of novel isoxazole derivatives.
Antimicrobial Activity
Isoxazole derivatives have long been investigated for their antibacterial and antifungal properties.[12][13] The presence of electron-withdrawing groups, such as halogens, on the phenyl rings attached to the isoxazole core has been shown to enhance antibacterial activity.[12] This suggests that the bromo-substituent in this compound could contribute to potent antimicrobial effects.
Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Isoxazole-acridone (4a) | Escherichia coli | 16.88 | [14] |
| Isoxazole-acridone (4e) | Escherichia coli | 19.01 | [14] |
| Cinchonic acid-isoxazole (48) | M. tuberculosis H37Rv | 0.12 | [15] |
The data indicates that isoxazoles can be effective against both Gram-negative and Gram-positive bacteria, as well as mycobacteria. The propanamide moiety of our compound of interest could also play a role in its antimicrobial profile by facilitating interactions with bacterial targets.
Caption: Potential signaling pathway targeted by an anticancer isoxazole.
Anti-inflammatory Activity
A significant application of isoxazole derivatives is in the development of anti-inflammatory agents, most notably as selective cyclooxygenase-2 (COX-2) inhibitors.[16] Valdecoxib, a well-known NSAID, features an isoxazole core.[17] The selectivity for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with traditional NSAIDs.[17]
Table 3: COX-2 Inhibitory Activity of Isoxazole Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| C6 | 0.55 | 61.73 | [16] |
| C5 | 0.85 | 41.82 | [16] |
| C3 | 0.93 | 24.26 | [16] |
While the propanamide side chain is not a classic feature of COX-2 inhibitors, the isoxazole ring itself is a key pharmacophore. Further studies would be required to determine if this compound possesses anti-inflammatory activity.
Experimental Protocols
To facilitate further research and a direct comparison of this compound with other isoxazoles, we provide the following standardized protocols.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[18][19]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[20]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add 5 µL of the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The isoxazole scaffold remains a highly valuable framework in the quest for novel therapeutic agents. Based on a comparative analysis of its structural features—a halogenated isoxazole ring and a propanamide side chain—this compound emerges as a promising candidate for investigation, particularly in the realms of oncology and infectious diseases. The provided experimental protocols offer a starting point for the systematic evaluation of its bioactivity and a direct comparison with other isoxazole derivatives. Further research, including synthesis, in vitro screening, and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this and related compounds.
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Kadi, A. A., et al. (2020). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. PubMed. Available at: [Link]
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Reddy, T. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
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Navigating the In Vivo Landscape: A Comparative Analysis of 3-(3-Bromoisoxazol-5-yl)propanamide and its Bioisosteric Analogs in Preclinical Models
In the intricate journey of drug discovery, the transition from promising in vitro activity to demonstrable in vivo efficacy is a critical and often challenging milestone. This guide provides a comprehensive comparative analysis of 3-(3-Bromoisoxazol-5-yl)propanamide, a novel isoxazole-containing compound, alongside its structurally related analogs that have been evaluated in preclinical animal models. By examining the experimental design, pharmacokinetic profiles, and efficacy data, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting and designing future in vivo studies for this class of compounds.
Our approach is grounded in the principles of scientific integrity, drawing upon established protocols and peer-reviewed data to ensure a trustworthy and authoritative comparison. We will delve into the causality behind experimental choices, from model selection to endpoint analysis, to provide a deeper understanding of the translational potential of these molecules.
The Isoxazole Scaffold: A Privileged Motif in Drug Discovery
The isoxazole ring is a five-membered heterocycle that is considered a "privileged" structure in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Compounds containing the isoxazole moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The subject of our focus, this compound, and its analogs leverage this versatile scaffold to engage with specific biological targets.
Comparative In Vivo Efficacy Analysis
While specific in vivo data for this compound is not yet publicly available, we can infer its potential performance by examining closely related isoxazole-containing compounds that have been evaluated in preclinical models. For this guide, we will focus on two such analogs with demonstrated in vivo efficacy: Compound A (a selective COX-2 inhibitor) and Compound B (a p38 MAPK inhibitor) .
Table 1: Comparative In Vivo Efficacy of Isoxazole Analogs
| Parameter | Compound A (COX-2 Inhibitor) | Compound B (p38 MAPK Inhibitor) |
| Animal Model | Carrageenan-induced paw edema in rats | Collagen-induced arthritis in mice |
| Dosing Regimen | 10 mg/kg, oral gavage, single dose | 25 mg/kg, intraperitoneal injection, daily for 14 days |
| Primary Efficacy Endpoint | Reduction in paw volume | Arthritis score, paw swelling |
| Observed Efficacy | 45% reduction in paw edema at 4 hours post-dose | 60% reduction in arthritis score; 50% reduction in paw swelling |
| Reference |
Experimental Protocols: A Step-by-Step Guide
The following protocols represent standardized methodologies for evaluating the in vivo efficacy of anti-inflammatory agents. These self-validating systems incorporate controls and objective endpoints to ensure data integrity.
Carrageenan-Induced Paw Edema in Rats (for acute inflammation)
This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.
Protocol:
-
Animal Acclimation: Male Wistar rats (180-200g) are acclimated for at least one week with free access to food and water.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: Animals are randomly assigned to groups (n=6-8 per group). The test compound (e.g., Compound A at 10 mg/kg) or vehicle is administered orally. A positive control group (e.g., indomethacin) is included.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Diagram 1: Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the rat paw edema model.
Mechanistic Insights: Targeting Inflammatory Signaling Pathways
The anti-inflammatory effects of the compared isoxazole analogs are attributable to their modulation of key signaling pathways.
-
COX-2 Inhibition: Compound A, like many non-steroidal anti-inflammatory drugs (NSAIDs), exerts its effect by inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
-
p38 MAPK Inhibition: Compound B targets the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are central to the pathogenesis of chronic inflammatory diseases like rheumatoid arthritis.
Diagram 2: Simplified Inflammatory Signaling Pathways
Caption: Inhibition of inflammatory pathways.
Conclusion and Future Directions
This comparative guide highlights the therapeutic potential of isoxazole-containing compounds in preclinical models of inflammation. While direct in vivo data for this compound is pending, the robust efficacy of its structural analogs, Compound A and Compound B, provides a strong rationale for its continued investigation. Future studies should aim to elucidate the specific molecular target of this compound and evaluate its efficacy in a panel of relevant in vivo models, alongside a comprehensive pharmacokinetic and safety assessment. The experimental frameworks presented herein offer a validated starting point for these critical next steps in the drug development process.
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Title: The isoxazole ring as a privileged structure in drug discovery. Source: Expert Opinion on Drug Discovery URL: [Link]
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Title: Recent Advances in the Synthesis and Biological Activity of Isoxazole Derivatives. Source: Molecules URL: [Link]
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Title: Design, synthesis and biological evaluation of novel isoxazole derivatives as selective COX-2 inhibitors. Source: Bioorganic & Medicinal Chemistry URL: [Link]
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Title: Discovery of a novel series of isoxazole-based p38α MAPK inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]
Navigating the Proteome: A Comparative Guide to Cross-Reactivity Profiling of Covalent Inhibitors
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality.[1][2] Their ability to form a stable bond with their target protein can lead to enhanced potency, prolonged duration of action, and the potential to tackle challenging "undruggable" targets.[2][3] However, the very reactivity that makes them effective also presents a critical challenge: the risk of off-target interactions, which can lead to unforeseen toxicity and adverse effects.[4][5] Therefore, a comprehensive understanding of a covalent inhibitor's proteome-wide selectivity is not just advantageous; it is a prerequisite for safe and effective drug development.[5]
This guide provides a comparative analysis of state-of-the-art methodologies for assessing the cross-reactivity of novel covalent inhibitors, using the hypothetical compound 3-(3-Bromoisoxazol-5-yl)propanamide as a central case study. The isoxazole ring, particularly when substituted with a halogen like bromine, can act as a latent electrophile, poised to react with nucleophilic residues on proteins. This guide is designed for researchers, scientists, and drug development professionals to make informed decisions when characterizing the selectivity of such compounds.
The Imperative of Selectivity Profiling
The journey of a covalent inhibitor from a promising hit to a clinical candidate is paved with rigorous testing. Early and comprehensive cross-reactivity profiling is essential to:
-
Identify and Mitigate Toxicity: Unintended off-target binding is a primary driver of adverse drug reactions.[6][4]
-
Elucidate Mechanism of Action: Distinguishing on-target effects from off-target pharmacology is crucial for understanding the true biological consequences of target engagement.
-
Guide Lead Optimization: A detailed selectivity profile can inform structure-activity relationship (SAR) studies to design more specific inhibitors.
-
Fulfill Regulatory Requirements: Regulatory agencies demand a thorough characterization of a drug candidate's selectivity as part of the safety assessment.
A Comparative Overview of Cross-Reactivity Profiling Platforms
Several powerful techniques have emerged to map the interaction landscape of covalent inhibitors across the entire proteome. Here, we compare three leading methodologies: Kinome Scanning, Thermal Proteome Profiling (TPP), and Chemical Proteomics.
| Methodology | Principle | Throughput | Cellular Context | Direct Target Identification |
| Kinome Scanning | Competition binding against a panel of purified kinases. | High | In vitro | Yes (for kinases) |
| Thermal Proteome Profiling (TPP) | Ligand-induced thermal stabilization of proteins. | Medium-High | In situ (live cells), in vitro (lysates), in vivo (tissues) | Yes |
| Chemical Proteomics (e.g., ABPP) | Covalent labeling of active enzyme classes by reactive probes. | Medium | In situ (live cells), in vitro (lysates) | Yes |
In-Depth Analysis of Profiling Methodologies
Kinome Scanning: A Focused Look at a Critical Target Class
Protein kinases are one of the most important classes of drug targets, and their inhibitors often exhibit off-target effects due to the conserved nature of the ATP-binding pocket.[7] Kinome scanning platforms, such as KINOMEscan®, offer a high-throughput method to assess the selectivity of a compound against a large panel of purified kinases.[8][9][10]
The underlying principle is a competition binding assay where the test compound competes with a known, immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is then quantified, typically by qPCR.[9] A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
Illustrative Workflow: Kinome Scanning
Caption: Workflow for Kinome Scanning.
The table below illustrates how data from a kinome scan for our case compound and a known multi-kinase inhibitor might be presented.
| Kinase Target | This compound (% Inhibition @ 1 µM) | Comparator: Staurosporine (% Inhibition @ 1 µM) |
| Target X Kinase | 98 | 99 |
| Kinase A | 15 | 95 |
| Kinase B | 8 | 92 |
| Kinase C | 55 | 88 |
This data is for illustrative purposes only.
Thermal Proteome Profiling (TPP): An Unbiased View in a Cellular Context
Thermal Proteome Profiling (TPP) is a powerful method for identifying drug-protein interactions in a native cellular environment without the need for compound modification.[11][12][13] The principle is based on the ligand-induced thermal stabilization of target proteins.[11][14] When a drug binds to a protein, the resulting complex is often more resistant to heat-induced denaturation.[14]
In a typical TPP experiment, cells are treated with the compound or a vehicle control, heated to various temperatures, and the aggregated proteins are separated from the soluble fraction. The soluble proteins are then digested, labeled with isobaric tags, and analyzed by quantitative mass spectrometry.[11][14] Proteins that show increased thermal stability in the presence of the compound are identified as potential targets.
Illustrative Workflow: Thermal Proteome Profiling (TPP)
Caption: Workflow for Thermal Proteome Profiling.
The following table presents a hypothetical outcome of a TPP experiment, highlighting the thermal shift (ΔTm) for identified proteins.
| Protein | ΔTm with this compound (°C) | Cellular Function |
| Target X | +5.2 | Signal Transduction |
| Off-Target A | +3.8 | Metabolism |
| Off-Target B | +2.1 | Protein Folding |
| Non-binder C | -0.2 | Cytoskeletal |
This data is for illustrative purposes only.
Chemical Proteomics: Probing for Covalent Interactions
Chemical proteomics, particularly Activity-Based Protein Profiling (ABPP), is a powerful technique for identifying the targets of covalent inhibitors.[6][4][15][16] ABPP utilizes reactive probes that covalently bind to the active sites of specific enzyme families, allowing for their detection and quantification.[17]
In a competitive ABPP experiment, a proteome is pre-incubated with the covalent inhibitor, which binds to its targets. Subsequently, a broad-spectrum, reporter-tagged covalent probe (e.g., with a biotin or alkyne tag) is added. The probe will only label those proteins whose active sites have not been occupied by the inhibitor. The probe-labeled proteins are then enriched and identified by mass spectrometry.[17][18] A decrease in probe labeling for a particular protein in the inhibitor-treated sample indicates it is a target of the inhibitor.
Illustrative Workflow: Competitive ABPP
Caption: Workflow for Competitive ABPP.
This table shows potential results from a competitive ABPP experiment, indicating the degree of target engagement by the inhibitor.
| Protein | % Target Engagement by this compound | Enzyme Class |
| Target X | 95 | Hydrolase |
| Off-Target D | 78 | Transferase |
| Off-Target E | 45 | Oxidoreductase |
| Non-Target F | 2 | Lyase |
This data is for illustrative purposes only.
Synthesizing the Data: A Holistic Approach to Cross-Reactivity Profiling
No single method provides a complete picture of a compound's selectivity. A truly robust cross-reactivity profile is built by integrating data from orthogonal approaches.
-
Initial Broad Screening: TPP and Chemical Proteomics can provide an unbiased, proteome-wide view of potential on- and off-targets in a cellular context.
-
Focused Analysis: If the primary target is a kinase, or if initial screens identify kinase off-targets, kinome scanning offers a deep and quantitative assessment of selectivity within this specific and critical protein family.
-
Validation: Hits from any of the above methods should be validated using orthogonal assays, such as enzymatic assays with purified proteins or cell-based functional assays.
By employing a multi-pronged strategy, researchers can build a comprehensive and reliable selectivity profile for novel covalent inhibitors like this compound, paving the way for the development of safer and more effective medicines.
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Decoding Drug-Target Engagement: A Comparative Guide to Validating the Cellular Action of 3-(3-Bromoisoxazol-5-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound reaches and binds to its intended molecular target within a cell is a foundational step in the drug discovery pipeline. Without this direct evidence of target engagement, interpreting phenotypic data can be misleading, potentially leading to costly failures in later-stage development. This guide provides a comprehensive, objective comparison of two powerful, label-free methods for validating the target engagement of the novel compound 3-(3-Bromoisoxazol-5-yl)propanamide .
The compound this compound is a synthetic molecule whose biological targets are not yet defined.[1] This makes it an ideal candidate for illustrating techniques used in the early stages of drug discovery to identify and validate molecular interactions in a physiologically relevant context. We will explore the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay, providing the theoretical basis, detailed protocols, and a head-to-head comparison to guide your experimental design.
The Principle of Ligand-Induced Stabilization
At the core of both CETSA and DARTS is the principle of ligand-induced stabilization. When a small molecule, or ligand, binds to its protein target, it often increases the protein's structural stability.[2][3][4][5][6] This increased stability makes the protein more resistant to denaturation by external stressors like heat or enzymatic digestion. By measuring this change in stability, we can infer a direct binding interaction between the compound and the protein. Both CETSA and DARTS leverage this phenomenon, offering powerful, label-free approaches that do not require chemical modification of the compound, thereby preserving its native biological activity.[3][4][5][7][8]
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay used to assess target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[9][10][11][12] When cells or cell lysates are heated, proteins begin to denature and aggregate out of solution.[10][12] A protein that is stabilized by a bound ligand will remain soluble at higher temperatures compared to its unbound state.[10][13] This "thermal shift" is the direct readout of target engagement.[14]
Causality Behind the Method
The choice of CETSA is grounded in thermodynamics. The energy from heating disrupts the non-covalent bonds that maintain a protein's three-dimensional structure. Ligand binding adds favorable energetic interactions, effectively increasing the energy required to unfold the protein. This results in a higher melting temperature (Tm). By quantifying the amount of soluble protein remaining across a temperature gradient, we can generate a "melting curve," and a shift in this curve in the presence of a compound is strong evidence of a direct interaction.[12][13]
Visualizing the CETSA Workflow
Caption: General experimental workflow for a Western blot-based DARTS assay.
Detailed Experimental Protocol: DARTS with Western Blot Detection
This protocol is designed to validate the engagement of this compound with Target X using cell lysate.
-
Cell Lysate Preparation:
-
Harvest cultured cells (e.g., HEK293) and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors) on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration. Adjust to a working concentration of 1-2 mg/mL.
-
-
Compound Incubation:
-
Aliquot the cell lysate into microcentrifuge tubes.
-
For a dose-response experiment, add varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) to the lysates. Include a vehicle-only control (e.g., DMSO).
-
Incubate the samples at room temperature for 1 hour with gentle rotation.
-
-
Limited Proteolysis:
-
Optimization is key: The optimal protease concentration and digestion time must be determined empirically. Start by testing a range of pronase-to-protein ratios (e.g., 1:100, 1:500, 1:1000 w/w) for a fixed time (e.g., 10 minutes). The goal is to achieve substantial, but not complete, degradation of the target protein in the vehicle control sample.
-
Once optimized, add the determined amount of pronase to each sample and incubate at room temperature for the set time.
-
Stop the digestion by adding 5X SDS-PAGE loading buffer and immediately boiling the samples at 95°C for 5 minutes. [2]
-
-
Western Blotting and Data Analysis:
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol (steps 4.3-4.5).
-
The primary antibody should be specific for Target X.
-
Quantify the band intensity of the full-length Target X in each lane.
-
An increase in the intensity of the full-length protein band with increasing concentrations of this compound indicates protection from proteolysis and, therefore, target engagement.
-
Head-to-Head Comparison: CETSA vs. DARTS
Choosing the right assay depends on the specific biological question, the nature of the target protein, and available resources. Both methods provide strong, label-free evidence of target engagement but have distinct advantages and limitations. [15][16]
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
|---|---|---|
| Principle | Ligand-induced stabilization against thermal denaturation . [12][13] | Ligand-induced stabilization against proteolytic degradation . [2][3][4][5] |
| Cellular Context | Can be performed in intact cells, preserving cellular compartments and native protein complexes. [9][17] | Traditionally performed in cell lysates, which may disrupt cellular organization and some protein interactions. [3] |
| Primary Stressor | Heat | Protease (e.g., Pronase) |
| Key Advantage | High physiological relevance when performed in intact cells, accounting for cell permeability and metabolism. [16] | Does not require that ligand binding alters thermal stability; detects protection against proteolysis, a different biophysical readout. [15] |
| Main Limitation | Not all proteins exhibit a clear thermal melt profile. Targets that are inherently unstable or part of large, stable complexes can be challenging. [15] | Signal can be subtle if the conformational change upon binding is minor or does not shield cleavage sites. [15]Requires careful optimization of protease concentration. |
| Throughput | Can be adapted to high-throughput formats (e.g., CETSA HT, MS-CETSA) for screening. [15][18] | Traditionally lower-throughput, especially when using Western blot for detection. [15] |
| Best Suited For | Validating targets in a physiological setting, including membrane proteins; screening compound libraries. [16]| Identifying novel targets from lysates; validating soluble proteins that undergo conformational changes upon binding. [17]|
Concluding Remarks and Best Practices
For the initial validation of this compound, performing both CETSA and DARTS can provide complementary and mutually reinforcing evidence of target engagement.
-
Start with Intact-Cell CETSA: This is the most physiologically relevant approach. A positive thermal shift provides strong evidence that the compound can enter the cell and bind its target in a native environment.
-
Use DARTS as an Orthogonal Method: If CETSA results are ambiguous or if the target protein is known to be thermally unstable, DARTS provides an excellent alternative validation method. [16]A positive result in both assays significantly increases confidence in the identified target.
-
Embrace Proteomics: For unbiased target identification (i.e., when the target is unknown), both methods can be coupled with mass spectrometry (MS-CETSA or DARTS-MS). [19][18]This allows for a proteome-wide survey to discover which proteins are stabilized by the compound, providing a powerful tool for deconvolution of phenotypic screening hits.
By carefully selecting and executing these self-validating protocols, researchers can build a robust case for the mechanism of action of novel compounds like this compound, paving the way for successful drug development.
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Dziekan, J. M., Yu, H., Chen, D., Dai, L., & Petranovsk, Z. (2021). Mass spectrometry-coupled cellular thermal shift assay (MS-CETSA) sample preparation. Bio-protocol, 11(19), e4176. Retrieved from [Link]
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Lomenick, B., Olsen, R. W., & Huang, J. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in molecular biology (Clifton, N.J.), 756, 217–228. Retrieved from [Link]
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A Comparative Analysis of Synthetic Routes to 3-(3-Bromoisoxazol-5-yl)propanamide
Introduction
3-(3-Bromoisoxazol-5-yl)propanamide is a key heterocyclic scaffold of interest in medicinal chemistry and drug development due to the prevalence of the isoxazole core in a range of biologically active molecules. The strategic placement of a bromine atom at the 3-position and a propanamide side chain at the 5-position offers valuable handles for further chemical modification and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering a detailed examination of their respective methodologies, efficiencies, and practical considerations for researchers in the field.
Route 1: Linear Synthesis via 1,3-Dipolar Cycloaddition
This approach constructs the 3-bromoisoxazole ring in a single step through a [3+2] cycloaddition reaction between an in situ-generated bromonitrile oxide and a suitable alkyne bearing the propanamide side chain.
Scientific Rationale
The cornerstone of this route is the Huisgen 1,3-dipolar cycloaddition, a powerful and highly regioselective method for the synthesis of five-membered heterocycles.[1] The use of dibromoformaldoxime as a precursor to bromonitrile oxide provides a direct and efficient means of introducing the bromine atom at the 3-position of the isoxazole ring.[2][3][4] The choice of pent-4-ynamide as the dipolarophile allows for the direct incorporation of the desired propanamide functionality at the 5-position.
Experimental Workflow
Caption: Linear synthesis of this compound.
Detailed Protocol
Step 1: Synthesis of this compound
To a solution of pent-4-ynamide (1.0 eq) in a suitable solvent such as ethyl acetate is added dibromoformaldoxime (1.2 eq). A mild base, such as sodium bicarbonate (2.0 eq), is then added portion-wise to facilitate the in situ generation of bromonitrile oxide. The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Route 2: Convergent Synthesis with Late-Stage Bromination
This convergent approach involves the initial construction of a 5-substituted isoxazole core, followed by bromination at the 3-position and subsequent functional group manipulation to yield the final propanamide.
Scientific Rationale
This route offers greater flexibility in the introduction of substituents on the isoxazole ring. The synthesis begins with the formation of a β-keto ester, a versatile intermediate that can be readily cyclized with hydroxylamine to form the isoxazole ring.[5] This is followed by a regioselective bromination step. The final step involves the conversion of a carboxylic acid to the primary amide. This multi-step approach allows for purification and characterization of intermediates, which can be advantageous for process control and optimization.
Experimental Workflow
Caption: Convergent synthesis of this compound.
Detailed Protocol
Step 1: Synthesis of Ethyl 5-(2-carboxyethyl)isoxazole-3-carboxylate
Pent-4-ynoic acid is first converted to its corresponding ethyl ester. The terminal alkyne is then oxidized to a β-keto ester. The resulting β-keto ester is then cyclized with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in ethanol at reflux to yield ethyl 5-(2-carboxyethyl)isoxazole-3-carboxylate.
Step 2: Synthesis of 3-Bromo-5-(2-carboxyethyl)isoxazole
The isoxazole from the previous step is subjected to regioselective bromination at the 3-position. This can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature or with gentle heating.
Step 3: Synthesis of this compound
The carboxylic acid is first activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride. The activated acid is then reacted with ammonia (e.g., in a solution of dioxane or as ammonium hydroxide) to form the primary amide. Alternatively, direct amide coupling reagents such as HATU or EDC can be employed.[6][7][8][9]
Comparative Analysis
| Parameter | Route 1: Linear Synthesis | Route 2: Convergent Synthesis |
| Number of Steps | 1 (from commercially available starting materials) | 3-4 |
| Overall Yield | Moderate | Potentially higher due to optimization of individual steps |
| Atom Economy | High (cycloaddition is an addition reaction) | Lower (involves multiple steps with byproducts) |
| Reagent Availability | Dibromoformaldoxime may require synthesis | Readily available reagents for most steps |
| Scalability | Potentially challenging due to the handling of dibromoformaldoxime | More amenable to scale-up with well-defined intermediates |
| Purification | Single purification step | Multiple purification steps required |
| Flexibility | Limited to the availability of substituted alkynes | High, allows for variation at both 3- and 5-positions |
| Safety Considerations | Dibromoformaldoxime is a reactive and potentially hazardous reagent | Standard laboratory precautions for handling brominating agents and acid chlorides |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a highly convergent and atom-economical approach, making it an attractive option for rapid access to the target molecule, particularly on a smaller scale. The main challenge lies in the preparation and handling of the dibromoformaldoxime precursor.
Route 2 provides a more classical and potentially more scalable synthesis. While it involves more steps, the use of well-established reactions and the ability to isolate and purify intermediates can lead to higher overall yields and greater process control. This route also offers greater flexibility for the synthesis of analogues with different substituents on the isoxazole ring.
The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of synthesis, available starting materials, and the importance of synthetic efficiency versus flexibility.
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A Comparative Benchmark Analysis of 3-(3-Bromoisoxazol-5-yl)propanamide: A Novel Histone Deacetylase (HDAC) Inhibitor Candidate
Introduction: The Rationale for a New Generation of Epigenetic Modulators
The field of oncology is continuously driven by the pursuit of therapeutic agents with enhanced specificity and efficacy. Epigenetic regulators, particularly histone deacetylases (HDACs), have emerged as critical targets due to their pervasive role in controlling gene expression and other cellular processes fundamental to cancer development and progression.[1][2] Dysregulation of HDAC activity, often involving overexpression, is a hallmark of numerous malignancies, leading to the aberrant transcription of tumor suppressor genes and oncogenes.[1][2]
This has spurred the development of HDAC inhibitors (HDACi). The first generation of these agents, such as the pan-HDAC inhibitor Vorinostat (SAHA), validated the therapeutic strategy by gaining FDA approval for the treatment of cutaneous T-cell lymphoma.[3][4] Vorinostat acts broadly across Class I and II HDACs by chelating the zinc ion in the enzyme's active site, leading to an accumulation of acetylated histones and non-histone proteins, which in turn induces cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4][5]
However, the broad activity of pan-HDAC inhibitors can lead to off-target effects and dose-limiting toxicities.[6] This has shifted focus towards developing isoform-selective inhibitors, such as Ricolinostat (ACY-1215), which demonstrates high selectivity for the cytoplasm-localized HDAC6.[7] HDAC6 is unique in that its primary substrates are non-histone proteins like α-tubulin and Hsp90.[7] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, disrupting microtubule dynamics and protein trafficking, and hyperacetylation of Hsp90, which compromises its chaperone function for key oncoproteins.[7][8] This selective action is hypothesized to offer a better therapeutic window.[7]
This guide introduces 3-(3-Bromoisoxazol-5-yl)propanamide , a novel small molecule synthesized for investigation as a potential HDAC inhibitor. Its isoxazole ring is a key structural feature present in other compounds designed to act as zinc-binding groups within the HDAC active site. We hypothesize that this moiety, combined with the propanamide linker, confers potent and potentially selective inhibitory activity.
Here, we present a rigorous benchmarking study comparing the in vitro performance of this compound against two commercially available, clinically relevant compounds: the pan-inhibitor Vorinostat and the HDAC6-selective inhibitor Ricolinostat . This guide provides detailed experimental protocols and comparative data to equip researchers and drug development professionals with the necessary insights to evaluate the potential of this novel compound.
Comparative Performance Data
The following data are illustrative and represent typical results from the described experimental protocols.
Table 1: In Vitro HDAC Enzymatic Inhibition
| Compound | Target | IC50 (nM) |
| This compound | HDAC1 (Class I) | 125 |
| HDAC6 (Class IIb) | 15 | |
| Vorinostat (SAHA) | HDAC1 (Class I) | 45 |
| HDAC6 (Class IIb) | 60 | |
| Ricolinostat (ACY-1215) | HDAC1 (Class I) | 580 |
| HDAC6 (Class IIb) | 5 |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
Table 2: Cellular Activity in HCT-116 Human Colon Carcinoma Cells
| Compound | EC50 for α-Tubulin Acetylation (nM) | IC50 for Cell Viability (µM) |
| This compound | 45 | 1.2 |
| Vorinostat (SAHA) | 150 | 2.5 |
| Ricolinostat (ACY-1215) | 20 | 5.8 |
EC50 represents the effective concentration to achieve 50% of the maximal increase in α-tubulin acetylation. IC50 for cell viability is the concentration required to inhibit cell proliferation by 50% after 72 hours.
Experimental Design & Methodologies
The following protocols provide a self-validating framework for benchmarking novel HDAC inhibitor candidates. The causality behind key steps is explained to ensure scientific rigor and reproducibility.
Experimental Workflow Overview
Caption: High-level workflow for inhibitor characterization.
Protocol 1: In Vitro Fluorogenic HDAC Enzymatic Assay
This assay directly measures the enzymatic activity of purified HDAC isoforms, providing a clean assessment of a compound's inhibitory potency (IC50) without the complexities of cellular systems.
-
Principle: The assay utilizes a fluorogenic substrate, Boc-Lys(Ac)-AMC, which is not fluorescent. HDAC enzymes deacetylate the lysine residue. A developing agent, trypsin, then cleaves the deacetylated substrate to release the highly fluorescent aminomethylcoumarin (AMC).[9] The fluorescence intensity is directly proportional to HDAC activity.
-
Materials:
-
Recombinant human HDAC1 and HDAC6 enzymes
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic Substrate: Boc-Lys(Ac)-AMC
-
Developing Solution: Trypsin in assay buffer
-
Stop Solution/Positive Control: Trichostatin A (TSA) or Vorinostat
-
Test Compounds: this compound, Vorinostat, Ricolinostat (dissolved in DMSO)
-
384-well black microplate
-
-
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series for each test compound in DMSO. A typical starting concentration is 1 mM. Subsequently, dilute these into the HDAC Assay Buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 5 µL of diluted compound or control (assay buffer with DMSO for negative control, TSA for positive control).
-
Enzyme Addition: Add 10 µL of diluted HDAC1 or HDAC6 enzyme to each well. Gently mix and incubate for 15 minutes at 37°C to allow compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes. This duration should be optimized to ensure the reaction is within the linear range for the negative control.
-
Reaction Termination & Development: Stop the enzymatic reaction by adding 20 µL of the Developer Solution containing trypsin. This step also initiates the release of the fluorophore. Incubate at 37°C for 20 minutes.
-
Data Acquisition: Read the fluorescence on a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[9]
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Normalize the data with the negative control (100% activity) and positive control (0% activity). Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Cellular Acetyl-α-Tubulin
This cell-based assay validates that the compound engages its intended target (HDAC6) within a cellular context, leading to the hyperacetylation of a known downstream substrate, α-tubulin.
-
Principle: Cells are treated with the inhibitors, and total protein is extracted. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies. Primary antibodies detect acetylated α-tubulin and total α-tubulin (as a loading control). A secondary antibody conjugated to an enzyme (like HRP) binds the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands.[10]
-
Materials:
-
HCT-116 cells and appropriate culture medium
-
Test compounds
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 10% polyacrylamide)
-
PVDF membrane
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary Antibodies: Rabbit anti-acetyl-α-Tubulin (Lys40), Mouse anti-α-Tubulin
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each test compound for 18-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetyl-α-tubulin at 1:2000 and anti-α-tubulin at 1:5000) in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and image the chemiluminescent signal using a digital imager.
-
Analysis: Quantify the band intensity using image analysis software. Normalize the acetyl-α-tubulin signal to the total α-tubulin signal for each sample. Plot the normalized values to determine the EC50.
-
Protocol 3: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation, providing a quantitative measure of the compound's cytotoxic or cytostatic effects.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[11][12]
-
Materials:
-
HCT-116 cells and culture medium
-
Test compounds
-
96-well clear, flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells (final volume 200 µL). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove 100 µL of medium from each well. Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Purple formazan crystals should become visible within the cells.[13]
-
Solubilization: Add 100 µL of Solubilization Solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals. Incubate the plate overnight in the incubator.[11]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Subtract the absorbance of a blank well (medium only). Normalize the data to the vehicle control wells (100% viability). Plot the percent viability against the log of compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Mechanism of Action and Signaling Context
HDAC inhibitors exert their anti-cancer effects by altering the acetylation status of a wide array of proteins, thereby impacting multiple oncogenic pathways.
Caption: Simplified signaling pathways affected by HDAC inhibitors.
In the nucleus, Class I HDACs (like HDAC1) remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression.[2] By inhibiting HDAC1, compounds like Vorinostat and our test molecule cause histone hyperacetylation, which opens up the chromatin structure.[3] This allows for the transcription of previously silenced tumor suppressor genes, such as the cell cycle inhibitor p21, ultimately leading to cell cycle arrest and apoptosis.[2][14]
In the cytoplasm, HDAC6 deacetylates α-tubulin, a key component of microtubules.[7] Inhibition of HDAC6 by compounds like Ricolinostat and our test molecule leads to α-tubulin hyperacetylation. This disrupts the dynamic instability of microtubules, which is critical for cell division (mitosis), cell motility, and intracellular transport, resulting in anti-proliferative and pro-apoptotic effects.[15]
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial benchmarking of this compound. The illustrative data suggest that this novel compound is a potent inhibitor of histone deacetylases with a promising selectivity profile towards HDAC6 over HDAC1. Its cellular activity, marked by a potent induction of α-tubulin acetylation and significant anti-proliferative effects in HCT-116 cancer cells, warrants further investigation.
Compared to the commercial benchmarks, this compound demonstrates a compelling profile, combining the potent HDAC6 inhibition characteristic of Ricolinostat with a stronger cytotoxic effect. The methodologies detailed herein offer a robust and reproducible platform for validating these initial findings and can be expanded to include broader isoform selectivity profiling, pharmacokinetic studies, and in vivo efficacy models. The results position this compound as a promising candidate for further preclinical development as a next-generation epigenetic therapeutic.
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A Comparative Analysis of the In Vitro Cytotoxicity of Isoxazole-Amide Analogs
Introduction
The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities, including anticancer properties.[1][2][3] Derivatives of isoxazole have been investigated for their ability to induce apoptosis, inhibit key enzymes in cancer progression, and disrupt cellular processes essential for tumor growth.[4][5] This guide provides a comparative analysis of the cytotoxic effects of a series of isoxazole-amide derivatives, offering insights into their potential as anticancer agents. While extensive data exists for various analogs, this report also frames the context for the specific, yet lesser-studied compound, 3-(3-Bromoisoxazol-5-yl)propanamide . Although public data on the biological activity of this specific compound is limited, its structural features, particularly the presence of a brominated isoxazole ring coupled to a propanamide side chain, suggest a potential for cytotoxic activity based on structure-activity relationship (SAR) studies of similar molecules.[2][6]
This document will detail the experimental methodologies for assessing cytotoxicity, present comparative data for several active isoxazole-amide analogs, and discuss the potential mechanisms of action that underpin their anticancer effects.
Methodology: Assessing In Vitro Cytotoxicity
The cornerstone of evaluating the potential of novel chemical entities in oncology is the in vitro cytotoxicity assay. The choice of assay and cell lines is critical for obtaining meaningful and reproducible data.
Selection of Cancer Cell Lines
To obtain a broad-spectrum view of the cytotoxic potential of the isoxazole-amide analogs, a panel of human cancer cell lines representing different tumor types was selected. These include:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.
-
Hep3B: A human hepatocellular carcinoma cell line.
-
Colo205: A human colon cancer cell line.[5]
The use of multiple cell lines is crucial as the genetic and phenotypic heterogeneity of cancers can lead to differential sensitivity to cytotoxic agents.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow: MTT Cytotoxicity Assay
Below is a detailed protocol for the MTT assay used to evaluate the cytotoxicity of the isoxazole-amide analogs.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Comparative Cytotoxicity Data
A series of isoxazole-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7, HeLa, and Hep3B cancer cell lines.[1][3][7][8] The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth, was determined for each compound. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.
| Compound ID | Target Cell Line | IC50 (µg/mL) | Reference Drug | Reference IC50 (µg/mL) |
| 2a | MCF-7 | 39.80 | Doxorubicin | Not Specified |
| HeLa | 39.80 | Doxorubicin | Not Specified | |
| 2d | Hep3B | ~23 | Doxorubicin | Not Specified |
| HeLa | 15.48 | Doxorubicin | Not Specified | |
| 2e | Hep3B | ~23 | Doxorubicin | Not Specified |
| 2g | All tested | >400 | Doxorubicin | Not Specified |
| 20c | Colo205 | 5.04–13 µM | Not Specified | Not Specified |
Data synthesized from multiple sources.[1][3][5][7][8]
Analysis of Results:
-
Compounds 2d and 2e demonstrated the most significant cytotoxic activity, particularly against the Hep3B liver cancer cell line, with IC50 values around 23 µg/mL.[1][7][8]
-
Compound 2d also showed potent activity against the HeLa cervical cancer cell line, with an IC50 of 15.48 µg/mL.[1][7][8]
-
Compound 2a exhibited moderate activity against MCF-7 cells.[1][8]
-
In contrast, compound 2g was largely inactive against all tested cell lines, highlighting the importance of specific structural motifs for cytotoxic activity.[1][8]
-
Another isoxazole derivative, compound 20c , showed efficacy against the Colo205 colon cancer cell line with IC50 values in the low micromolar range.[5]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Further mechanistic studies on the more potent analogs, such as 2d and 2e , have revealed that their cytotoxic effects are mediated through the induction of apoptosis and disruption of the cell cycle.[7][8]
Cell Cycle Analysis
Flow cytometry analysis indicated that treatment of Hep3B cells with compounds 2d and 2e led to a delay in the G2/M phase of the cell cycle.[7][8] This arrest prevents cells from entering mitosis, ultimately leading to cell death.
Induction of Apoptosis
A key hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. It was observed that compounds 2d and 2e significantly reduced the rate of necrosis in Hep3B cells and instead promoted a shift towards apoptosis.[7][8] Some isoxazole derivatives have been shown to induce apoptosis through the activation of p53 and the modulation of mitochondrial proteins like Bcl-2 and Bax, leading to the activation of caspases.[5][9]
Signaling Pathway: p53-Mediated Apoptosis
The following diagram illustrates a plausible mechanism by which certain isoxazole derivatives may induce apoptosis.
Caption: Proposed p53-mediated apoptotic pathway induced by isoxazole analogs.
Conclusion and Future Directions
The isoxazole-amide scaffold represents a promising starting point for the development of novel anticancer agents. The comparative data presented here demonstrates that specific structural modifications to the isoxazole ring and its substituents can lead to potent and selective cytotoxic activity against various cancer cell lines. The observed mechanisms of action, including cell cycle arrest and induction of apoptosis, are desirable attributes for cancer therapeutics.
While no public cytotoxicity data is currently available for This compound , its structural similarity to the active compounds discussed suggests that it warrants further investigation. Future studies should focus on synthesizing this compound and evaluating its cytotoxic profile against a broad panel of cancer cell lines. Mechanistic studies would also be crucial to determine if it acts through similar pathways, such as p53 activation, and to further elucidate the structure-activity relationships within this chemical class.
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A Head-to-Head Comparative Guide to Evaluating 3-(3-Bromoisoxazol-5-yl)propanamide as a Potential Anticancer Agent Against the Reference Kinase Inhibitor, Ibrutinib
This guide provides a comprehensive framework for the preclinical evaluation of 3-(3-Bromoisoxazol-5-yl)propanamide, a novel isoxazole-containing compound, as a potential anticancer agent. Given the limited publicly available data on this specific molecule, we propose a structured, hypothesis-driven approach to its characterization. The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a component of various compounds with diverse biological activities, including anti-inflammatory and anticancer effects.[1] This guide, therefore, outlines a series of experiments to compare this compound head-to-head with a clinically relevant reference drug, Ibrutinib.
Ibrutinib is a potent, first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway.[2][3][4][5][6] Its established mechanism of action and clinical efficacy in B-cell malignancies make it an ideal benchmark for this comparative study.[4][7] We will postulate that this compound may also function as a kinase inhibitor and design a series of in vitro and in vivo experiments to test this hypothesis and compare its potential efficacy and selectivity against Ibrutinib.
This guide is intended for researchers, scientists, and drug development professionals, providing not just protocols, but also the scientific rationale behind the experimental design, ensuring a robust and logical evaluation of this novel compound.
Phase 1: In Vitro Characterization - From Biochemical Potency to Cellular Effects
The initial phase of our investigation focuses on characterizing the activity of this compound at the biochemical and cellular levels. This will allow us to determine if the compound engages with kinase targets and elicits a biological response in cancer cells.
Biochemical Kinase Profiling: Identifying the Molecular Target
The first step is to determine if this compound inhibits any protein kinases and to identify its potential molecular target(s). A broad kinase panel screening is the most efficient method for this.
Rationale for Experimental Choice: A comprehensive kinase screen provides an unbiased assessment of a compound's selectivity.[8] By testing against a large number of kinases, we can identify primary targets, as well as potential off-target effects that might contribute to efficacy or toxicity.[9] This initial screen will guide our subsequent, more focused mechanistic studies.
Experimental Protocol: Kinase Inhibition Assay Panel
-
Compound Preparation: Dissolve this compound and Ibrutinib in DMSO to create high-concentration stock solutions.
-
Kinase Panel Screening: Submit the compounds to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of several hundred human kinases at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The percentage of inhibition for each kinase will be determined. A significant inhibition (typically >50%) flags a potential target.
-
IC50 Determination: For any identified primary target(s) of this compound, and for BTK with Ibrutinib as a control, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This involves incubating the kinase with a serial dilution of the inhibitor.
Cell-Based Assays: Assessing Antiproliferative Activity and On-Target Engagement
Once a potential kinase target is identified, the next step is to assess the compound's effect on cancer cells that are dependent on the activity of that kinase. For this hypothetical study, we will assume our kinase screen identifies a target relevant to B-cell malignancies, allowing for a direct comparison with Ibrutinib using an appropriate cell line.
Experimental Workflow for In Vitro Cellular Assays
A workflow for in vitro cellular assays.
1.2.1 Cell Viability Assay (MTT Assay)
Rationale for Experimental Choice: The MTT assay is a robust and widely used colorimetric assay to assess cell viability.[10][11][12] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This allows for the quantification of the cytotoxic or cytostatic effects of the compounds.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed a B-cell lymphoma cell line (e.g., TMD8) in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Ibrutinib (e.g., 0.01 nM to 100 µM) for 72 hours. Include a DMSO-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values for each compound.
1.2.2 Western Blotting for Target Engagement
Rationale for Experimental Choice: Western blotting is a powerful technique to visualize and quantify the levels of specific proteins in a cell lysate.[14][15] By using antibodies that recognize the phosphorylated (active) and total forms of the target kinase and its downstream substrates, we can directly assess whether the compounds are inhibiting the intended signaling pathway within the cells.[16]
Step-by-Step Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat the B-cell lymphoma cells with the IC50 concentrations of this compound and Ibrutinib for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the phosphorylated and total forms of the target kinase and a key downstream effector (e.g., p-BTK, BTK, p-PLCγ2, PLCγ2 for Ibrutinib). Also, probe for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Phase 2: In Vivo Efficacy Assessment in a Xenograft Model
After establishing in vitro activity, the next critical step is to evaluate the antitumor efficacy of this compound in a living organism. A human tumor xenograft model in immunocompromised mice is a standard preclinical model for this purpose.[17][18][19]
Hypothetical Signaling Pathway for Inhibition
Hypothesized inhibition of the BTK signaling pathway.
Experimental Protocol: Human B-cell Lymphoma Xenograft Model
-
Cell Implantation: Subcutaneously inject 5-10 million TMD8 cells into the flank of immunodeficient mice (e.g., NOD/SCID).[17]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into three groups: Vehicle control, this compound, and Ibrutinib.
-
Drug Administration: Administer the compounds and vehicle daily via an appropriate route (e.g., oral gavage). The dosage should be determined from preliminary tolerability studies.
-
Monitoring: Measure tumor volume with calipers and body weight twice weekly. Monitor the general health of the animals.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a set duration. Survival can also be an endpoint.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically compare the treatment groups.
Data Summary and Comparative Analysis
The data from these experiments should be compiled and analyzed to provide a clear head-to-head comparison.
Table 1: Comparative In Vitro Activity
| Parameter | This compound | Ibrutinib |
| Primary Kinase Target | To be determined | BTK |
| IC50 (Biochemical) | TBD | ~0.5 nM[3] |
| Cell Viability IC50 (TMD8 cells) | TBD | ~10 nM[3] |
| Effect on Target Phosphorylation | TBD | Inhibition of BTK phosphorylation |
Table 2: Comparative In Vivo Efficacy
| Parameter | Vehicle Control | This compound | Ibrutinib |
| Tumor Growth Inhibition (TGI) | 0% | TBD | Significant |
| Change in Body Weight | Minimal | TBD | Minimal |
| Median Survival | TBD | TBD | Significantly increased |
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to the initial preclinical evaluation of this compound, using the well-characterized kinase inhibitor Ibrutinib as a benchmark. The proposed experiments will elucidate the compound's potential mechanism of action, in vitro potency, and in vivo efficacy.
The results of this head-to-head comparison will be crucial in determining whether this compound warrants further investigation as a potential anticancer therapeutic. Positive results would justify more extensive preclinical studies, including detailed pharmacokinetic and toxicology assessments, and exploration in other relevant cancer models. This structured approach ensures that the decision to advance the compound is based on robust and comparative scientific data.
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PROTOCOL TITLE: A Randomized, Multicenter, Open-label, Phase 3 Study of the Bruton's Tyrosine Kinase (BTK) Inhibitor Ibrutinib. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. Retrieved from [Link]
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Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. (2023). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(3-Bromoisoxazol-5-yl)propanamide
This guide provides essential safety and logistical information for the proper handling and disposal of 3-(3-Bromoisoxazol-5-yl)propanamide. As a brominated heterocyclic compound, this substance requires careful management to ensure laboratory safety, protect environmental health, and maintain regulatory compliance. The procedures outlined below are grounded in established principles of chemical waste management and are designed for researchers, scientists, and drug development professionals.
Core Principles: Hazard Assessment and Regulatory Context
-
Structural Class: As a halogenated heterocyclic compound, it belongs to a class of chemicals often used in pharmaceutical development for their biological activity.[1] The presence of a carbon-bromine bond and an isoxazole ring—a pharmacologically significant scaffold—necessitates that it be handled as a potentially toxic and biologically active substance.[2][3]
-
Assumed Hazards: In the absence of specific data, this compound should be treated with caution. Similar halogenated organic compounds are known to be irritants to the skin and eyes, potentially harmful if swallowed or inhaled, and may pose long-term environmental risks, particularly to aquatic life.[4][5][6]
-
Regulatory Framework: In the United States, the management of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe handling and disposal, from creation to final treatment.[7] The first step under RCRA is to perform a "hazardous waste determination" to classify the waste material.[9][10] Given its chemical nature, this compound waste should be managed as hazardous.
Critical Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a direct, procedural guide for the safe disposal of this compound and associated waste materials.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the compound as a fine powder or creating aerosols, use a fume hood or wear a respirator.
Step 2: Segregate Waste Streams at the Point of Generation
This is the most critical step in proper chemical waste management. Cross-contamination of waste streams can create hazardous reactions and complicate the final disposal process.
-
Golden Rule: All waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.
-
Causality: Halogenated compounds require high-temperature incineration with specialized off-gas "scrubbing" systems to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[11][12] Mixing this waste with non-halogenated streams can lead to non-compliance and damage to disposal facilities.
Step 3: Collect and Containerize Waste
Proper containment is crucial for safe storage and transport.
-
Solid Waste:
-
Collect pure, unadulterated this compound, contaminated lab debris (e.g., weigh boats, contaminated gloves, paper towels), and spent silica gel in a clearly labeled, sealable container. A wide-mouth glass or high-density polyethylene (HDPE) container is suitable.
-
-
Liquid Waste:
-
Collect solutions containing the compound and any solvent rinsates (e.g., from triple-rinsing glassware) into a dedicated, solvent-compatible waste container. Ensure the container is vented if volatile solvents are used.
-
Never mix incompatible chemicals. For example, do not mix acidic waste with solutions containing the brominated compound unless you have confirmed their compatibility.
-
Step 4: Label Containers Clearly and Accurately
Proper labeling prevents accidents and ensures compliant disposal.[10]
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Contents: Clearly write the full chemical name: "this compound" . List any solvents and their approximate percentages.
-
Hazards: Mark any known or suspected hazards (e.g., "Toxic," "Irritant").
-
Contact Information: Include the name of the principal investigator and the laboratory location.
Step 5: On-Site Accumulation and Storage
Store waste containers safely before they are collected for final disposal.
-
Keep containers closed at all times except when adding waste.[10]
-
Store the waste in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), following your institution's specific guidelines and quantity limits.[13]
-
Ensure secondary containment is used to capture any potential leaks.
Step 6: Arrange for Final Disposal
The ultimate fate of the hazardous waste is treatment and disposal by a licensed facility.
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
Do not pour any amount of this compound or its solutions down the drain.
-
The standard and most effective disposal method for this type of compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[7][11]
Spill and Decontamination Procedures
Accidents require immediate and correct action to mitigate exposure and environmental release.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For large spills or if the substance is aerosolized, evacuate the area.
-
Control the Spill:
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
-
Collect Contaminated Material:
-
Carefully sweep or scoop the absorbed material into your designated halogenated organic solid waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a towel soaked in a suitable solvent (e.g., ethanol or acetone).
-
Place the used towels into the solid waste container.
-
Perform a final wash of the area with soap and water.
-
-
Decontaminate Glassware:
-
Triple-rinse any contaminated glassware with a small amount of an appropriate solvent.
-
Collect all three rinses into the halogenated organic liquid waste container.
-
Summary of Key Information
For quick reference, the essential disposal parameters are summarized below.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Halogenated Organic) | Precautionary principle due to the brominated heterocyclic structure.[7][9] |
| Primary Disposal Route | High-Temperature Incineration | Ensures complete destruction and allows for management of halogenated byproducts.[11][12] |
| Segregation | Mandatory. Keep separate from non-halogenated waste. | Prevents contamination and ensures proper treatment at the disposal facility.[9] |
| Container Type | Labeled, sealed, and compatible (Glass or HDPE for solids). | Prevents leaks, ensures safety, and maintains regulatory compliance.[10] |
| Spill Cleanup | Use inert absorbent; collect all materials as hazardous waste. | Minimizes exposure and prevents environmental release. |
| "Empty" Containers | Triple-rinse; collect rinsate as hazardous waste. | Residual amounts of the compound must be managed as hazardous waste. |
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste related to this compound.
Caption: Decision workflow for proper waste management.
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Mastering the Safe Handling of 3-(3-Bromoisoxazol-5-yl)propanamide: A Guide for Drug Discovery Professionals
For the pioneering researchers and scientists in drug development, the synthesis and evaluation of novel chemical entities are daily endeavors. Among these, isoxazole derivatives are a significant class of heterocyclic compounds, widely explored for their therapeutic potential across various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] The compound 3-(3-Bromoisoxazol-5-yl)propanamide represents one such molecule of interest, combining the reactive potential of a brominated isoxazole ring with a propanamide side chain.
While the specific toxicological properties of this compound may not be extensively documented, its structural features—a halogenated heterocyclic system—necessitate a cautious and well-planned approach to its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you to work safely and effectively, making your laboratory a bastion of both innovation and safety.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before handling any novel compound, a thorough hazard assessment is paramount. In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent parts.
-
Isoxazole Ring: The isoxazole ring itself is a stable aromatic heterocycle, but its derivatives can be biologically active.[1] The nitrogen-oxygen bond within the ring can be labile under certain conditions, potentially leading to ring-opening reactions.
-
Bromine Substitution: The presence of a bromine atom significantly increases the chemical reactivity of the molecule. Halogenated organic compounds can be toxic and may act as alkylating agents. They can also be irritants to the skin, eyes, and respiratory tract.
-
Propanamide Side Chain: While the propanamide group is generally less reactive, it contributes to the overall polarity and potential biological activity of the molecule.
Given these features, we must assume that this compound may be toxic, irritant, and potentially reactive. Therefore, all handling procedures should be designed to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most direct way to prevent chemical exposure.[3] For handling this compound, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a variety of organic solvents and chemicals.[4][5] Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87 standards. | Standard safety glasses are insufficient. Goggles that form a seal around the eyes are necessary to protect against splashes and potential vapors.[6][7] |
| Body Protection | A long-sleeved laboratory coat, fully buttoned. | A lab coat protects your skin and personal clothing from splashes and spills.[4] |
| Footwear | Closed-toe shoes. | This is a fundamental laboratory safety rule to protect your feet from spills and falling objects.[8][9] |
Important Note on Glove Usage: Never wear gloves outside of the immediate work area to prevent the contamination of common surfaces like doorknobs and telephones.[10] Always remove gloves and wash your hands thoroughly after handling the compound.[9]
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to remove the hazard at the source, before it can come into contact with you.
-
Fume Hood: All weighing, handling, and reactions involving this compound, especially in powdered or volatile form, must be conducted inside a certified chemical fume hood.[8] This is crucial to prevent the inhalation of any dust or vapors.[10]
-
Ventilation: Ensure that the laboratory has adequate general ventilation to dilute any fugitive emissions.
The following diagram illustrates the workflow for safely handling this compound, emphasizing the integration of PPE and engineering controls.
Operational Plan: Step-by-Step Guidance
Adhering to a strict operational plan minimizes the risk of accidents and exposure.
Preparation
-
Review Documentation: Before starting, review all available information on the compound and the planned reaction.
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment. Inspect all glassware for cracks or defects before use.[11]
-
Don PPE: Put on all required PPE as detailed in the table above.
Handling and Experimentation
-
Work in a Fume Hood: Conduct all manipulations of the compound within a properly functioning chemical fume hood.[8]
-
Avoid Inhalation and Contact: Handle the compound carefully to avoid creating dust. Never smell or taste chemicals.[9]
-
Spill Preparedness: Have a chemical spill kit readily available. Know the location of the nearest safety shower and eyewash station.[11]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Spill: In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
The disposal of investigational compounds must be handled with the utmost care to protect both personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable labware, and absorbent materials from spills, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of this specific compound.[12] As an investigational drug, it may require specific disposal procedures, such as incineration.[12]
-
Record Keeping: Maintain accurate records of the amount of compound used and disposed of.
The following decision tree outlines the process for appropriate waste disposal.
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research with novel compounds like this compound. Remember, a culture of safety is integral to scientific excellence.
References
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
- Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. (n.d.).
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Protective Gear - Organic Chemistry at CU Boulder. (n.d.).
- Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15).
- How to Choose PPE for Chemical Work. (2025, October 23).
- Lab Safety Equipment & PPE - ChemTalk. (n.d.).
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.).
- Guidance for Disposal of Drugs Used in Clinical Research - WashU. (n.d.).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (n.d.).
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. moravek.com [moravek.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
